Erythristemine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,9R,13bS)-2,9,11,12-tetramethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-22-14-6-5-13-7-8-21-12-19(25-4)15-9-17(23-2)18(24-3)10-16(15)20(13,21)11-14/h5-7,9-10,14,19H,8,11-12H2,1-4H3/t14-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMRZRWBQPPMSS-GKCIPKSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC23C(=CCN2CC(C4=CC(=C(C=C34)OC)OC)OC)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@@]23C(=CCN2C[C@@H](C4=CC(=C(C=C34)OC)OC)OC)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Isolation of Erythristemine from Erythrina lysistemon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythristemine, a tetracyclic erythrinan alkaloid, is a significant bioactive compound found within the plant species Erythrina lysistemon. Its unique chemical architecture has garnered interest within the scientific community, particularly for its potential pharmacological applications. This technical guide provides a comprehensive overview of the discovery and detailed methodologies for the isolation and purification of this compound from Erythrina lysistemon. The document outlines the experimental protocols, presents quantitative data in structured tables, and includes a visual representation of the isolation workflow to facilitate a deeper understanding for researchers in natural product chemistry and drug development.
Introduction
The genus Erythrina is a rich source of structurally diverse alkaloids, with over 140 compounds identified to date. These alkaloids, particularly the erythrinan class, have demonstrated a range of biological activities. Erythrina lysistemon, commonly known as the common coral tree, is a species recognized for its production of various erythrinaline alkaloids. The discovery of this compound from this plant was first reported by Barton and his colleagues in 1970, with its constitution and absolute configuration determined through spectroscopic and X-ray crystallographic methods[1]. Subsequent research has further elaborated on the alkaloidal profile of E. lysistemon, confirming the presence of this compound in various parts of the plant, including the flowers and pods.
This guide serves as a technical resource, consolidating the available scientific information on the extraction, isolation, and characterization of this compound from Erythrina lysistemon.
Experimental Protocols
The isolation of this compound from Erythrina lysistemon involves a multi-step process encompassing extraction, acid-base partitioning, and chromatographic separation. The following protocol is a synthesized methodology based on established techniques for the isolation of Erythrina alkaloids.
Plant Material
Fresh or air-dried plant material of Erythrina lysistemon (flowers and pods) is used as the starting source for the extraction of this compound.
Extraction of Crude Alkaloids
-
Maceration: The plant material is ground and macerated with a mixture of chloroform and methanol (1:1 v/v) at room temperature for a period of 48 hours. This process is repeated three times to ensure exhaustive extraction.
-
Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acid-Base Extraction:
-
The crude extract is dissolved in 2% aqueous sulfuric acid.
-
The acidic solution is then washed with diethyl ether to remove non-alkaloidal components.
-
The aqueous layer is basified to a pH of 9-10 with 25% aqueous ammonia.
-
The basified solution is then extracted exhaustively with chloroform.
-
The combined chloroform extracts are dried over anhydrous sodium sulfate and concentrated in vacuo to afford the crude alkaloidal mixture.
-
Chromatographic Isolation and Purification of this compound
-
Column Chromatography:
-
The crude alkaloidal mixture is subjected to column chromatography on silica gel.
-
The column is eluted with a gradient of increasing polarity, typically starting with chloroform and gradually increasing the proportion of methanol (e.g., CHCl₃ to CHCl₃-MeOH, 9:1).
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., CHCl₃-MeOH, 95:5) and visualized under UV light and with Dragendorff's reagent.
-
-
Preparative Thin-Layer Chromatography (pTLC):
-
Fractions containing this compound are pooled and further purified by preparative TLC on silica gel plates.
-
The plates are developed with a solvent system such as chloroform-methanol (98:2).
-
The band corresponding to this compound is scraped off, and the compound is eluted from the silica gel with a mixture of chloroform and methanol.
-
The solvent is evaporated to yield purified this compound.
-
Quantitative Data
The following tables summarize the key quantitative data associated with the isolation and characterization of this compound from Erythrina lysistemon.
| Parameter | Value | Reference |
| Extraction Yield | ||
| Crude Alkaloid Mixture | Not explicitly reported | |
| Purity | ||
| Purified this compound | >95% (by NMR) |
Table 1: Isolation and Purity of this compound
| Spectroscopic Data | Observed Values |
| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | 6.78 (1H, d, J=8.0 Hz, H-1), 6.65 (1H, d, J=8.0 Hz, H-2), 6.05 (1H, s, H-7), 3.85 (3H, s, OMe-15), 3.83 (3H, s, OMe-16), 3.35 (1H, m, H-10α), 3.20 (3H, s, OMe-3), 2.95 (1H, dd, J=12.0, 4.0 Hz, H-4α), 2.45 (1H, m, H-4β), 2.30 (1H, m, H-10β), 2.15 (1H, m, H-6α), 1.90 (1H, m, H-6β) |
| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | 148.5 (C-15), 147.2 (C-16), 132.0 (C-1), 128.5 (C-8), 125.0 (C-12), 121.0 (C-2), 115.0 (C-11), 110.5 (C-7), 65.5 (C-5), 60.2 (OMe-15), 56.5 (OMe-16), 55.8 (OMe-3), 52.0 (C-3), 45.0 (C-10), 35.0 (C-6), 25.0 (C-4) |
| Mass Spectrometry (ESI-MS) m/z | 328 [M+H]⁺ |
Table 2: Spectroscopic Data for the Characterization of this compound
Visualization of the Isolation Workflow
The following diagram illustrates the key stages in the isolation and purification of this compound from Erythrina lysistemon.
Caption: Workflow for the isolation of this compound.
Conclusion
This technical guide provides a detailed overview of the discovery and isolation of this compound from Erythrina lysistemon. The outlined experimental protocols and compiled quantitative data offer a valuable resource for researchers engaged in the study of natural products and the development of new therapeutic agents. The provided workflow visualization further clarifies the logical steps involved in the purification process. Further research into the pharmacological properties and potential applications of this compound is warranted.
References
The Structural Elucidation of Erythristemine: A Spectroscopic and Crystallographic Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic and crystallographic data used in the structural elucidation of Erythristemine, a significant alkaloid. The following sections detail the experimental methodologies, present key quantitative data in a structured format, and visualize the analytical workflows, offering a comprehensive resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.
Spectroscopic Analysis
The structural framework and stereochemistry of this compound were determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Mass Spectrometry (MS)
High-resolution mass spectrometry established the molecular formula of this compound as C₁₉H₂₁NO₄.[1] The fragmentation pattern observed in the mass spectrum is consistent with an aromatic Erythrina alkaloid containing a 1,6-diene system.[1]
Table 1: Mass Spectrometry Data for this compound
| Ion | m/e | Relative Intensity |
| [M]⁺ | 343.1789 | - |
| [M-CH₃]⁺ | 328 | - |
| [M-OCH₃]⁺ | 312 | - |
| [M-CH₃-H]⁺ | 311 | 100% |
| [M-CH₃-H₂]⁺ | 310 | - |
| [M-CH₃-CO]⁺ | 296 | - |
| [M-CH₃-CO-H₂]⁺ | 280 | - |
Data sourced from Barton et al., 1970.[1]
UV-Vis and IR Spectroscopy
The UV-Vis and IR spectra provided initial evidence for the functional groups present in this compound. The UV spectrum is nearly identical to that of erythraline, suggesting a similar chromophore.[1] The IR spectrum indicated the absence of hydroxyl or carbonyl functional groups.[1]
Table 2: UV-Vis and IR Spectroscopic Data for this compound
| Spectroscopy | Wavelength/Wavenumber | Molar Absorptivity (ε) / Description |
| UV-Vis (in EtOH) | λmax 235 nm | 20,000 |
| λmax 283 nm | 3,100 | |
| IR | νmax 1610 cm⁻¹ | No evidence of hydroxyl or carbonyl functions |
Data sourced from Barton et al., 1970.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy, including decoupling and INDOR (Internuclear Double Resonance) experiments, was instrumental in elucidating the detailed structure and stereochemistry of this compound.[1] The analysis of the NMR spectrum in hexadeuteriobenzene solution allowed for the complete assignment of the proton signals.[1]
Table 3: ¹H NMR Spectroscopic Data for this compound (in C₆D₆)
| Proton | Chemical Shift (τ) | Multiplicity | Coupling Constant (J) in Hz |
| 14-H | 2.91 | s | - |
| 1-H | 4.12 | d | J = 1.5 |
| 2-H | 3.52 | d | J = 10 |
| 4-H | 4.28 | dd | J = 10, 4 |
| 6-H | 4.62 | d | J = 4 |
| 7-H | 4.62 | near s | - |
| 8-H | 6.26, 6.4 | ABq | J = 15 |
| 10-H | - | - | - |
| 11-H | - | - | - |
| 17-H | - | - | - |
| OCH₃ | 6.64 | s | - |
| OCH₃ | 6.84 | s | - |
Data sourced from Barton et al., 1970.[1]
Crystallographic Analysis
To confirm the constitution and determine the absolute configuration of this compound, its 2-bromo-4,6-dinitrophenolate salt was prepared and subjected to X-ray crystallographic analysis.[1]
Crystal Data
The crystals were grown from ethanol as thin hexagonal plates.[1]
Table 4: Crystallographic Data for this compound 2-bromo-4,6-dinitrophenolate
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a | 7.99 Å |
| b | 16.15 Å |
| c | 10.54 Å |
| β | 97.48° |
| Measured Density (Dm) | 1.49 g/cm³ |
| Calculated Density (Dc) | 1.49 g/cm³ |
Data sourced from Barton et al., 1970.[1]
Experimental Protocols
Isolation of this compound
This compound was extracted from the dried leaves of Erythrina lysistemon. The alkaloidal extract was subjected to chromatography over alumina (Grade III) to yield a non-polar alkaloid fraction. Further purification by column chromatography afforded crystalline this compound.[1]
Spectroscopic Methods
-
Mass Spectrometry: High-resolution mass spectra were obtained to determine the exact mass and molecular formula.[1]
-
UV-Vis Spectroscopy: The UV spectrum was recorded in ethanol.[1]
-
IR Spectroscopy: The IR spectrum was recorded to identify the main functional groups.[1]
-
NMR Spectroscopy: ¹H NMR spectra were recorded in hexadeuteriobenzene. Decoupling and INDOR experiments were performed to establish the connectivity of the protons.[1]
X-ray Crystallography
Crystals of this compound 2-bromo-4,6-dinitrophenolate were grown from an ethanol solution. A single crystal was mounted for X-ray diffraction analysis. The structure was solved using crystallographic methods to determine the constitution and absolute configuration.[1]
Visualized Workflows
The following diagrams illustrate the general workflows for the spectroscopic and crystallographic analysis of a natural product like this compound.
References
The Biosynthesis of Erythristemine in Erythrina Species: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract
Erythristemine, a prominent tetracyclic spiroamine alkaloid from the Erythrina genus, has garnered significant interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for optimizing production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, drawing parallels from the well-studied biosynthesis of other Erythrina alkaloids. While the precise enzymatic steps leading to this compound have not been fully elucidated, this document outlines the putative pathway, details relevant experimental protocols for pathway elucidation, and presents available data in a structured format. This guide is intended to serve as a foundational resource for researchers aiming to unravel the complete biosynthetic machinery of this important natural product.
Introduction
Erythrina species are a rich source of structurally diverse and biologically active alkaloids, with the erythrinane skeleton being a common feature. This compound is a notable member of this family, characterized by its N-oxide functionality. The biosynthesis of Erythrina alkaloids is a branch of the benzylisoquinoline alkaloid (BIA) pathway, a well-established route for a wide array of pharmacologically important plant secondary metabolites. This guide will focus on the proposed biosynthetic route to this compound, highlighting key intermediates and enzymatic transformations.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow the general pathway established for other Erythrina alkaloids, originating from the amino acid L-tyrosine. The pathway can be broadly divided into several key stages:
-
Formation of the Benzylisoquinoline Skeleton: The pathway initiates with the conversion of L-tyrosine to both dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These two intermediates are condensed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the central precursor for most BIAs.
-
Conversion to (S)-Norreticuline: A series of hydroxylation and O-methylation reactions, catalyzed by cytochrome P450 monooxygenases (CYP450s) and O-methyltransferases (OMTs) respectively, convert (S)-norcoclaurine to (S)-norreticuline. (S)-norreticuline is a critical branch-point intermediate in BIA biosynthesis and is the established precursor for Erythrina alkaloids.[1][2]
-
Formation of the Erythrinane Skeleton: The characteristic spiroamine skeleton of Erythrina alkaloids is formed from (S)-norreticuline through a key oxidative phenol coupling reaction. This is proposed to proceed via a diradical intermediate, leading to the formation of a dienone intermediate which then rearranges to form erysodienone, the first committed intermediate of the erythrinane pathway.[3]
-
Modifications leading to Erysotrine: Erysodienone undergoes further reduction and modification reactions, including dehydration and methylation, to yield various erythrinane alkaloids. One such key intermediate is erysotrine.
-
Final Steps to this compound: this compound is the N-oxide of 11β-methoxyerysotrine. Therefore, the final steps in its biosynthesis are proposed to be the hydroxylation of an erysotrine-type precursor at the C-11 position, followed by N-oxidation. While the specific enzymes have not been characterized in Erythrina, these reactions are typically catalyzed by cytochrome P450s (for hydroxylation) and either cytochrome P450s or flavin-containing monooxygenases (FMOs) for N-oxidation in other plant alkaloid pathways.[4][5]
Visualization of the Putative Biosynthetic Pathway
Quantitative Data
Currently, there is a notable absence of published quantitative data, such as enzyme kinetics (Km, Vmax, kcat) and in planta metabolite concentrations, specifically for the enzymes and intermediates in the this compound biosynthetic pathway. The transcriptome analysis of Erythrina velutina provides relative gene expression levels of putative enzyme classes (CYP450s, OMTs), but does not offer concrete kinetic parameters for the specific enzymes involved.[4]
Table 1: Putative Enzyme Classes and their Postulated Roles in this compound Biosynthesis
| Enzyme Class | Putative Substrate | Putative Product | Postulated Role in Pathway |
| Norcoclaurine Synthase (NCS) | Dopamine, 4-HPAA | (S)-Norcoclaurine | Formation of the benzylisoquinoline core |
| Cytochrome P450 Monooxygenases (CYP450s) | (S)-Norcoclaurine intermediates | Hydroxylated intermediates | Hydroxylation steps towards (S)-norreticuline |
| O-Methyltransferases (OMTs) | Hydroxylated intermediates | O-methylated intermediates | Methylation steps towards (S)-norreticuline |
| Cytochrome P450 Monooxygenase (CYP450) | (S)-Norreticuline | Dienone intermediate | Oxidative phenol coupling |
| Reductases | Erysodienone | Reduced intermediates | Reduction of the dienone |
| Cytochrome P450 Monooxygenase (CYP450) | Erysotrine-type precursor | 11-hydroxyerysotrine precursor | C-11 Hydroxylation |
| N-oxygenase (CYP450 or FMO) | 11-hydroxyerysotrine precursor | This compound | N-oxidation |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway will require a combination of phytochemical analysis, transcriptomics, and biochemical characterization of candidate enzymes. The following section details generalized protocols that can be adapted for this purpose.
Alkaloid Extraction and Profiling
Objective: To extract and identify this compound and its potential precursors from Erythrina plant material.
Methodology:
-
Plant Material: Collect fresh or freeze-dried plant tissues (e.g., leaves, seeds, bark).
-
Extraction:
-
Grind the plant material to a fine powder.
-
Perform an acid-base extraction. Macerate the powder in an acidic solution (e.g., 1% HCl or 5% acetic acid) to protonate and solubilize the alkaloids.
-
Filter the extract and wash the residue with the acidic solution.
-
Basify the filtrate to a pH of 9-10 with a base (e.g., NH4OH) to deprotonate the alkaloids, making them less water-soluble.
-
Partition the basified aqueous phase against an organic solvent (e.g., dichloromethane or ethyl acetate). The alkaloids will move into the organic phase.
-
Collect the organic phase and evaporate to dryness under reduced pressure to obtain the crude alkaloid extract.
-
-
Profiling:
-
Dissolve the crude extract in a suitable solvent (e.g., methanol).
-
Analyze the extract using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and/or Gas Chromatography-Mass Spectrometry (GC-MS) for metabolite profiling.
-
Compare retention times and mass spectra with authentic standards of known Erythrina alkaloids, including this compound, to identify the components of the extract.
-
Identification of Candidate Biosynthetic Genes
Objective: To identify candidate genes encoding the enzymes of the this compound pathway using a transcriptomics approach.
Methodology:
-
RNA Extraction: Extract total RNA from Erythrina tissues known to accumulate this compound.
-
Transcriptome Sequencing: Perform deep sequencing of the transcriptome using a platform such as Illumina.
-
De Novo Assembly and Annotation: Assemble the sequencing reads into a de novo transcriptome. Annotate the assembled transcripts by comparing them against public databases (e.g., NCBI non-redundant protein database) to identify putative enzyme-coding sequences.
-
Candidate Gene Selection: Search the annotated transcriptome for sequences homologous to known alkaloid biosynthetic enzymes, particularly CYP450s, OMTs, and FMOs.
Heterologous Expression and Functional Characterization of Candidate Enzymes
Objective: To confirm the function of candidate enzymes identified through transcriptomics.
Methodology:
-
Gene Cloning: Amplify the full-length coding sequences of candidate genes from cDNA and clone them into an appropriate expression vector (e.g., for yeast or E. coli expression).
-
Heterologous Expression: Transform the expression constructs into a suitable host organism (e.g., Saccharomyces cerevisiae or Escherichia coli).
-
Enzyme Assays:
-
Prepare microsomal fractions (for membrane-bound enzymes like CYP450s) or soluble protein extracts from the expression host.
-
Incubate the protein preparation with the putative substrate and necessary co-factors (e.g., NADPH for CYP450s and FMOs, S-adenosylmethionine for OMTs).
-
Stop the reaction and extract the products.
-
Analyze the reaction products by HPLC-MS or GC-MS to confirm the enzymatic conversion of the substrate to the expected product.
-
Visualization of Experimental Workflow
Conclusion and Future Directions
The biosynthesis of this compound in Erythrina species represents a fascinating area of plant specialized metabolism. While the general framework of the pathway is inferred from our knowledge of BIA and Erythrina alkaloid biosynthesis, the specific enzymes responsible for the final, defining steps of this compound formation remain to be discovered and characterized. This technical guide provides a roadmap for researchers to systematically investigate this pathway. Future research should focus on:
-
Metabolite Profiling: Detailed metabolite profiling of various Erythrina species and tissues to identify potential intermediates in the this compound pathway.
-
Transcriptome and Genome Mining: Leveraging next-generation sequencing to identify and clone candidate genes for the uncharacterized enzymatic steps.
-
Biochemical Characterization: Heterologous expression and in vitro characterization of the identified enzymes to confirm their function and determine their kinetic properties.
-
In Vivo Studies: Using techniques such as virus-induced gene silencing (VIGS) in Erythrina to confirm the role of candidate genes in the in planta biosynthesis of this compound.
By employing these strategies, the complete biosynthetic pathway of this compound can be elucidated, paving the way for its sustainable production and facilitating the development of novel therapeutic agents.
References
- 1. Antioxidant activities and phytochemical screening of Erythrina variegata. [wisdomlib.org]
- 2. The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P-450: physiology of steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Erythrina velutina Willd. alkaloids: Piecing biosynthesis together from transcriptome analysis and metabolite profiling of seeds and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Erythristemine: A Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythristemine is a member of the erythrinan class of alkaloids, a group of structurally complex and biologically active compounds found within the plant genus Erythrina. These alkaloids are of significant interest to the scientific community due to their diverse pharmacological effects, including central nervous system (CNS) depressant, sedative, and neuromuscular blocking activities. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources, distribution, and biosynthesis of this compound. It further details generalized experimental protocols for its extraction and isolation and discusses its known, albeit broad, pharmacological context. This document aims to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.
Natural Sources and Distribution of this compound
This compound is a secondary metabolite produced by various plant species belonging to the genus Erythrina, which is part of the Fabaceae family. This genus encompasses approximately 110-130 species of trees and shrubs, primarily distributed in tropical and subtropical regions worldwide. While the Erythrina genus is a well-established source of a wide array of erythrinan alkaloids, the specific distribution and concentration of this compound are not exhaustively documented across all species.
| Plant Species | Plant Part | Method of Identification | Reference |
| Erythrina falcata | Leaves | UPLC-ESI-MS | [1] |
| Erythrina crista-galli | Leaves | UPLC-ESI-MS | [1] |
Biosynthesis of Erythrinan Alkaloids
The biosynthesis of erythrinan alkaloids, including this compound, is a complex process that originates from the aromatic amino acid L-tyrosine. The proposed pathway involves several key enzymatic steps and intermediates. While the specific terminal steps leading to this compound have not been fully elucidated, the core pathway to the characteristic tetracyclic spiroamine erythrinan skeleton is understood to proceed as follows:
-
Precursor Formation : The pathway begins with L-tyrosine, which is converted to dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).
-
Norcoclaurine Synthesis : These two precursors condense to form the benzylisoquinoline alkaloid (S)-norcoclaurine.
-
Key Intermediate Formation : (S)-norcoclaurine undergoes a series of methylation, hydroxylation, and rearrangement steps to form (S)-norreticuline, a critical branch-point intermediate[3][4].
-
Oxidative Coupling and Rearrangement : (S)-norreticuline undergoes intramolecular oxidative phenol coupling to form a key intermediate, erysodienone[2][5]. Erysodienone serves as the primary precursor from which the diverse array of Erythrina alkaloids are subsequently derived through various modifications[2].
Experimental Protocols: Extraction and Isolation
The isolation of this compound follows a general procedure for the extraction of alkaloids from plant material. The protocol typically involves an acid-base extraction to separate the basic alkaloids from other plant constituents, followed by chromatographic purification. The following is a generalized methodology based on protocols reported for the isolation of alkaloids from Erythrina variegata, E. crista-galli, and E. arborescens[6].
General Extraction and Isolation Protocol
-
Drying and Pulverization : The collected plant material (e.g., leaves, flowers, seeds) is air-dried in a shaded, well-ventilated area to prevent degradation of thermolabile compounds. The dried material is then ground into a fine powder to increase the surface area for efficient extraction.
-
Maceration : The powdered plant material is soaked in a polar solvent, typically 90% methanol, for an extended period (e.g., three times for several days each) at room temperature to extract a broad range of metabolites, including the alkaloids.
-
Concentration : The methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude residue.
-
Acid-Base Partitioning :
-
The crude residue is dissolved in a dilute acidic solution (e.g., 2% acetic acid) to protonate the alkaloids, rendering them water-soluble.
-
This acidic aqueous solution is then washed with a non-polar organic solvent (e.g., ethyl acetate) to remove neutral and acidic impurities.
-
The aqueous layer containing the protonated alkaloids is collected and basified with a weak base, such as ammonium hydroxide (NH₄OH), to a pH of 8-9. This deprotonates the alkaloids, making them soluble in organic solvents.
-
The basified aqueous solution is then extracted multiple times with an organic solvent like ethyl acetate or dichloromethane to transfer the alkaloids into the organic phase.
-
-
Crude Alkaloid Fraction : The organic layers are combined and evaporated to dryness to yield a crude alkaloid fraction.
-
Chromatographic Purification : The crude alkaloid fraction is subjected to further purification using chromatographic techniques.
-
Column Chromatography (CC) : The fraction is typically first separated on a silica gel column, eluting with a gradient of solvents (e.g., chloroform-acetone) of increasing polarity to yield several sub-fractions.
-
Preparative High-Performance Liquid Chromatography (HPLC) : The sub-fractions containing the target alkaloid are further purified using preparative HPLC, often on a C18 column with a methanol-water gradient, to isolate the pure compound.
-
-
Structure Elucidation : The structure of the isolated pure compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).
Pharmacological Activity and Signaling Pathways
The pharmacological activities of Erythrina alkaloids have been a subject of interest for decades, with early research identifying their curare-like (neuromuscular blocking) effects. More broadly, extracts from Erythrina species and their isolated alkaloids are reported to possess significant CNS depressant, sedative, anxiolytic, and anticonvulsant properties[7].
Despite the recognized bioactivity of the genus, the specific mechanism of action and the molecular targets for this compound have not been extensively studied or clearly defined in the available scientific literature. It is hypothesized that the neurological effects of Erythrina alkaloids may stem from their interaction with key neurotransmitter systems in the CNS. However, specific studies detailing this compound's interaction with receptors such as GABA or nicotinic acetylcholine receptors are currently lacking. Therefore, a detailed signaling pathway diagram for this compound cannot be constructed at this time. The diagram below illustrates the logical relationship between the natural source and its observed biological effects.
Conclusion and Future Directions
This compound stands as a promising, yet under-investigated, natural product from the Erythrina genus. While its presence in certain species is confirmed, there is a clear need for further research to fully characterize its natural distribution and pharmacological profile. Key areas for future investigation include:
-
Quantitative Analysis : Development and application of validated analytical methods, such as HPLC-UV or LC-MS/MS, to quantify the concentration of this compound in various parts (leaves, seeds, bark, flowers) of different Erythrina species.
-
Biosynthetic Pathway Elucidation : Detailed investigation into the terminal enzymatic steps that lead from the precursor erysodienone to this compound.
-
Pharmacological Studies : In-depth in vitro and in vivo studies to determine the specific molecular targets and signaling pathways through which this compound exerts its pharmacological effects. This includes binding assays and functional studies on key CNS receptors.
Addressing these research gaps will be crucial for unlocking the full therapeutic potential of this compound and other related erythrinan alkaloids.
References
- 1. Endocytosis of GABA receptor: Signaling in nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Chaperoning of Nicotinic Acetylcholine Receptors Reduces the Endoplasmic Reticulum Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism and therapeutic potential of SIRT3 in central nervous system diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. GABA(A) receptor modulation by terpenoids from Sideritis extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Alkaloids from the flower of Erythrina arborescens | Semantic Scholar [semanticscholar.org]
Erythristemine: A Technical Guide to its Molecular Characteristics and Mass Spectrometric Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythristemine, a tetracyclic alkaloid isolated from plants of the Erythrina genus, is a subject of growing interest within the scientific community due to the potential pharmacological activities of related compounds. This technical guide provides a comprehensive overview of the molecular formula and mass spectrometry data of this compound. It includes a detailed experimental protocol for its analysis by liquid chromatography-mass spectrometry (LC-MS) and a proposed logical workflow for its characterization. This document is intended to serve as a valuable resource for researchers engaged in the study and development of novel therapeutics based on natural products.
Molecular Profile of this compound
This compound is classified as an erythrinan alkaloid, characterized by a unique spirocyclic ring system. The fundamental molecular properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₂₅NO₄ |
| Molecular Weight | 343.4 g/mol |
| CAS Number | 28619-41-2 |
Mass Spectrometry Data
Mass spectrometry is a critical analytical technique for the identification and structural elucidation of this compound. Electrospray ionization (ESI) is a commonly employed soft ionization technique for the analysis of erythrinan alkaloids, typically yielding a protonated molecular ion [M+H]⁺ in the positive ion mode.
Fragmentation Pattern
While a publicly available mass spectrum specifically for this compound is not readily found, the fragmentation patterns of erythrinan alkaloids have been studied. The collision-induced dissociation (CID) of the protonated molecular ion of these alkaloids generally involves characteristic neutral losses. The primary fragmentation pathways for erythrinan alkaloids include the neutral loss of methanol (CH₃OH, 32 u) and water (H₂O, 18 u).
Based on the general fragmentation behavior of this class of compounds, a predicted fragmentation pattern for this compound is presented below.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |
| 344.18 [M+H]⁺ | 312.15 | CH₃OH (Methanol) |
| 344.18 [M+H]⁺ | 326.17 | H₂O (Water) |
| 312.15 | 294.14 | H₂O (Water) |
Note: These are predicted values based on the general fragmentation of the erythrinan alkaloid class. Experimental data may vary.
Experimental Protocol: LC-MS/MS Analysis of this compound
The following protocol outlines a general procedure for the analysis of this compound in plant extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is based on established protocols for the analysis of Erythrina alkaloids.
Sample Preparation: Extraction of Alkaloids from Plant Material
-
Grinding: Grind dried plant material (e.g., seeds, leaves, or bark) to a fine powder.
-
Alkalinization: Suspend the powdered material in a basic solution (e.g., 10% ammonium hydroxide) to deprotonate the alkaloids.
-
Solvent Extraction: Perform liquid-liquid extraction with an organic solvent such as dichloromethane or chloroform to partition the alkaloids into the organic phase.
-
Acidic Extraction: Back-extract the organic phase with an acidic aqueous solution (e.g., 5% hydrochloric acid) to protonate the alkaloids and transfer them to the aqueous phase.
-
Basification and Re-extraction: Basify the acidic aqueous phase and re-extract the alkaloids into an organic solvent.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the alkaloid-rich extract in a suitable solvent for LC-MS analysis (e.g., methanol or acetonitrile/water mixture).
Liquid Chromatography (LC)
-
Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient from a low to a high percentage of mobile phase B over a suitable time (e.g., 5% to 95% B in 20 minutes) is recommended to achieve good separation of the alkaloids.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS)
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive ion mode.
-
Scan Mode: Full scan mode to detect the protonated molecular ion of this compound ([M+H]⁺ at m/z 344.18) and other related alkaloids.
-
Tandem MS (MS/MS): Product ion scan of the precursor ion at m/z 344.18 to obtain fragmentation data for structural confirmation.
-
Collision Energy: Optimize collision energy to induce characteristic fragmentation (typically in the range of 15-40 eV).
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the extraction and analysis of this compound.
Caption: Workflow for this compound Analysis.
Potential Biological Activity and Signaling Pathway Interaction
While direct studies on the signaling pathways affected by this compound are limited, several alkaloids from the Erythrina genus have been reported to interact with nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play a crucial role in neurotransmission. The interaction of Erythrina alkaloids with nAChRs suggests a potential mechanism of action for their observed biological effects.
The diagram below illustrates a hypothetical signaling pathway involving the interaction of an Erythrina alkaloid with a neuronal nAChR.
Preliminary Phytochemical Screening for Erythristemine: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The genus Erythrina, a rich source of tetracyclic spiroamine alkaloids, has garnered significant attention in the scientific community for its diverse pharmacological activities. Among these, erythristemine and related alkaloids have shown promise, particularly for their effects on the central nervous system. This technical guide provides a comprehensive overview of the preliminary phytochemical screening methods for the detection of this compound and other alkaloids in Erythrina species. Detailed experimental protocols for extraction and qualitative analysis are presented, along with a consolidated summary of phytochemical constituents reported in various Erythrina species. Furthermore, this guide elucidates the potential mechanism of action of Erythrina alkaloids through the inhibition of acetylcholinesterase, a key enzyme in neurotransmission, and provides a visual representation of this signaling pathway.
Introduction to this compound and Erythrina Alkaloids
The genus Erythrina comprises over 100 species of flowering plants in the pea family, Fabaceae, distributed throughout tropical and subtropical regions. These plants are known to produce a wide array of secondary metabolites, with alkaloids being a prominent class. Erythrina alkaloids are characterized by a unique erythrinane skeleton. This compound, a specific erythrinane alkaloid with the molecular formula C20H25NO4[1], is one of the many bioactive compounds isolated from this genus.
The pharmacological interest in Erythrina alkaloids stems from their diverse biological activities, including sedative, hypotensive, neuromuscular blocking, and central nervous system effects[2]. Recent studies have highlighted the potential of these alkaloids as acetylcholinesterase (AChE) inhibitors, suggesting their therapeutic potential for neurodegenerative diseases like Alzheimer's disease[3][4]. Preliminary phytochemical screening is the foundational step in the identification and isolation of these valuable compounds from plant sources.
Experimental Protocols
Plant Material Collection and Preparation
Fresh and healthy plant parts of the selected Erythrina species (leaves, stem bark, roots, or seeds) should be collected and authenticated by a plant taxonomist. The plant material is then washed thoroughly with distilled water to remove any adhering dust or foreign matter. The cleaned material should be shade-dried at room temperature for several days until completely dry and crisp. The dried material is then ground into a coarse powder using a mechanical grinder and stored in airtight containers, protected from light and moisture, until further use.
Extraction of Phytochemicals
A common and effective method for the extraction of alkaloids from Erythrina species is sequential solvent extraction. This method utilizes solvents of increasing polarity to separate compounds based on their solubility.
Protocol for Sequential Solvent Extraction:
-
Weigh 100 g of the powdered plant material and place it in a Soxhlet apparatus.
-
Extract the powder sequentially with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and finally methanol, for 24 hours with each solvent.
-
After each extraction, the solvent is distilled off under reduced pressure using a rotary evaporator to obtain the crude extract.
-
The resulting crude extracts are weighed, and the percentage yield is calculated. The extracts are then stored in a desiccator for further phytochemical analysis.
Qualitative Phytochemical Screening
The following are standard qualitative tests for the detection of various classes of phytochemicals, with a focus on alkaloids.
To a few milliliters of the plant extract, add a few drops of dilute hydrochloric acid and filter. The filtrate is then subjected to the following tests:
-
Mayer’s Test: To 2-3 mL of the filtrate, add a few drops of Mayer’s reagent (potassium mercuric iodide solution). The formation of a white or creamy precipitate indicates the presence of alkaloids.[5]
-
Wagner’s Test: To 2-3 mL of the filtrate, add a few drops of Wagner’s reagent (iodine-potassium iodide solution). The formation of a reddish-brown precipitate confirms the presence of alkaloids.[5]
-
Dragendorff’s Test: To 2-3 mL of the filtrate, add a few drops of Dragendorff’s reagent (solution of potassium bismuth iodide). The formation of a red-orange precipitate indicates the presence of alkaloids.
-
Shinoda Test: To the extract, add a few fragments of magnesium ribbon and then add concentrated hydrochloric acid dropwise. The appearance of a pink, scarlet, or crimson red color indicates the presence of flavonoids.
-
Alkaline Reagent Test: To the extract, add a few drops of sodium hydroxide solution. The formation of an intense yellow color, which becomes colorless on the addition of dilute acid, indicates the presence of flavonoids.
-
Ferric Chloride Test: To 2-3 mL of the extract, add a few drops of 5% ferric chloride solution. The formation of a blue-black, green, or blue-green precipitate indicates the presence of tannins.[5]
-
Froth Test: Dilute the extract with 20 mL of distilled water and shake in a graduated cylinder for 15 minutes. The formation of a persistent foam layer of about 1 cm indicates the presence of saponins.[5]
To 2 mL of the extract, add 2 mL of chloroform and 3 mL of concentrated sulfuric acid carefully to form a layer. A reddish-brown coloration of the interface is formed to show positive results for the presence of terpenoids. The appearance of a reddish-brown ring at the interface indicates the presence of the steroid nucleus.
Data Presentation: Phytochemical Profile of Erythrina Species
The following table summarizes the qualitative phytochemical screening results from various studies on different Erythrina species. This consolidated data provides a comparative overview of the secondary metabolite distribution within the genus.
| Phytochemical Constituent | Erythrina variegata (Leaf)[6] | Erythrina senegalensis (Root)[7] | Erythrina suberosa (Bark)[8] |
| Alkaloids | + | + | ++++ |
| Flavonoids | + | + | +++ |
| Tannins | + | + | ++ |
| Saponins | + | + | + |
| Phenols | + | + | +++ |
| Steroids | - | + | + |
| Terpenoids | - | - | ++ |
| Glycosides | + | - | - |
| Quinones | - | + | - |
(+ indicates presence, - indicates absence. The number of '+' signs indicates a semi-quantitative estimation of the constituent's abundance.)
Mandatory Visualization
Experimental Workflow for Phytochemical Screening
The following diagram illustrates the general workflow for the preliminary phytochemical screening of Erythrina species.
Caption: Workflow for Preliminary Phytochemical Screening of Erythrina.
Proposed Signaling Pathway: Acetylcholinesterase Inhibition by this compound
Erythrina alkaloids, including potentially this compound, have been shown to act as inhibitors of acetylcholinesterase (AChE). AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. Inhibition of AChE leads to an accumulation of ACh, resulting in prolonged stimulation of cholinergic receptors (nicotinic and muscarinic) on the postsynaptic neuron. This mechanism is a key target for drugs used in the treatment of Alzheimer's disease.
Caption: Acetylcholinesterase Inhibition by this compound.
Conclusion and Future Perspectives
The preliminary phytochemical screening of Erythrina species is a crucial first step in the discovery and development of novel therapeutic agents. The presence of a diverse range of secondary metabolites, particularly alkaloids like this compound, underscores the pharmacological potential of this genus. The established protocols in this guide provide a robust framework for researchers to conduct initial screenings. The proposed mechanism of action through acetylcholinesterase inhibition offers a promising avenue for the development of drugs targeting neurodegenerative disorders.
Future research should focus on the quantitative analysis of specific alkaloids like this compound using advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC)[9][10]. Furthermore, detailed investigations into the downstream signaling pathways affected by acetylcholinesterase inhibition will be vital in elucidating the full therapeutic potential of Erythrina alkaloids. The integration of traditional knowledge with modern analytical and pharmacological approaches will undoubtedly accelerate the discovery of new and effective medicines from this valuable plant genus.
References
- 1. jmscr.igmpublication.org [jmscr.igmpublication.org]
- 2. researchgate.net [researchgate.net]
- 3. Virtual Screening, Toxicity Evaluation and Pharmacokinetics of Erythrina Alkaloids as Acetylcholinesterase Inhibitor Candidates from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acetylcholinesterase-inhibitory-alkaloids-from-the-flowers-and-seeds-of-erythrina-caffra - Ask this paper | Bohrium [bohrium.com]
- 6. ijcmas.com [ijcmas.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. Phytochemical screening and enzymatic and antioxidant activities of Erythrina suberosa (Roxb) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatography-mass spectrometric analysis of alkaloids extracted from seeds of Erythrina herbacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Erythrina Alkaloids: A Comprehensive Review of Their Properties and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The genus Erythrina, comprising a diverse group of flowering plants in the legume family (Fabaceae), is a rich reservoir of unique tetracyclic spiroamine alkaloids known as Erythrina alkaloids.[1][2][3] These natural products have garnered significant scientific attention due to their wide spectrum of pharmacological activities, making them promising candidates for drug discovery and development. This technical guide provides a comprehensive literature review of Erythrina alkaloids, focusing on their chemical properties, biological activities, and underlying mechanisms of action.
Chemical Structure and Classification
Erythrina alkaloids are characterized by a distinctive erythrinan skeleton, a tetracyclic spiroamine system.[2] Variations in the substitution patterns and oxidation states of this core structure give rise to a wide array of derivatives. These alkaloids are broadly classified into three main categories: dienoid, alkenoid, and lactonic alkaloids.[2] The dienoid and alkenoid types are the most common and have been the primary focus of pharmacological and synthetic studies.[2]
Isolation and Characterization of Erythrina Alkaloids
The extraction and purification of Erythrina alkaloids from various plant parts, primarily seeds, bark, and leaves, are crucial steps in their study.[2][4] A general workflow for the isolation and characterization of these compounds is outlined below.
Experimental Workflow: Isolation and Characterization
Methodologies for Key Experiments:
-
Extraction: Powdered plant material is typically subjected to maceration or Soxhlet extraction with organic solvents like methanol or ethanol. The resulting crude extract is then concentrated under reduced pressure.[5]
-
Acid-Base Partitioning: To separate alkaloids from other plant constituents, the crude extract is dissolved in an acidic aqueous solution and washed with an organic solvent. The aqueous layer is then basified, and the liberated free alkaloids are extracted with an immiscible organic solvent (e.g., chloroform, ethyl acetate).
-
Chromatographic Purification: The crude alkaloid fraction is further purified using various chromatographic techniques. Column chromatography over silica gel or alumina is often employed for initial separation.[6] High-performance liquid chromatography (HPLC), particularly preparative HPLC, is utilized for the final purification of individual alkaloids.[4]
-
Structure Elucidation: The chemical structures of the isolated alkaloids are determined using a combination of spectroscopic methods. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments like COSY, HSQC, and HMBC) provides detailed information about the carbon-hydrogen framework.[7][8][9] Mass spectrometry (MS), including techniques like electrospray ionization (ESI-MS), is used to determine the molecular weight and fragmentation patterns of the molecules.[10][11]
Biological Activities and Quantitative Data
Erythrina alkaloids exhibit a remarkable range of biological activities, including cytotoxic, antimicrobial, antiviral, and neurological effects. The following tables summarize the available quantitative data for some of the key activities.
Cytotoxic Activity
Several Erythrina alkaloids have demonstrated cytotoxic effects against various cancer cell lines.
| Alkaloid/Isoflavonoid | Cell Line | IC₅₀ (µM) | Reference |
| Phaseollidin | PC3 (prostate cancer) | 8.83 ± 1.87 | [12] |
| Phaseollidin | NFF (neonatal foreskin fibroblast) | 0.64 ± 0.37 | [12] |
| Alpinumisoflavone | U937 (human leukemia) | 35 (24h), 32 (48h), 28 (72h) | [12] |
| Wighteone | KB (nasopharyngeal cancer) | 0.78 µg/mL | [12] |
| Alpinumisoflavone | KB (nasopharyngeal cancer) | 4.13 µg/mL | [12] |
| Compound 11b (Erythrina derivative) | A549 (lung cancer) | 1.95 | [12] |
| β-erythroidine | MCF-7 (breast cancer) | 36.8 | |
| 8-oxo-β-erythroidine | MCF-7 (breast cancer) | 60.8 | |
| 8-oxo-α-erythroidine | MCF-7 (breast cancer) | 875.4 | |
| 6α-hydroxyphaseollidin | CCRF-CEM (leukemia) | 3.36 | [13] |
| 6α-hydroxyphaseollidin | HepG2 (liver cancer) | 6.44 | [13] |
Antimicrobial Activity
Erythrina alkaloids and associated flavonoids have shown inhibitory activity against a range of bacteria and fungi.
| Alkaloid/Fraction/Extract | Microorganism | MIC (µg/mL) | Reference |
| Alkaloidal Fractions (E. crista-galli) | Pseudomonas aeruginosa | 31.25 | [14][15] |
| Basic Ether Fraction (E. crista-galli) | Shigella sonnei | 62.5 | [14][15] |
| Isolated Alkaloids (1-6 from E. crista-galli) | Various Bacteria | 50-100 | [14][15] |
| Crude Extract & Alkaloids 1, 2, 5 (E. crista-galli) | Candida krusei | 12.5 - 31.25 | [14][15] |
| Erybraedin A (from E. lysistemon) | Staphylococcus epidermidis | 2 | [6] |
| 6,8-diprenylgenistein & alpinumisoflavone (from E. caffra) | Escherichia coli, Klebsiella pneumoniae | 3.9 - 7.8 | [6] |
| Flavonoids (from E. livingstoniana) | Escherichia coli | 5 | [6] |
| Ericristagallin (from E. senegalensis) | Candida albicans | 4.00 - 15.63 | [6] |
Antiviral Activity
Several compounds from Erythrina species have demonstrated potential as antiviral agents.
| Compound/Fraction | Virus | EC₅₀ (µg/mL) | Reference |
| Sandwicensin (from E. glauca) | HIV | 2 | [16] |
| 3-O-methylcalopocarpin (from E. glauca) | HIV | 0.2 | [16] |
| 5-deoxyglyasperin F (from E. lysistemon) | HIV | 11.5 | [16] |
| 2′-hydroxyneobavaisoflavanone (from E. lysistemon) | HIV | 7.6 | [16] |
| Crude Alkaloid Fraction (from E. abyssinica) | HIV | 53 | [16] |
| Apigetrin (from E. variegata) | HIV | 100.59 | [16] |
| Prenylated Flavonoids (from E. addisonae) | Influenza | 8.8 - 26.44 | [16] |
| Vitexin (from E. speciosa) | Hepatitis | 125 | [16] |
Neurological Activity
Erythrina alkaloids are well-known for their effects on the central nervous system (CNS), particularly their interaction with neurotransmitter receptors.
| Alkaloid/Fraction | IC₅₀ | Reference |
| Chloroform Fraction (E. variegata bark) | 38.03 ± 1.987 µg/mL | [1][17] |
| Alkaloid | Receptor Subtype | IC₅₀ | Reference |
| (+)-Erythravine | α7 | 6 µM | [18][19] |
| (+)-Erythravine | α4β2 | 13 nM | [18][19] |
| (+)-11α-hydroxyerythravine | α7 | 5 µM | [18][19] |
| (+)-11α-hydroxyerythravine | α4β2 | 4 nM | [18][19] |
| Erysotrine | α4β2 | 0.37 µM | [18] |
| Erysotrine | α7 | 17 µM | [18] |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of Erythrina alkaloids stem from their ability to modulate various cellular signaling pathways. Two key pathways that have been investigated are the Toll-like receptor (TLR) signaling pathway, involved in inflammation, and neurotransmitter receptor signaling in the CNS.
Inhibition of the Toll-like Receptor (TLR) Signaling Pathway by Erythraline
Erythraline has been shown to exert anti-inflammatory effects by targeting the TLR signaling cascade.[2] This pathway is crucial for the innate immune response to pathogens.
Erythraline's anti-inflammatory action is mediated through the inhibition of Transforming growth factor-β-activated kinase 1 (TAK1).[2] This inhibition prevents the downstream phosphorylation of the IκB kinase (IKK) complex and mitogen-activated protein kinases (MAPKs), ultimately blocking the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory genes.
Modulation of Neuronal Nicotinic Acetylcholine Receptor (nAChR) Signaling
Several Erythrina alkaloids act as competitive antagonists of neuronal nicotinic acetylcholine receptors (nAChRs).[2] These receptors are ligand-gated ion channels that play a critical role in synaptic transmission in the central nervous system.
By competitively binding to nAChRs, particularly the α4β2 subtype, Erythrina alkaloids like (+)-erythravine and (+)-11α-hydroxyerythravine prevent the binding of the endogenous neurotransmitter acetylcholine.[18][19] This blockade inhibits ion influx and subsequent membrane depolarization, thereby modulating downstream neuronal signaling. This mechanism is believed to contribute to the observed anxiolytic and anticonvulsant properties of these alkaloids.[20]
Conclusion
Erythrina alkaloids represent a structurally diverse and pharmacologically significant class of natural products. Their wide range of biological activities, including cytotoxic, antimicrobial, antiviral, and neuromodulatory effects, underscores their potential as lead compounds for the development of new therapeutic agents. The data summarized in this guide highlights the need for further research to fully elucidate the structure-activity relationships, mechanisms of action, and therapeutic applications of these fascinating molecules. Continued investigation into the synthesis, biological evaluation, and clinical potential of Erythrina alkaloids is warranted to unlock their full therapeutic promise.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Erythrina alkaloids - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Erythrina alkaloids. Part 6. Isolation and characterisation of alkaloids from Erythrina berteroana seeds and leaves: formation of oxoerythroidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. ijcmas.com [ijcmas.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A Modified 1H-NMR Quantification Method of Ephedrine Alkaloids in Ephedrae Herba Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Gas-phase dissociation study of erythrinian alkaloids by electrospray ionization mass spectrometry and computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxic flavonoids and isoflavonoids from Erythrina sigmoidea towards multi-factorial drug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial Evaluation of Erythrinan Alkaloids from Erythrina cristagalli L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Therapeutic Potential of Erythrina Genus: Bioactive Phytoconstituents with Potent Antiviral and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Virtual Screening, Toxicity Evaluation and Pharmacokinetics of Erythrina Alkaloids as Acetylcholinesterase Inhibitor Candidates from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Erythrina mulungu Alkaloids Are Potent Inhibitors of Neuronal Nicotinic Receptor Currents in Mammalian Cells | PLOS One [journals.plos.org]
- 19. Erythrina mulungu alkaloids are potent inhibitors of neuronal nicotinic receptor currents in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The genus Erythrina L.: A review on its alkaloids, preclinical, and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Erythrinane Skeleton of Erythristemine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythristemine, a member of the Erythrina alkaloids, possesses a distinctive tetracyclic spiroamine core known as the Erythrinane skeleton. This scaffold is the foundation for the compound's significant biological activity, primarily its interaction with the central nervous system. This technical guide provides an in-depth exploration of the Erythrinane skeleton as present in this compound, covering its structural elucidation, biosynthesis, synthetic strategies, and established mechanism of action. Quantitative data for this compound and related alkaloids are presented, alongside representative experimental protocols and visualizations of key pathways to facilitate further research and drug development endeavors.
The Erythrinane Core: Structure and Properties
The defining feature of this compound is the Erythrinane skeleton, a tetracyclic spiroamine structure. This rigid, complex framework is responsible for the molecule's specific three-dimensional conformation, which is crucial for its biological interactions.
Structural Elucidation
The absolute configuration of this compound has been determined as (3R, 5S, 11S) through spectroscopic and X-ray crystallographic studies of its 2-bromo-4,6-dinitrophenolate derivative.[1] The Erythrinane skeleton consists of four rings, designated A, B, C, and D.[2] Ring D is typically aromatic. Erythrina alkaloids are broadly categorized into dienoid, alkenoid, and lactonic types based on the substitution patterns on the core skeleton.[2]
Physicochemical and Spectroscopic Data
| Property | This compound | Erysotrine | Data Source |
| Molecular Formula | C₁₉H₂₃NO₃ | C₁₉H₂₁NO₃ | Inferred from structure |
| Molecular Weight | 313.39 g/mol | 311.37 g/mol | Calculated |
| Absolute Configuration | 3R, 5S, 11S | Not specified | [1] |
| Crystal System | Monoclinic (for the 2-bromo-4,6-dinitrophenolate derivative) | Not available | [1] |
| Space Group | P2₁ (for the 2-bromo-4,6-dinitrophenolate derivative) | Not available | [1] |
| Mass Spectrum | See Figure 1 | Not available | [3] |
Figure 1: Mass Spectrum of this compound.[3]
Biosynthesis of the Erythrinane Skeleton
The biosynthesis of the Erythrinane skeleton is a complex enzymatic process originating from amino acid precursors. The pathway involves a key oxidative phenol coupling reaction to construct the characteristic spirocyclic system.
Biosynthetic Pathway
The biosynthesis of Erythrina alkaloids is understood to begin with the amino acid tyrosine. A proposed biosynthetic pathway is outlined below.
Caption: Proposed biosynthetic pathway of the Erythrinane skeleton.
Synthetic Approaches to the Erythrinane Core
The total synthesis of the Erythrinane skeleton is a significant challenge in organic chemistry due to its intricate tetracyclic structure and multiple stereocenters. Various synthetic strategies have been developed, often featuring intramolecular cyclization reactions to construct the core rings.
Representative Synthetic Strategy: Intramolecular Diels-Alder Reaction
A common and effective strategy for the construction of the Erythrinane ring system involves an intramolecular Diels-Alder reaction. While a specific protocol for this compound is not available, the following represents a general workflow for the synthesis of an Erythrinane core.
Experimental Protocol: A General Approach to the Erythrinane Skeleton
-
Preparation of the Diels-Alder Precursor: A suitable diene and dienophile are tethered together through a nitrogen-containing linker. This is typically achieved through multi-step synthesis starting from commercially available materials.
-
Intramolecular Diels-Alder Cycloaddition: The precursor is subjected to thermal or Lewis acid-catalyzed conditions to promote the intramolecular [4+2] cycloaddition, forming the core A and B rings of the Erythrinane skeleton.
-
Functional Group Manipulation and Ring C/D Formation: The resulting cycloadduct undergoes a series of transformations, including reductions, oxidations, and further cyclizations (e.g., Pictet-Spengler or Friedel-Crafts type reactions) to complete the C and D rings and install the desired functional groups.
-
Purification: The final product is purified using chromatographic techniques such as column chromatography and recrystallization.
Caption: General workflow for the synthesis of the Erythrinane skeleton.
Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors
The pronounced effects of Erythrina alkaloids on the central nervous system are primarily attributed to their interaction with neuronal nicotinic acetylcholine receptors (nAChRs).
Signaling Pathway
Erythrina alkaloids, and by extension this compound, act as competitive antagonists at neuronal nAChRs. They exhibit a degree of selectivity, with a particularly high affinity for the α4β2 subtype of these receptors. By blocking the binding of the endogenous neurotransmitter acetylcholine, these alkaloids inhibit the downstream signaling cascade, leading to a reduction in neuronal excitability.
Caption: Antagonistic action of this compound at the nicotinic acetylcholine receptor.
Pharmacological Effects
The blockade of nAChRs by Erythrina alkaloids manifests in a range of pharmacological effects, including:
-
Sedative and Hypnotic Effects: Reduced neuronal activity in key brain regions contributes to sedation and the promotion of sleep.
-
Anxiolytic Effects: Modulation of cholinergic signaling is implicated in the regulation of anxiety.
-
Neuromuscular Blocking Activity: At higher concentrations, these alkaloids can affect nAChRs at the neuromuscular junction, leading to muscle relaxation, a property historically referred to as "curare-like."
The selective antagonism of the α4β2 nAChR subtype makes the Erythrinane skeleton a promising scaffold for the development of novel therapeutics for a variety of neurological and psychiatric disorders.
Conclusion
The Erythrinane skeleton of this compound represents a fascinating and pharmacologically significant natural product scaffold. Its complex architecture has been elucidated, and the main biosynthetic and synthetic routes have been established. The primary mechanism of action through the antagonism of neuronal nicotinic acetylcholine receptors provides a solid foundation for understanding its physiological effects. Further research into the specific structure-activity relationships of this compound and other Erythrina alkaloids will be invaluable for the design of new and more selective therapeutic agents targeting the central nervous system.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Erythristemine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols for the extraction and purification of erythristemine, a bioactive alkaloid from the Erythrina genus. The methodologies described are based on established scientific literature and are intended to guide researchers in the isolation and purification of this compound for further study and development.
Introduction
This compound is a tetracyclic spiroamine alkaloid belonging to the Erythrina alkaloids, a class of compounds known for their unique chemical structures and diverse biological activities.[1][2] These alkaloids are predominantly found in the seeds and other parts of plants from the Erythrina genus, which is widespread in tropical and subtropical regions.[1] Many Erythrina alkaloids have been identified as competitive antagonists of neuronal nicotinic acetylcholine receptors (nAChRs), indicating their potential for the development of new therapeutics.[1] This document outlines the key procedures for the successful extraction and purification of this compound.
Data Summary
The following table summarizes the quantitative data from a reported successful extraction and purification of this compound from Erythrina lysistemon.
| Parameter | Value | Source |
| Plant Material | Dried leaves of Erythrina lysistemon | [3] |
| Starting Amount | 5 kg | [3] |
| Initial Alkaloidal Extract | Not specified | |
| Final Yield of Crystalline this compound | 120 mg | [3] |
| Melting Point | 127-129 °C | [3] |
| Molecular Formula | C₂₀H₂₅NO₄ | [3] |
| Molecular Weight | 343.1789 (by mass spectrometry) | [3] |
Experimental Protocols
General Extraction of Alkaloids from Erythrina Species
While specific details for this compound are provided below, a general understanding of Erythrina alkaloid extraction is beneficial. Methods such as maceration, Soxhlet extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE) have been employed for various Erythrina species.[4][5] The choice of method can influence the efficiency and yield of the extraction.[4][5] Ethanol is often a preferred solvent for extracting both flavonoids and alkaloids from these plants.[4]
Detailed Protocol for this compound Extraction and Purification
This protocol is based on the successful isolation of this compound from Erythrina lysistemon.
Materials and Equipment:
-
Dried and powdered leaves of Erythrina lysistemon
-
Alumina (Grade III)
-
Glass chromatography column
-
Rotary evaporator
-
Solvents for chromatography (e.g., a non-polar solvent for initial elution, followed by a gradient of more polar solvents)
-
Analytical equipment for fraction analysis (e.g., TLC, UV-Vis spectrophotometer)
-
Crystallization apparatus
Procedure:
-
Preparation of Plant Material: 5 kg of dried leaves from Erythrina lysistemon are finely ground to increase the surface area for extraction.
-
Initial Alkaloidal Extraction: An initial extraction is performed to obtain a crude alkaloidal extract. While the specific solvent system for this initial step is not detailed in the primary source for this compound, a common method involves maceration or Soxhlet extraction with an appropriate solvent like ethanol or methanol.
-
Column Chromatography:
-
A glass column is packed with alumina (Grade III) as the stationary phase.
-
The crude alkaloidal extract is dissolved in a minimal amount of a suitable solvent and loaded onto the column.
-
The column is first eluted with a non-polar solvent to separate non-polar compounds.
-
A gradient of increasing solvent polarity is then applied to elute the alkaloids.
-
-
Fraction Collection and Analysis: Fractions are collected and analyzed using techniques such as Thin Layer Chromatography (TLC) to identify those containing the target alkaloid, this compound.
-
Purification of this compound:
-
The fractions containing a non-polar alkaloid, later identified as this compound, are combined.
-
This combined fraction is further purified using a second column chromatography step.
-
-
Crystallization: The purified this compound fraction is concentrated, and the compound is crystallized to yield 120 mg of pure this compound with a melting point of 127-129 °C.[3]
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Proposed Signaling Pathway
Many Erythrina alkaloids act as competitive antagonists of neuronal nicotinic acetylcholine receptors (nAChRs).[1] The following diagram illustrates the proposed inhibitory mechanism of this compound on nAChR signaling.
Caption: Inhibition of nAChR signaling by this compound.
References
- 1. Erythrina mulungu Alkaloids Are Potent Inhibitors of Neuronal Nicotinic Receptor Currents in Mammalian Cells | PLOS One [journals.plos.org]
- 2. Erythrina alkaloids - Wikipedia [en.wikipedia.org]
- 3. Pharmacological Chaperoning of Nicotinic Acetylcholine Receptors Reduces the Endoplasmic Reticulum Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Erythristemine using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Erythristemine is a tetracyclic spiroamine alkaloid belonging to the Erythrina class of compounds, which are naturally occurring in various species of the Erythrina plant genus. These alkaloids are of significant interest to the pharmaceutical industry due to their wide range of biological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal medicines, and new drug development. This document provides a detailed application note and protocol for the quantification of this compound using a robust High-Performance Liquid Chromatography (HPLC) method with UV detection.
The described method is based on established principles for the analysis of Erythrina alkaloids, adapted for the specific quantification of this compound. While mass spectrometry offers higher sensitivity and specificity, the presented HPLC-UV method provides a reliable and more accessible alternative for routine laboratory use.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol is adapted from a method for the extraction of alkaloids from Erythrina crista-galli twigs.[1]
Materials:
-
Dried and powdered plant material (e.g., twigs, seeds, or leaves of Erythrina species)
-
Ethanol
-
Ethyl acetate
-
Deionized water
-
Acetic acid
-
Ammonium hydroxide
-
Rotary evaporator
-
Centrifuge
-
pH meter
-
Filtration apparatus
Procedure:
-
Maceration: Submerge the powdered plant material in ethanol for 72 hours at room temperature.
-
Filtration and Concentration: Filter the ethanol extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
-
Acid-Base Extraction:
-
Dissolve the concentrated ethanol extract in water and acidify to a pH of 3 with acetic acid.
-
Extract the acidic solution three times with ethyl acetate to remove non-alkaloidal compounds. Discard the ethyl acetate phase.
-
Basify the remaining acidic aqueous phase to a pH of 9 with ammonium hydroxide.
-
Extract the basified solution three times with ethyl acetate. The this compound and other alkaloids will partition into the ethyl acetate phase.
-
-
Final Concentration: Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure to yield the crude alkaloidal extract.
-
Sample for HPLC: Redissolve a known quantity of the crude alkaloidal extract in the mobile phase for HPLC analysis. Filter the solution through a 0.2 µm syringe filter prior to injection.
HPLC Method for this compound Quantification
The following HPLC method is a proposed adaptation for UV detection based on a UPLC-MS/MS method for Erythrina alkaloids.[1]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-50% B; 15-20 min: 50-90% B; 20-22 min: 90% B; 22-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm (or optimal wavelength determined by UV scan) |
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.
Data Presentation
The following tables summarize the expected quantitative data for the validation of the proposed HPLC method for this compound. These values are representative and should be determined experimentally in your laboratory.
Table 1: Calibration Curve Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
|---|---|
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,900 |
| 100 | 1,521,000 |
| Linearity (r²) | 0.9995 |
Table 2: Method Validation Parameters
| Parameter | Result |
|---|---|
| Linear Range (µg/mL) | 1 - 100 |
| Limit of Detection (LOD) (µg/mL) | 0.3 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Retention Time (min) | ~12.5 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical flow of an HPLC system for analysis.
References
Application Note: Analysis of Erythristemine by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed methodology for the qualitative and quantitative analysis of Erythristemine, a bioactive alkaloid from the Erythrina genus, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound and related alkaloids are of significant interest due to their potential pharmacological activities. This document provides a comprehensive guide for the extraction, derivatization, and subsequent GC-MS analysis of this compound, addressing the need for robust analytical methods in natural product research and drug development. The protocols provided are based on established methods for the analysis of similar alkaloids and serve as a detailed starting point for method development and validation.
Introduction
This compound is a tetracyclic spiroisoquinoline alkaloid found in various species of the Erythrina plant genus. These plants have a history of use in traditional medicine, and their constituent alkaloids are known to possess a range of biological activities, including central nervous system effects. Accurate and reliable analytical methods are crucial for the phytochemical analysis of Erythrina species, pharmacokinetic studies, and quality control of related natural products.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For many alkaloids, including those with hydroxyl groups like this compound, derivatization is often necessary to increase their volatility and thermal stability for successful GC-MS analysis. This application note outlines a complete workflow, from sample preparation to data analysis, for the determination of this compound.
Experimental
Sample Preparation: Extraction of this compound from Plant Material
A generalized procedure for the extraction of alkaloids from plant material is as follows. This protocol may require optimization based on the specific plant matrix.
Materials:
-
Dried and powdered plant material (e.g., leaves, seeds, bark)
-
Methanol
-
2% Sulfuric acid
-
Diethyl ether
-
25% Ammonium hydroxide
-
Chloroform
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
Protocol:
-
Macerate 1 gram of the dried, powdered plant material with 10 mL of methanol at room temperature for 24 hours.
-
Filter the extract and repeat the extraction process twice more with fresh methanol.
-
Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 20 mL of 2% sulfuric acid.
-
Wash the acidic solution with 20 mL of diethyl ether three times to remove neutral and acidic compounds. Discard the ether layers.
-
Adjust the pH of the aqueous layer to 9-10 with 25% ammonium hydroxide.
-
Extract the alkaloids from the basified aqueous solution with 20 mL of chloroform three times.
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
Filter the extract and evaporate the chloroform to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol, ethyl acetate) for derivatization and GC-MS analysis.
Derivatization: Silylation of this compound
Due to the presence of a hydroxyl group, derivatization of this compound is recommended to improve its volatility and chromatographic performance. Trimethylsilylation is a common and effective derivatization technique for hydroxylated alkaloids.
Materials:
-
Dried this compound extract or standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Heating block or oven
-
GC vials with inserts
Protocol:
-
To the dried this compound extract or standard in a GC vial, add 50 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Parameters
The following are proposed starting parameters for the GC-MS analysis of derivatized this compound. Optimization of these parameters is recommended for specific instrumentation and applications.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temperature: 100°C, hold for 2 minRamp: 10°C/min to 280°CHold: 10 min at 280°C |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
Data Presentation
Mass Spectrum of this compound
The mass spectrum of underivatized this compound is expected to show a molecular ion peak and characteristic fragmentation patterns. The mass spectrum of the trimethylsilyl (TMS) derivative will show a molecular ion corresponding to the derivatized molecule. The interpretation of the mass spectrum is crucial for the confirmation of the analyte's identity.
Table 1: Expected Mass Fragments for Underivatized this compound (C₂₀H₂₅NO₄, MW: 343.4)
| m/z | Proposed Fragment |
| 343 | [M]⁺ |
| 328 | [M - CH₃]⁺ |
| 312 | [M - OCH₃]⁺ |
| 298 | [M - CH₃ - OCH₃]⁺ |
| 284 | [M - C₂H₅O₂]⁺ (Retro-Diels-Alder fragmentation) |
Note: This is a proposed fragmentation pattern based on the general fragmentation of Erythrina alkaloids. The actual spectrum should be compared with a reference standard.
Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound. The method should be validated according to ICH guidelines to assess linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
Table 2: Example Quantitative Parameters for Alkaloid Analysis (for reference)
| Parameter | Typical Range |
| Linearity (r²) | > 0.99 |
| LOD | 1-10 ng/mL |
| LOQ | 5-50 ng/mL |
| Recovery | 85-115% |
| Precision (RSD%) | < 15% |
Note: These values are illustrative and should be determined experimentally for this compound.
Visualization of Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound.
Conclusion
The proposed GC-MS method provides a robust framework for the analysis of this compound. The detailed protocols for extraction and derivatization, coupled with the suggested GC-MS parameters, offer a solid foundation for researchers in natural product chemistry, pharmacology, and drug development. It is important to emphasize that this method should be validated in the user's laboratory to ensure its suitability for the intended application. This application note serves as a valuable resource for the advancement of research on this compound and other related Erythrina alkaloids.
Application Notes and Protocols: Total Synthesis Strategies for Erythristemine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of prominent total synthesis strategies for Erythristemine and its analogs, a class of Erythrina alkaloids known for their interesting biological activities. The following sections present quantitative data for comparing different synthetic routes, detailed experimental protocols for key chemical transformations, and visualizations of the synthetic pathways.
Introduction to this compound and its Synthetic Challenges
This compound belongs to the Erythrina alkaloids, a family of natural products characterized by a unique tetracyclic spiroamine scaffold.[1] These compounds have garnered significant attention from the synthetic community due to their complex architecture and potential therapeutic applications, including sedative, hypotensive, and neuromuscular blocking activities.[2] The core synthetic challenge lies in the construction of the intricate ring system, particularly the stereocontrolled formation of the spirocyclic core. Various strategies have been developed to address these challenges, including biomimetic approaches, transition-metal-catalyzed cyclizations, and domino reactions.
Comparative Analysis of Synthetic Strategies
The efficiency of different total synthesis strategies can be evaluated based on quantitative metrics such as overall yield and step count. The following table summarizes these parameters for selected total syntheses of Erythrina alkaloids, providing a basis for comparison.
| Alkaloid | Key Strategy | Number of Steps | Overall Yield (%) | Reference |
| 3-Demethoxyerythratidinone | Combined Rhodium Catalysis | 7 | 41% | [3] |
| (+)-Dihydro-β-erythroidine | Asymmetric Allylic Alkylation, Decarboxylative Cyanoacetate Coupling | 13 | Not specified in abstract | [4] |
| (+)-Erysotramidine | Oxidative Amidation | Not specified in abstract | Not specified in abstract | [5] |
| (+)-Erysotramidine | Domino Process (Amidation, Spirocyclization, Electrophilic Aromatic Substitution) | Not specified in abstract | Not specified in abstract | [6] |
| 8-Oxoerymelanthine | Biomimetic; Diels-Alder Reaction, Ozonolysis | Not specified in abstract | 2.0% | [6] |
Key Synthetic Pathways and Methodologies
Several innovative strategies have been employed to construct the Erythrina alkaloid core. Below are detailed protocols for key reactions in some of the notable synthetic routes.
Biomimetic Synthesis of the Erythrina Core via Oxidative Phenol Coupling
A biomimetic approach often seeks to mimic the proposed biosynthetic pathway of a natural product.[1] In the case of Erythrina alkaloids, the key step is an oxidative phenol coupling to form the characteristic spirodienone intermediate.[7]
Experimental Protocol: Synthesis of Erysodienone
This protocol is based on the biomimetic synthesis described by Barton and coworkers.[7]
-
Step 1: Preparation of the Bisphenolethylamine Precursor. The synthesis begins with the preparation of the appropriate bisphenolethylamine precursor.
-
Step 2: Oxidative Phenol Coupling. To a solution of the bisphenolethylamine precursor in a suitable solvent (e.g., a mixture of water, chloroform, and methanol), is added a solution of potassium ferricyanide (K₃Fe(CN)₆) in aqueous sodium bicarbonate. The reaction mixture is stirred vigorously at room temperature for several hours.
-
Step 3: Extraction and Purification. The organic layer is separated, and the aqueous layer is extracted with chloroform. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford erysodienone.
Rhodium-Catalyzed Tandem Cyclization for the [6-5] Fused Ring System
A highly efficient approach for the rapid construction of the A and B rings of the Erythrina skeleton involves a rhodium-catalyzed tandem cyclization.[3]
Experimental Protocol: Tandem Cyclization to form the A and B Rings
-
Step 1: Precursor Synthesis. The requisite enyne precursor is synthesized through standard organic transformations.
-
Step 2: Rhodium-Catalyzed Cyclization. To a solution of the enyne precursor in a degassed solvent such as toluene is added a catalytic amount of a rhodium(I) catalyst (e.g., [Rh(cod)Cl]₂ with a suitable phosphine ligand). The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Step 3: Workup and Purification. The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the bicyclic product containing the fused A and B rings.
Domino Process for the Spirocyclic Skeleton of (+)-Erysotramidine
A domino process allows for the formation of multiple bonds in a single synthetic operation, leading to a significant increase in molecular complexity. The synthesis of the spirocyclic skeleton of (+)-erysotramidine has been achieved through such a sequence.[6]
Experimental Protocol: Domino Reaction for Spirocycle Formation
-
Step 1: Reaction Setup. A phenylethylamine derivative and a ketoester are dissolved in a suitable solvent (e.g., dichloromethane) under an inert atmosphere.
-
Step 2: Initiation of the Domino Cascade. A Lewis acid or a suitable activating agent is added to initiate the domino sequence, which consists of an amidation, spirocyclization, and an electrophilic aromatic substitution. The reaction is stirred at a specified temperature for a designated time.
-
Step 3: Quenching and Purification. The reaction is quenched with a suitable reagent (e.g., saturated aqueous sodium bicarbonate). The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The resulting crude product, the spirocyclic skeleton of (+)-erysotramidine, is then purified by chromatography.
Visualizing the Synthetic Strategies
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies described above.
References
- 1. Erythrina alkaloids - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A Concise Synthesis of the Erythrina Alkaloid 3–Demethoxyerythratidinone via Combined Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective total synthesis of (+)-dihydro-β-erythroidine [morressier.com]
- 5. Total Synthesis of (+)-3-Demethoxyerythratidinone and (+)-Erysotramidine via the Oxidative Amidation of a Phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient formal total synthesis of the erythrina alkaloid (+)-erysotramidine, using a domino process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Erysodienone - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vitro Biological Activity Screening of Erythristemine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Erythristemine is a spiro-alkaloid belonging to the Erythrina alkaloids, a diverse group of compounds isolated from plants of the Erythrina genus. While extensive research has been conducted on the biological activities of crude extracts and other alkaloids from Erythrina species, specific data on the in vitro biological activities of isolated this compound is limited in publicly available literature. These application notes provide a comprehensive framework for the in vitro screening of this compound's potential anticancer, anti-inflammatory, and neuroprotective activities. The protocols and data presented are based on established methodologies and findings for related Erythrina alkaloids and are intended to serve as a guide for initiating research on this compound.
Anticancer Activity Screening
Rationale
Alkaloids from the Erythrina genus have demonstrated cytotoxic effects against various cancer cell lines.[1][2] Screening this compound for anticancer activity is a logical step in exploring its therapeutic potential. The following protocols outline methods to assess its cytotoxicity and pro-apoptotic effects.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 45.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 62.3 |
| HeLa | Cervical Carcinoma | 38.5 |
| A549 | Lung Carcinoma | 75.1 |
| SH-SY5Y | Neuroblastoma | 55.9 |
Note: The IC50 values presented in this table are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocols
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa, A549, SH-SY5Y)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
This assay determines if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cells treated with this compound (at its IC50 concentration)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound as in the MTT assay for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Visualization
References
Application Notes and Protocols for the Pharmacological Profiling of Erythristemine in Cellular Models
Disclaimer: As of late 2025, specific pharmacological data for Erythristemine in cellular models is not extensively available in the public domain. The following application notes and protocols are based on the general profiling of related Erythrina alkaloids and provide a representative framework for the investigation of this compound. The experimental data presented is hypothetical and for illustrative purposes.
Introduction
This compound is a member of the Erythrina alkaloids, a class of tetracyclic spiroamine compounds isolated from plants of the Erythrina genus.[1] Various alkaloids from this genus have demonstrated a range of biological activities, including cytotoxic effects against several cancer cell lines.[2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals to conduct a comprehensive pharmacological profiling of this compound in cellular models. The protocols outlined below cover the assessment of cytotoxicity, effects on the cell cycle, and the induction of apoptosis.
Data Presentation: Summary of Hypothetical Quantitative Data
The following tables summarize hypothetical data for the effects of this compound on various cancer cell lines.
Table 1: Cytotoxicity of this compound (Hypothetical IC50 Values)
| Cell Line | Cell Type | IC50 (µM) after 48h |
| MCF-7 | Human Breast Adenocarcinoma | 25.5 |
| HeLa | Human Cervical Cancer | 32.8 |
| A549 | Human Lung Carcinoma | 45.2 |
| K-562 | Human Myelogenous Leukemia | 18.9 |
| HEK293 | Human Embryonic Kidney (Non-cancerous) | > 100 |
Table 2: Effect of this compound on Cell Cycle Distribution in K-562 Cells (Hypothetical Data)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Control (Vehicle) | 45.2 | 35.1 | 19.7 | 1.5 |
| This compound (10 µM) | 55.8 | 28.3 | 15.9 | 5.8 |
| This compound (20 µM) | 68.3 | 15.4 | 16.3 | 12.6 |
Table 3: Induction of Apoptosis by this compound in K-562 Cells (Hypothetical Data)
| Treatment | Annexin V-FITC Positive (%) | Caspase-3/7 Activity (Fold Change) | Mitochondrial Membrane Potential (ΔΨm) (% of Control) |
| Control (Vehicle) | 2.1 | 1.0 | 100 |
| This compound (20 µM) | 35.4 | 4.2 | 45 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cells by measuring the metabolic activity of viable cells.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
96-well plates
-
Microplate reader
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the cell cycle distribution.
Materials:
-
This compound stock solution
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M, and sub-G1 for apoptotic cells).[4][5][6][7]
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay detects early and late apoptotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to investigate the molecular mechanism of this compound-induced apoptosis.
Materials:
-
This compound stock solution
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-2, Bax, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in ice-cold lysis buffer.[8]
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[8]
Visualizations
Caption: Experimental workflow for the pharmacological profiling of this compound.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
References
- 1. Erythrina alkaloids - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Alkaloids of genus Erythrina: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Cell Cycle Analysis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Erythropoietin stimulates phosphorylation and activation of GATA-1 via the PI3-kinase/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Erythromycin inhibits the proliferation of HERG K+ channel highly expressing cancer cells and shows synergy with anticancer drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Elucidating the Neurological Mechanism of Action of Erythristemine and Related Erythrina Alkaloids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mechanism of action of Erythristemine and related Erythrina alkaloids in neurological pathways. The primary mechanism involves competitive antagonism of neuronal nicotinic acetylcholine receptors (nAChRs), leading to various effects on the central nervous system. Due to the limited specific quantitative data available for this compound, this document leverages data from its closely related and extensively studied analogues, erysodine and dihydro-β-erythroidine (DHβE), to illustrate the pharmacological profile and guide experimental design.
Introduction
Erythrina alkaloids, a class of tetracyclic spiroamine compounds isolated from plants of the Erythrina genus, have garnered significant interest for their diverse pharmacological activities.[1][2][3] Among these, this compound and its congeners exhibit potent effects on the central nervous system, including anxiolytic, anticonvulsant, and muscle relaxant properties.[4][5] The foundational mechanism underlying these neurological effects is their interaction with nicotinic acetylcholine receptors (nAChRs).
Mechanism of Action: Competitive Antagonism of Neuronal nAChRs
This compound and related alkaloids act as competitive antagonists at neuronal nAChRs.[6] This means they bind to the same site as the endogenous neurotransmitter, acetylcholine (ACh), on the receptor but do not activate it, thereby blocking the normal flow of ions through the channel.[7] This blockade of nicotinic cholinergic signaling in various neuronal pathways is believed to be the primary driver of their observed pharmacological effects.
Subtype Selectivity
Studies have demonstrated that Erythrina alkaloids exhibit a notable selectivity for the α4β2 subtype of nAChRs, which is the most abundant subtype in the mammalian brain.[8] This selectivity is significant as the α4β2 nAChRs are implicated in a wide range of neurological processes, including learning, memory, and reward pathways. The higher affinity for neuronal nAChRs compared to muscle-type nAChRs contributes to a more favorable therapeutic window, minimizing neuromuscular blockade at centrally-active doses.[6]
Quantitative Data: Binding Affinities and Potency
The following tables summarize the binding affinities (Ki) and inhibitory potencies (IC50) of erysodine and dihydro-β-erythroidine at various nAChR subtypes. This data provides a quantitative basis for understanding their selectivity and potency.
Table 1: Binding Affinity (Ki) of Erythrina Alkaloids at nAChR Subtypes
| Compound | nAChR Subtype | Ki (nM) | Radioligand | Source |
| Erysodine | Neuronal (rat brain) | 2.5 | [3H]cytisine | [6] |
| Dihydro-β-erythroidine | Neuronal (rat brain) | 21 | [3H]cytisine | [6] |
| Erysodine | Muscle (human) | >10,000 | [125I]α-bungarotoxin | [6] |
| Dihydro-β-erythroidine | Muscle (human) | 2,300 | [125I]α-bungarotoxin | [6] |
Table 2: Inhibitory Potency (IC50) of Erythrina Alkaloids at nAChR Subtypes
| Compound | nAChR Subtype | IC50 (µM) | Functional Assay | Source |
| Dihydro-β-erythroidine | α4β4 | 0.19 | Electrophysiology | [8] |
| Dihydro-β-erythroidine | α4β2 | 0.37 | Electrophysiology | [8] |
| Erysodine | IMR-32 cells (α3β4) | 0.1 | 86Rb+ efflux | [6] |
| Dihydro-β-erythroidine | IMR-32 cells (α3β4) | 1.0 | 86Rb+ efflux | [6] |
| Erysodine | Striatal Slices | 3.0 | [3H]dopamine release | [6] |
| Dihydro-β-erythroidine | Striatal Slices | 3.0 | [3H]dopamine release | [6] |
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the mechanism of action of Erythrina alkaloids.
Protocol 1: Radioligand Binding Assay for nAChR Affinity
This protocol determines the binding affinity of a test compound (e.g., this compound) to a specific nAChR subtype by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Rat brain tissue (e.g., cortex for α4β2, striatum for dopamine release studies)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)
-
Radioligand (e.g., [3H]cytisine for α4β2 nAChRs)
-
Test compound (this compound)
-
Non-specific binding control (e.g., 10 µM nicotine)
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add membrane preparation, radioligand, and either buffer, non-specific control, or varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or 25°C) for a set time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional Assay - Nicotine-Induced Dopamine Release from Striatal Slices
This protocol assesses the functional antagonism of nAChRs by measuring the inhibition of nicotine-induced dopamine release from brain tissue.
Materials:
-
Rat striatal slices
-
Krebs-Ringer buffer
-
[3H]dopamine
-
Nicotine
-
Test compound (this compound)
-
Perfusion system
-
Liquid scintillation counter
Procedure:
-
Slice Preparation: Prepare fresh coronal slices of rat striatum (e.g., 300-400 µm thick).
-
Dopamine Loading: Incubate the slices with [3H]dopamine to allow for uptake into dopaminergic neurons.
-
Perfusion: Place the slices in a perfusion chamber and continuously superfuse with buffer.
-
Baseline Release: Collect fractions of the superfusate to establish a baseline of [3H]dopamine release.
-
Stimulation: Stimulate the slices with a pulse of nicotine to induce [3H]dopamine release.
-
Antagonist Treatment: Pre-incubate a separate set of slices with varying concentrations of this compound before nicotine stimulation.
-
Quantification: Measure the radioactivity in the collected fractions using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of nicotine-induced [3H]dopamine release by this compound at each concentration to determine the IC50 value.
Protocol 3: In Vivo Assessment of Muscle Relaxant Activity - Rota-Rod Test
This protocol evaluates the muscle relaxant effects of this compound in a living animal model.
Materials:
-
Mice or rats
-
Rota-rod apparatus
-
Test compound (this compound)
-
Vehicle control
-
Positive control (e.g., Diazepam)
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory environment and the rota-rod apparatus.
-
Training: Train the animals to stay on the rotating rod at a constant speed (e.g., 10-20 rpm) for a set duration (e.g., 180 seconds).
-
Drug Administration: Administer the test compound, vehicle, or positive control to different groups of animals via an appropriate route (e.g., intraperitoneal injection).
-
Testing: At various time points after administration (e.g., 30, 60, 90 minutes), place the animals on the rota-rod and record the latency to fall.
-
Data Analysis: Compare the fall-off times of the treated groups to the control group. A significant decrease in the time spent on the rod indicates muscle relaxant activity.
Conclusion
This compound and related Erythrina alkaloids represent a valuable class of compounds for neurological research. Their mechanism of action as competitive antagonists of neuronal nAChRs, with a preference for the α4β2 subtype, provides a basis for their observed CNS effects. The protocols outlined in these application notes offer a framework for the further investigation and characterization of these and other novel neuromodulatory compounds. Further studies are warranted to delineate the precise therapeutic potential of this compound in neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Erysodine, a competitive antagonist at neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Erythrina Alkaloid Analogues as nAChR Antagonists-A Flexible Platform for Leads in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Evaluation of DHβE Analogues as Neuronal Nicotinic Acetylcholine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydro-beta-erythroidine hydrobromide | Nicotinic Receptors | Tocris | Tocris Bioscience [tocris.com]
- 8. Dihydro-β-erythroidine hydrobromide | Additional Nicotinic Receptor Antagonists: R&D Systems [rndsystems.com]
Application Notes and Protocols for Bioassay Development: Erythristemine
Introduction
Erythristemine is an alkaloid belonging to the Erythrina class, a group of compounds isolated from plants of the Erythrina genus. These alkaloids are known to possess a wide range of biological activities, including effects on the central nervous system, curare-like muscle relaxation, and antimicrobial properties. Specifically, many Erythrina alkaloids demonstrate antagonist activity at neuronal nicotinic acetylcholine receptors (nAChRs). Furthermore, extracts from Erythrina species have shown anti-inflammatory and cytotoxic activities.
These application notes provide detailed protocols for developing a suite of bioassays to characterize the biological activity of this compound. The protocols are designed for researchers in pharmacology, drug discovery, and natural product chemistry.
Application Note 1: Nicotinic Acetylcholine Receptor (nAChR) Binding Activity
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for nicotinic acetylcholine receptors. This assay is crucial for quantifying the interaction of the compound with a key neurological target.
Experimental Protocol: nAChR Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for a specific nAChR subtype (e.g., α4β2 or α7) expressed in a suitable cell line or membrane preparation.
Materials:
-
Receptor Source: Membranes from a cell line stably expressing the nAChR subtype of interest (e.g., SH-EP1-hα4β2 cells).
-
Radioligand: A high-affinity nAChR ligand, e.g., [³H]-Epibatidine or [¹²⁵I]-α-Bungarotoxin.
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., Nicotine or Epibatidine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well filter plates (e.g., GF/B or GF/C glass fiber).
-
Scintillation fluid (e.g., Betaplate Scint).
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the receptor membrane preparation on ice and resuspend it in the assay buffer to a final protein concentration determined by optimization experiments (typically 3-20 µg protein per well).
-
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of radioligand.
-
Non-specific Binding (NSB): Add 150 µL of membrane preparation, 50 µL of the non-specific binding control (e.g., 100 µM nicotine), and 50 µL of radioligand.
-
This compound Competition: Add 150 µL of membrane preparation, 50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M), and 50 µL of radioligand. The radioligand concentration should be at or below its Kd value.
-
-
Incubation: Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the 96-well filter plate. Wash the wells 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate for 30 minutes at 50°C. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation: this compound nAChR Binding Affinity
| Compound | nAChR Subtype | Radioligand | IC₅₀ (nM) | Kᵢ (nM) |
| This compound | α4β2 | [³H]-Epibatidine | 150 | 75 |
| This compound | α7 | [¹²⁵I]-α-Bgtx | >10,000 | >5,000 |
| Nicotine (Control) | α4β2 | [³H]-Epibatidine | 25 | 12.5 |
Note: Data are hypothetical and for illustrative purposes only.
Visualizations
Caption: A diagram of the nicotinic acetylcholine receptor (nAChR) signaling cascade.
Caption: Workflow for the nAChR competitive radioligand binding assay.
Application Note 2: Anti-Inflammatory Activity Assays
Erythrina species have been traditionally used to treat inflammation. These protocols outline methods to assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide production in macrophages and its ability to inhibit the COX-2 enzyme.
Protocol A: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Objective: To determine if this compound can inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
Cell Line: RAW 264.7 murine macrophages.
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Stimulant: Lipopolysaccharide (LPS) from E. coli.
-
Test Compound: this compound.
-
Griess Reagent: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor like L-NAME).
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite is proportional to the absorbance.
-
Cell Viability Check: Concurrently, perform a cell viability assay (e.g., MTT or XTT) on the treated cells to ensure that the observed NO inhibition is not due to cytotoxicity.
Protocol B: Cyclooxygenase-2 (COX-2) Enzyme Inhibition Assay
Objective: To evaluate the direct inhibitory effect of this compound on the activity of the COX-2 enzyme, which is responsible for producing pro-inflammatory prostaglandins.
Materials:
-
COX-2 Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, Abcam). These kits typically include:
-
Human recombinant COX-2 enzyme.
-
Heme cofactor.
-
Arachidonic Acid (substrate).
-
Colorimetric or fluorometric probe.
-
Assay buffer.
-
-
Test Compound: this compound.
-
Positive Control: A known COX-2 inhibitor (e.g., Celecoxib).
-
96-well plate.
Procedure:
-
Follow the manufacturer's protocol for the specific assay kit. A general workflow is as follows:
-
Add assay buffer, heme, and the enzyme to the wells of a 96-well plate.
-
Add the test compound (this compound at various concentrations), a vehicle control, or a positive control inhibitor.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, Arachidonic Acid.
-
Incubate for a short period (e.g., 2 minutes).
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
Data Analysis (for both assays):
-
Calculate the percentage of inhibition for each concentration of this compound compared to the LPS-stimulated (or uninhibited enzyme) control.
-
% Inhibition = [1 - (Sample Absorbance / Control Absorbance)] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression.
Data Presentation: this compound Anti-Inflammatory Activity
| Assay | Target | IC₅₀ (µM) | Max Inhibition (%) |
| NO Inhibition | iNOS activity in RAW 264.7 cells | 25.5 | 85% |
| COX-2 Inhibition | Recombinant hCOX-2 Enzyme | 42.1 | 78% |
| L-NAME (Control) | iNOS activity in RAW 264.7 cells | 5.2 | 95% |
| Celecoxib (Control) | Recombinant hCOX-2 Enzyme | 0.8 | 98% |
Note: Data are hypothetical and for illustrative purposes only.
Visualization
Caption: Key targets for this compound in the LPS-induced inflammatory pathway.
Application Note 3: Cytotoxicity and Antimicrobial Bioassays
To evaluate the broader biological profile of this compound, it is important to assess its potential cytotoxicity against mammalian cells and its activity against pathogenic microbes.
Protocol A: Cell Viability (MTT) Assay
Objective: To measure the cytotoxic effect of this compound on a selected cell line (e.g., a cancer cell line like HeLa or a normal cell line like HEK293) and determine its IC₅₀. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cell Line: e.g., HeLa (human cervical cancer cells).
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Test Compound: this compound.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL in PBS.
-
Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-treated cells as a negative control and cells treated with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of the MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measurement: Read the absorbance at 570-590 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC₅₀ value.
Protocol B: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a specific microorganism. Erythrina extracts have shown activity against bacteria like Staphylococcus aureus.
Materials:
-
Microorganism Strains: e.g., Staphylococcus aureus, Escherichia coli, Candida albicans.
-
Growth Media: e.g., Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.
-
Test Compound: this compound.
-
Positive Control: A known antibiotic (e.g., Erythromycin, Ciprofloxacin) or antifungal (e.g., Fluconazole).
-
Sterile 96-well plates.
Procedure (Broth Microdilution Method):
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth to a concentration of ~5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in the broth. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.
Data Presentation: Cytotoxicity and Antimicrobial Activity
Table 3.1: Cytotoxicity of this compound
| Cell Line | Assay | IC₅₀ (µM) |
|---|---|---|
| HeLa | MTT | 12.8 |
| HEK293 | MTT | >100 |
Table 3.2: Antimicrobial Activity of this compound
| Microorganism | Strain (ATCC) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 25923 | 32 |
| Escherichia coli | 25922 | >128 |
| Candida albicans | 90028 | 64 |
Note: Data are hypothetical and for illustrative purposes only.
Visualization
Application Notes and Protocols: Synthesis of Erythristemine Derivatives for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythristemine, a member of the diverse family of Erythrina alkaloids, is characterized by a unique tetracyclic spiroamine skeleton. These natural products are known for their wide range of biological activities, including sedative, hypotensive, and curare-like effects. A significant body of research has identified neuronal nicotinic acetylcholine receptors (nAChRs) as a primary target for many Erythrina alkaloids.[1][2][3][4][5] The modulation of nAChRs presents a promising avenue for the development of novel therapeutics for a variety of central nervous system disorders.
This document provides detailed protocols and application notes for the synthesis of simplified analogues of aromatic erythrinane alkaloids, to which this compound belongs. The focus is on generating a focused library of derivatives to explore their structure-activity relationships (SAR) as antagonists of various nAChR subtypes. The methodologies described are based on the successful synthesis and pharmacological evaluation of tetrahydroisoquinoline-based analogues, which serve as valuable scaffolds for probing the pharmacophore of Erythrina alkaloids.[1][2]
Synthesis of this compound Analogues: A Focused Library Approach
The synthesis of simplified this compound analogues, specifically substituted tetrahydroisoquinolines, provides a tractable approach to investigate the key structural features required for potent and selective nAChR antagonism. The general synthetic scheme involves a multi-step process starting from commercially available phenethylamines.
General Synthetic Protocol
The synthesis is carried out in three main stages:
-
Amide Formation: Reaction of a substituted phenethylamine with a suitable acyl chloride.
-
Bischler-Napieralski Cyclization: Intramolecular cyclization of the resulting amide to form a dihydroisoquinoline intermediate.
-
Reduction: Reduction of the dihydroisoquinoline to the final tetrahydroisoquinoline analogue.
A representative synthetic scheme is provided below:
Caption: General synthetic workflow for the preparation of tetrahydroisoquinoline-based this compound analogues.
Structure-Activity Relationship (SAR) Data
The following table summarizes the binding affinities of a series of synthesized tetrahydroisoquinoline analogues at different human nAChR subtypes. The data is presented as inhibitor constant (Ki) values, with lower values indicating higher binding affinity.
| Compound ID | R1 | R2 | R3 | α4β2 Ki (μM) | α4β4 Ki (μM) | α3β4 Ki (μM) | α7 Ki (μM) |
| 1a | H | H | H | >100 | >100 | >100 | >100 |
| 1b | OMe | H | H | 15.7 | >100 | >100 | >100 |
| 1c | OMe | OMe | H | 1.2 | 48.9 | >100 | >100 |
| 1d | OMe | OMe | OMe | 3.5 | 65.2 | >100 | >100 |
| 2a | H | H | H | 8.9 | >100 | >100 | >100 |
| 2b | OMe | H | H | 1.1 | 68.3 | >100 | >100 |
| 2c | OMe | OMe | H | 0.25 | 78.1 | >100 | >100 |
| 2d | OMe | OMe | OMe | 0.98 | 85.4 | >100 | >100 |
Data adapted from Crestey et al., J. Med. Chem. 2013, 56, 23, 9693–9707.[1]
Key SAR Observations:
-
N-Methylation: The presence of a methyl group on the nitrogen atom (compounds 2a-d ) generally leads to a significant increase in binding affinity at the α4β2 nAChR subtype compared to their N-H counterparts (compounds 1a-d ).
-
Methoxy Substitution: Increasing the number of methoxy groups on the aromatic ring generally enhances binding affinity at the α4β2 subtype. The most potent compound in this series, 2c (O-methylcorypalline), features two methoxy groups at positions 6 and 7.
-
Selectivity: The synthesized analogues demonstrate high selectivity for the α4β2 nAChR subtype over the α4β4, α3β4, and α7 subtypes.
Experimental Protocols
Protocol 1: Synthesis of 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (Compound 2c)
Materials:
-
3,4-Dimethoxyphenethylamine
-
Acetyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Phosphorus oxychloride (POCl3)
-
Acetonitrile
-
Sodium borohydride (NaBH4)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and purification apparatus (silica gel chromatography)
Procedure:
-
Amide Formation: To a solution of 3,4-dimethoxyphenethylamine (1.0 eq) and triethylamine (1.2 eq) in DCM at 0 °C, slowly add acetyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with 1 M HCl, saturated NaHCO3, and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Bischler-Napieralski Cyclization: Dissolve the crude amide in acetonitrile and cool to 0 °C. Add POCl3 (2.0 eq) dropwise. Heat the reaction mixture at reflux for 2 hours. Cool to room temperature and carefully pour onto ice. Basify with concentrated NaOH solution and extract with DCM. Dry the combined organic layers over Na2SO4, filter, and concentrate.
-
Reduction: Dissolve the crude dihydroisoquinoline intermediate in methanol and cool to 0 °C. Add NaBH4 (1.5 eq) portion-wise. Stir at room temperature for 1 hour. Quench the reaction with water and concentrate under reduced pressure. Extract the aqueous layer with DCM. Dry the combined organic layers over Na2SO4, filter, and concentrate.
-
Purification: Purify the crude product by silica gel chromatography using a suitable eluent system (e.g., DCM/methanol gradient) to yield the final product, 6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline.
Protocol 2: Radioligand Binding Assay for nAChR Subtypes
Materials:
-
Cell membranes expressing the desired human nAChR subtype (e.g., α4β2, α4β4, α3β4, α7)
-
Radioligand (e.g., [³H]epibatidine for heteromeric receptors, [³H]methyllycaconitine for α7)
-
Synthesized this compound analogues (test compounds)
-
Non-specific binding control (e.g., nicotine, unlabeled ligand)
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, cell membranes, and the radioligand at a concentration near its Kd.
-
Compound Addition: Add varying concentrations of the test compounds to the wells. For determination of non-specific binding, add a high concentration of an appropriate unlabeled ligand.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plates using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki values for the test compounds by fitting the data to a one-site competition binding model using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for the radioligand binding assay to determine the affinity of this compound analogues for nAChR subtypes.
Signaling Pathway and Mechanism of Action
This compound and its analogues act as antagonists at neuronal nAChRs. These receptors are ligand-gated ion channels that are permeable to cations, including Na⁺ and Ca²⁺. Upon binding of the endogenous agonist acetylcholine, the channel opens, leading to membrane depolarization and downstream signaling events. As antagonists, the synthesized this compound derivatives bind to the receptor but do not activate it, thereby blocking the effects of acetylcholine. The high affinity and selectivity of certain analogues for the α4β2 subtype suggest that these compounds could be valuable tools for studying the physiological roles of this specific receptor and for developing therapeutics with fewer off-target effects.
Caption: Simplified signaling pathway illustrating the antagonistic action of this compound analogues at neuronal nicotinic acetylcholine receptors.
Conclusion
The synthesis and evaluation of simplified this compound analogues provide a robust framework for understanding the structure-activity relationships governing the interaction of Erythrina alkaloids with neuronal nicotinic acetylcholine receptors. The protocols and data presented herein offer a valuable resource for researchers engaged in the design and development of novel nAChR modulators for potential therapeutic applications in neurological and psychiatric disorders. The high selectivity of compounds like O-methylcorypalline for the α4β2 subtype highlights the potential of this chemical scaffold for creating targeted therapies with improved side-effect profiles.
References
- 1. Design, synthesis, and biological evaluation of Erythrina alkaloid analogues as neuronal nicotinic acetylcholine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Erythrina alkaloids - Wikipedia [en.wikipedia.org]
- 4. Erythrina Alkaloid Analogues as nAChR Antagonists-A Flexible Platform for Leads in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Research on Erythristemine Administration in Animal Models: A Review of Available Data
Absence of specific protocols for the administration of the alkaloid Erythristemine in animal models currently limits the development of detailed application notes for research and drug development professionals. While this compound has been identified as a natural compound within various species of the Erythrina plant genus, a comprehensive review of available scientific literature reveals a significant gap in research concerning its in vivo application. To date, no specific studies detailing the administration, dosage, pharmacokinetics, or specific signaling pathways of isolated this compound in animal models have been published.
This compound is a recognized biochemical compound, often utilized in research applications to explore cellular metabolism and signaling mechanisms. It is a naturally derived product, extracted from plant species known for their bioactive compounds. The mode of action of this compound is believed to involve interactions with specific biochemical pathways, leading to altered cellular responses. However, its full range of applications is still under investigation, with ongoing research aimed at understanding its potential benefits and limitations in various biological contexts.[1]
Current State of Research
Existing research on this compound is primarily focused on its isolation and identification from various Erythrina species, including Erythrina lysistemon, Erythrina falcata, and Erythrina crista-galli.[2][3] Some studies have investigated the biological activities of crude extracts from these plants, which contain a mixture of alkaloids including this compound. For instance, hydroethanolic and aqueous extracts of Erythrina falcata, which are suggested to contain this compound, have demonstrated dose-dependent hypotensive activity in vivo.[2][4][5] This effect may be associated with the alkaloid content and potentially related to the β-adrenergic receptor pathway.[2][4][5][6] Additionally, preliminary studies on crude extracts containing this compound have shown moderate radical scavenging properties.[3]
However, these studies on crude extracts do not provide specific data on the pharmacological effects of this compound in isolation. The observed biological activities could be due to the synergistic or individual effects of other co-occurring alkaloids and phytochemicals.
Gaps in Knowledge and Future Directions
The lack of specific in vivo data for this compound presents a significant hurdle for its development as a potential therapeutic agent. To advance the understanding of this compound, future research should prioritize the following:
-
Pharmacokinetic Studies: Establishing the absorption, distribution, metabolism, and excretion (ADME) profile of pure this compound in relevant animal models is crucial. This would involve determining key parameters such as bioavailability, half-life, and clearance.
-
Dose-Response Studies: Conducting dose-finding studies to determine the effective and tolerated dose range of this compound for various biological effects is a necessary step.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound is essential to understand its pharmacological effects.
-
Efficacy Studies in Disease Models: Once a basic pharmacological profile is established, evaluating the efficacy of this compound in relevant animal models of disease will be critical to assess its therapeutic potential.
Due to the current absence of specific data on this compound administration in animal models, it is not possible to provide the requested detailed application notes, quantitative data tables, or diagrams of signaling pathways. Researchers interested in this compound should be aware of the foundational in vivo research that is still required. As a potential alternative, researchers may consider investigating the broader class of Erythrina alkaloids, for which more extensive, though still often general, pharmacological data is available.
References
- 1. This compound | 28619-41-2 | DBA61941 | Biosynth [biosynth.com]
- 2. Alkaloids in Erythrina by UPLC-ESI-MS and In Vivo Hypotensive Potential of Extractive Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erythrinaline alkaloids from the flowers and pods of Erythrina lysistemon and their DPPH radical scavenging properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lume.ufrgs.br [lume.ufrgs.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Erythristemine Extraction from Plant Material
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of Erythristemine from plant material, primarily from species of the Erythrina genus.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for extracting this compound?
A1: The most common methods for extracting this compound and other Erythrina alkaloids fall into the category of solid-liquid extraction. These include:
-
Maceration: This involves soaking the plant material in a solvent for a specific period.
-
Soxhlet Extraction: A continuous extraction method that uses a specialized apparatus to cycle fresh solvent through the plant material.
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt plant cell walls and enhance solvent penetration.
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.
Q2: Which solvents are most effective for this compound extraction?
A2: The choice of solvent is critical and depends on the polarity of this compound. As an alkaloid, this compound is generally more soluble in moderately polar organic solvents. Ethanol and methanol are commonly used for the extraction of Erythrina alkaloids. The use of acidified water can also be effective as it converts the alkaloids into their more water-soluble salt forms.
Q3: What are the key parameters to optimize for maximizing this compound yield?
A3: To maximize the yield of this compound, the following parameters should be carefully optimized:
-
Solvent Composition: The type of solvent and its concentration (e.g., different percentages of ethanol in water).
-
Temperature: Higher temperatures can increase solubility and extraction efficiency, but excessive heat may lead to the degradation of the target compound.
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the alkaloids. However, prolonged extraction times can increase the risk of degradation.
-
Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency.
-
pH of the Extraction Medium: For alkaloids, adjusting the pH can significantly impact their solubility and stability.
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Diode-Array Detector - DAD or Mass Spectrometry - MS) is the most common and reliable method for the quantitative analysis of this compound in plant extracts. A validated HPLC method will allow for the separation and quantification of this compound from other co-extracted compounds.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Inappropriate Solvent: The solvent may not have the optimal polarity to dissolve this compound. 2. Suboptimal Extraction Parameters: Temperature, time, or solid-to-liquid ratio may not be ideal. 3. Incomplete Cell Lysis: The plant material may not be ground finely enough, preventing efficient solvent penetration. 4. Degradation of this compound: Exposure to high temperatures, extreme pH, or light for prolonged periods can degrade the alkaloid. | 1. Solvent Screening: Test a range of solvents with varying polarities (e.g., methanol, ethanol, and their aqueous mixtures). Consider using acidified water or a staged extraction with solvents of different polarities. 2. Parameter Optimization: Systematically vary the extraction temperature, time, and solid-to-liquid ratio to find the optimal conditions. A Design of Experiments (DoE) approach can be efficient. 3. Proper Sample Preparation: Ensure the plant material is dried and finely powdered to increase the surface area for extraction. 4. Control Extraction Conditions: Avoid excessive heat and prolonged extraction times. If this compound is found to be pH-sensitive, buffer the extraction solvent. Protect the extract from light. |
| Presence of Impurities in the Extract | 1. Non-selective Solvent: The solvent may be co-extracting a wide range of other phytochemicals. 2. Inadequate Filtration: Particulate matter from the plant material may not have been fully removed. | 1. Solvent System Refinement: Use a more selective solvent system. A multi-step extraction or a liquid-liquid partitioning of the crude extract can help in separating the alkaloids from other compounds. 2. Improved Filtration: Use a finer filter paper or a membrane filter to clarify the extract. |
| Inconsistent Extraction Yields | 1. Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and time of harvest. 2. Inconsistent Extraction Procedure: Minor variations in the experimental procedure can lead to different yields. | 1. Standardize Plant Material: Whenever possible, use plant material from the same source and batch. 2. Standard Operating Procedure (SOP): Develop and strictly follow a detailed SOP for the entire extraction process. |
| Formation of Artificial Alkaloids | 1. Reactive Solvents: Certain solvents or impurities in solvents can react with the native alkaloids during extraction. For instance, the use of acetone or ethyl acetate has been reported to sometimes lead to the formation of artificial Erythrina alkaloids.[1] | 1. Use High-Purity Solvents: Ensure the use of high-purity, analytical grade solvents. 2. Avoid Reactive Solvents: If the formation of artifacts is suspected, switch to less reactive solvents like methanol or ethanol. |
Data Presentation
Table 1: Predicted Optimal Yield of Total Alkaloids from Erythrina verna Bark
The following table presents the predicted optimal yield for total alkaloids from Erythrina verna, a species related to sources of this compound, based on a Box-Behnken experimental design. While not specific to this compound, this data provides a valuable reference for optimizing the extraction of Erythrina alkaloids.
| Parameter | Optimized Value | Predicted Yield (g%) |
| Plant:Solvent Ratio | 1:60 (m/v) | \multirow{3}{*}{0.625} |
| Extraction Time | 5.47 hours | |
| Particle Size | 710-1000 µm | |
| Data adapted from a study on the optimization of alkaloid extraction from Erythrina verna.[2][3] |
Experimental Protocols
Protocol 1: General Procedure for Solvent Extraction of this compound
-
Sample Preparation: Dry the plant material (e.g., seeds, bark) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder (e.g., to pass through a 40-mesh sieve).
-
Extraction:
-
Weigh a known amount of the powdered plant material (e.g., 10 g).
-
Place the powder in a flask and add the chosen solvent (e.g., 80% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).
-
Agitate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2 hours).
-
-
Filtration: Separate the extract from the solid residue by filtration under vacuum.
-
Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., below 50°C).
-
Acid-Base Partitioning (Optional Purification Step):
-
Dissolve the crude extract in an acidic aqueous solution (e.g., 2% acetic acid, pH 2-3).
-
Wash the acidic solution with a non-polar solvent (e.g., ethyl acetate) to remove neutral and acidic impurities.
-
Adjust the pH of the aqueous layer to alkaline (e.g., pH 8-9) with a base (e.g., ammonia solution).
-
Extract the alkaloids from the basified aqueous solution with an organic solvent (e.g., ethyl acetate or chloroform).[1]
-
-
Final Drying: Evaporate the organic solvent to obtain the crude alkaloid fraction.
Protocol 2: Quantification of this compound by HPLC
-
Standard Preparation: Prepare a stock solution of a certified this compound standard in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve a known amount of the dried extract in the mobile phase or a suitable solvent and filter it through a 0.45 µm syringe filter.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of two solvents, such as (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: DAD at a wavelength determined by the UV spectrum of this compound.
-
-
Analysis: Inject the standards and samples into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation of the calibration curve to determine the concentration of this compound in the samples.
Mandatory Visualizations
Caption: Experimental workflow for the extraction and quantification of this compound.
Caption: Biosynthesis pathway of Erythrina alkaloids.
Caption: Logical relationships in this compound extraction optimization.
References
Technical Support Center: Erythristemine Purification by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Erythristemine, a novel alkaloid, using chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider before developing a purification protocol for this compound?
A1: Before initiating preparative chromatography for this compound, it is crucial to perform analytical scale experiments to determine the optimal separation conditions.[1][2] This involves screening different stationary phases (e.g., reversed-phase, normal-phase, ion-exchange), mobile phase compositions, and pH.[3] Understanding the physicochemical properties of this compound, such as its polarity and stability, is key to selecting the appropriate starting conditions.
Q2: What are the most common chromatographic techniques for alkaloid purification like this compound?
A2: Common methods for separating and purifying alkaloids include silica gel column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).[3][4] For preparative scale, preparative HPLC is a powerful technique for isolating target compounds from complex mixtures.[5] High-speed counter-current chromatography (HSCCC) is another effective method that avoids irreversible adsorption of the sample onto a solid support.[4]
Q3: How can I improve the stability of this compound during purification?
A3: Alkaloid stability can be influenced by pH, temperature, and exposure to light and air. For compounds similar to Erythromycin, optimal stability is often found in a specific pH range.[6] It is advisable to conduct stability studies at different pH values and temperatures to determine the optimal conditions for this compound.[6][7] The use of antioxidants and protection from light might also be necessary. For temperature-sensitive compounds, maintaining cold-room conditions during purification is recommended.[8]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic purification of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Possible Cause | Suggested Solution | Relevant Information |
| Column Overload | Reduce the sample amount injected onto the column. Perform a loading study on an analytical column to determine the maximum sample load before peak shape is compromised. | Overloading is a common practice in preparative chromatography to increase throughput, but it can lead to triangular peak shapes. |
| Secondary Interactions | For basic compounds like alkaloids, interactions with residual silanols on silica-based columns can cause tailing. Add a basic modifier like triethylamine or ammonia to the mobile phase to mask these sites. | The addition of a basic additive can improve peak shape for basic compounds. |
| Inappropriate Solvent for Sample Dissolution | Dissolve the sample in the mobile phase if possible. If a stronger solvent is necessary, inject the smallest possible volume. | Injecting the sample in a solvent much stronger than the mobile phase can lead to peak distortion.[9] |
| Column Degradation | The stationary phase may be degrading due to extreme pH or temperature. Operate within the recommended pH and temperature range for the column. | Column performance can degrade over time, especially under harsh conditions. |
Problem 2: Low Yield or Recovery
Possible Causes & Solutions
| Possible Cause | Suggested Solution | Relevant Information |
| Irreversible Adsorption | The compound may be irreversibly binding to the stationary phase. Consider using a different stationary phase (e.g., polymer-based) or a technique like High-Speed Counter-Current Chromatography (HSCCC) that avoids solid supports.[4] | Alkaloids can sometimes adsorb irreversibly to silica-based columns.[4] |
| Compound Degradation | This compound may be degrading on the column. Assess the stability of the compound under the chromatographic conditions (pH, solvent, temperature).[6][10] | The chemical stability of the target compound is crucial for good recovery. |
| Incomplete Elution | The mobile phase may not be strong enough to elute the compound completely. Increase the percentage of the strong solvent in the mobile phase or use a stronger solvent. | A proper gradient or isocratic mobile phase composition is necessary to ensure all the compound of interest is eluted. |
| Precipitation on Column | The sample may be precipitating at the head of the column upon injection. Ensure the sample is fully dissolved in the injection solvent and that this solvent is compatible with the mobile phase.[8][11] | Sample solubility in both the injection solvent and the mobile phase is critical. |
Problem 3: Co-elution with Impurities
Possible Causes & Solutions
| Possible Cause | Suggested Solution | Relevant Information |
| Insufficient Resolution | Optimize the separation on an analytical column first. Adjusting the mobile phase composition, gradient slope, temperature, or changing the stationary phase can improve resolution.[1] | A well-optimized analytical method is the foundation for a successful preparative separation. |
| Use of an Orthogonal Method | If resolution cannot be achieved with one chromatographic mode (e.g., reversed-phase), try a different mode (e.g., ion-exchange, normal-phase) for a subsequent purification step. | Combining different separation mechanisms can effectively remove closely eluting impurities. |
| pH Adjustment | For ionizable compounds like alkaloids, changing the pH of the mobile phase can alter the retention times of the target compound and impurities, potentially improving separation. | The charge state of alkaloids is pH-dependent, which can be exploited for separation.[12] |
Experimental Protocols
Protocol 1: Analytical Method Development for this compound Purification
-
Objective: To determine the optimal chromatographic conditions for the separation of this compound from crude extract on an analytical scale.
-
Materials:
-
Crude this compound extract
-
HPLC system with UV or MS detector
-
Analytical HPLC columns (e.g., C18, C8, Phenyl, Cyano)
-
HPLC grade solvents (Acetonitrile, Methanol, Water)
-
Buffers and additives (e.g., Formic acid, Acetic acid, Ammonium hydroxide, Triethylamine)
-
-
Procedure:
-
Prepare a stock solution of the crude this compound extract in a suitable solvent (e.g., Methanol).
-
Screen different columns and mobile phase systems. Start with a generic gradient (e.g., 5-95% Acetonitrile in water with 0.1% formic acid over 20 minutes).
-
Evaluate the effect of different organic modifiers (Methanol vs. Acetonitrile).
-
Investigate the effect of pH by using different additives (e.g., formic acid for acidic pH, ammonium hydroxide for basic pH).
-
Once a promising separation is achieved, optimize the gradient slope and run time to maximize resolution and minimize analysis time.
-
Identify the this compound peak, preferably using a mass spectrometer or by comparing with a reference standard if available.
-
Protocol 2: Scale-up from Analytical to Preparative Chromatography
-
Objective: To scale up the optimized analytical method to a preparative scale for the isolation of this compound.
-
Materials:
-
Optimized analytical method parameters
-
Preparative HPLC system
-
Preparative column with the same stationary phase as the analytical column
-
-
Procedure:
-
Calculate the new flow rate for the preparative column based on the column cross-sectional areas. The linear velocity should be kept constant.
-
Flow Rate (prep) = Flow Rate (analytical) x (ID (prep)² / ID (analytical)²)
-
-
Adjust the gradient time proportionally to the column volumes.
-
Gradient Time (prep) = Gradient Time (analytical) x (Column Volume (prep) / Column Volume (analytical))
-
-
Determine the sample loading capacity by performing loading studies on the analytical column and scaling up.[5] Inject increasing amounts of the sample until the resolution between the target peak and the nearest impurity is no longer acceptable.
-
Dissolve the crude extract in the mobile phase or a compatible solvent at a high concentration for injection.
-
Perform the preparative run and collect fractions corresponding to the this compound peak.
-
Analyze the collected fractions for purity using the analytical method.
-
Pool the pure fractions and remove the solvent.
-
Visualizations
Caption: Workflow for this compound purification.
Caption: Troubleshooting decision tree for chromatography.
References
- 1. Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategy of method development for isolation/purification | YMC CO., LTD. [ymc.co.jp]
- 3. Alkaloid Purification - Lifeasible [lifeasible.com]
- 4. Preparative Separation of Alkaloids from Stem of Euchresta tubulosa Dunn. by High-Speed Counter-Current Chromatography Using Stepwise Elution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Investigation of the chemical stability of an erythromycin-tretinoin lotion by the use of an optimization system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Procedure to evaluate the stability during processing and storage of a medicated premix and medicated farm feed: erythromycin thiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.dutscher.com [pdf.dutscher.com]
- 12. teledyneisco.com [teledyneisco.com]
Improving the resolution of Erythristemine in HPLC analysis
Technical Support Center: Erythristemine HPLC Analysis
Welcome to the technical support center for the HPLC analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to chromatographic resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution in the HPLC analysis of this compound?
Poor resolution in HPLC, where peaks are not well separated, is a frequent issue. The primary causes can be grouped into three main categories:
-
Column Issues: The analytical column is central to the separation process. Problems like column degradation, contamination from previous samples, or a void at the column inlet can lead to peak broadening and loss of resolution.[1] Using a guard column can help extend the life of the main column.[1]
-
Mobile Phase Issues: The composition of the mobile phase is a critical factor. Incorrect solvent strength (the ratio of organic solvent to water), improper pH, or inadequate buffering can all result in poor separation.[2] Contaminants in the mobile phase can also accumulate and elute as ghost peaks, complicating the chromatogram.
-
System and Method Issues: Factors related to the HPLC system or the analytical method itself can also be culprits. An injection solvent that is too strong compared to the mobile phase can cause distorted peaks. Excessive extra-column volume (from long tubing or large-volume fittings) can lead to band broadening. Additionally, a flow rate that is too high may not allow sufficient time for separation to occur.[3]
Q2: My this compound peak is co-eluting with an impurity. What is the most effective way to improve separation?
Co-elution is a common challenge that directly impacts the accuracy of quantification. Improving the separation, or selectivity (α), between two peaks is the most powerful way to enhance resolution.[4] A systematic approach is recommended:
-
Optimize Mobile Phase Composition: This is often the most effective first step.
-
Adjust Solvent Strength: In reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol). This will increase the retention time for both compounds, often providing better separation.[2][4]
-
Change Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter selectivity because each solvent interacts differently with the analyte and the stationary phase.[2]
-
Modify Mobile Phase pH: Since this compound is an alkaloid, its ionization state is highly dependent on pH. Adjusting the pH of the mobile phase can significantly change its retention and selectivity relative to the impurity.[2][5] It is often best to work at a pH at least 1.5-2 units away from the analyte's pKa for robust results.[6]
-
-
Change the Stationary Phase: If mobile phase adjustments are insufficient, changing the column is the next logical step. Different stationary phases offer different retention mechanisms.
-
If you are using a standard C18 column (which separates based on hydrophobicity), consider a Phenyl or Cyano column. These phases introduce different interactions (like π-π interactions for Phenyl columns) that can alter selectivity.[2]
-
-
Adjust Temperature and Flow Rate:
Q3: How does the pH of the mobile phase specifically affect the analysis of an alkaloid like this compound?
The pH of the mobile phase is a critical parameter for ionizable compounds like alkaloids.[7]
-
Analyte Ionization: Alkaloids are basic compounds. At a low pH (acidic conditions), they become protonated (positively charged). At a high pH (basic conditions), they are in their neutral, free-base form.
-
Retention Behavior: In reversed-phase HPLC, the neutral form is more hydrophobic and will be retained longer on a C18 column. The ionized (charged) form is more polar and will elute earlier.[7] By controlling the pH, you can manipulate the retention time of this compound.[5]
-
Peak Shape: Operating at a pH close to the analyte's pKa can lead to poor peak shapes because the compound exists as a mixture of ionized and non-ionized forms.[5] For better peak symmetry, it is advisable to use a buffered mobile phase with a pH at least 1.5-2 units away from the pKa.[6]
-
Silanol Interactions: At mid-to-high pH, the silica backbone of the stationary phase can have ionized silanol groups (Si-O⁻). These can cause secondary interactions with protonated basic compounds, leading to peak tailing.[7] Using a low pH mobile phase can suppress this effect.[7]
Q4: My peaks are broad, which is negatively impacting my resolution. What are the likely causes and solutions?
Peak broadening reduces column efficiency (N) and, consequently, resolution. Common causes include:
-
Column Contamination or Degradation: The column inlet frit can become blocked with particulates, or the stationary phase can degrade over time.[8] Solution: Try back-flushing the column with a strong solvent. If this doesn't work, the column may need to be replaced.[1]
-
Extra-Column Volume: Excessive volume in the system outside of the column (e.g., in tubing, injector, or detector flow cell) can cause the analyte band to spread. Solution: Use tubing with the smallest possible inner diameter and length. Ensure all fittings are properly seated.[8]
-
Sample Overload: Injecting too much sample can saturate the column, leading to broad, often asymmetrical peaks. Solution: Reduce the injection volume or dilute the sample.
-
Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve the sample in the initial mobile phase.
Troubleshooting Guides
Guide 1: Systematic Workflow for Improving Poor Resolution
This guide provides a logical workflow for diagnosing and fixing resolution issues. Start at the top and proceed downwards, making one change at a time.
Caption: A step-by-step workflow for troubleshooting poor HPLC resolution.
Guide 2: Data Summary Tables
Table 1: Effect of HPLC Parameter Adjustments on Resolution
| Parameter | Recommended Change | Expected Effect on Resolution | Key Considerations |
| Mobile Phase Strength | Decrease % organic solvent | Increases retention, often improving resolution.[4] | Analysis time will increase. |
| Mobile Phase pH | Adjust pH ≥ 2 units from analyte pKa | Can significantly alter selectivity for ionizable compounds like alkaloids.[2][5] | Ensure pH is within the stable range for the column to avoid damage.[5] |
| Organic Modifier | Switch between Acetonitrile and Methanol | Changes selectivity (α) by altering solvent-analyte interactions.[2] | May require re-optimization of the gradient profile. |
| Column Chemistry | Change stationary phase (e.g., C18 to Phenyl) | Provides a different separation mechanism, which is powerful for resolving difficult peaks.[2] | This is a significant method modification that requires revalidation. |
| Flow Rate | Decrease flow rate | Can increase efficiency (N), leading to sharper peaks and better resolution.[3] | Results in longer run times. |
| Column Temperature | Increase or decrease temperature | Affects mobile phase viscosity and can slightly alter selectivity.[3] | Ensure analytes are stable at the selected temperature. |
| Column Length | Increase column length | Increases efficiency (N) and provides more opportunity for separation.[2][4] | Backpressure will increase significantly. |
| Particle Size | Decrease particle size (e.g., 5 µm to 3 µm) | Increases efficiency (N), leading to sharper peaks and better resolution.[2][4] | Backpressure will increase significantly. |
Table 2: General HPLC Column Selection Guide for Alkaloids
| Stationary Phase | Primary Interaction Mechanism | Best Suited For | Potential Issues |
| C18 (ODS) | Hydrophobic (non-polar) interactions | General-purpose separation of a wide range of alkaloids. The most common starting point. | Peak tailing for very basic compounds due to silanol interactions. |
| C8 | Hydrophobic (less retentive than C18) | Analytes that are too strongly retained on a C18 column. | Lower retention may lead to co-elution with polar impurities. |
| Phenyl | Hydrophobic and π-π interactions | Alkaloids with aromatic rings, offering alternative selectivity to C18.[2] | Can be less stable at extreme pH values compared to some C18 phases. |
| Cyano (CN) | Dipole-dipole and weak hydrophobic interactions | Can be used in both reversed-phase and normal-phase modes; offers unique selectivity for polar alkaloids.[2] | Prone to hydrolysis at pH extremes. |
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization
This protocol outlines a general approach for optimizing the mobile phase to improve the resolution of this compound from a closely eluting impurity.
-
Establish Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of this compound.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
Detection: UV (select an appropriate wavelength for this compound).
-
-
Optimize Gradient Slope:
-
Based on the initial run, create a shallower gradient around the elution time of the target peaks. For example, if the peaks elute at 40% B, try a new gradient of 30% to 50% B over 20 minutes. A shallower gradient increases the separation between peaks.[9]
-
-
Evaluate Mobile Phase pH:
-
Prepare mobile phases with different pH values. Since this compound is an alkaloid, testing acidic and neutral pH can significantly impact selectivity.
-
Test 1 (Acidic): 0.1% Formic Acid (pH ~2.7).
-
Test 2 (Buffered Acidic): 20 mM Ammonium Acetate, pH 4.0.[10]
-
Test 3 (Buffered Neutral): 20 mM Ammonium Phosphate, pH 7.0.
-
Run the optimized gradient with each pH condition and compare the resolution.
-
-
Evaluate Organic Modifier:
-
If resolution is still insufficient, replace Acetonitrile with Methanol as Mobile Phase B.
-
Repeat the gradient optimization (Step 2), as retention times will change. Methanol and acetonitrile provide different selectivities and can resolve peaks that co-elute in the other solvent.[2]
-
Diagram: Relationship of Factors Affecting HPLC Resolution
The resolution (Rs) in chromatography is governed by three key factors: Efficiency (N), Selectivity (α), and Retention Factor (k). This diagram illustrates how experimental parameters influence these factors.
Caption: The relationship between experimental parameters and the core factors of HPLC resolution.
References
- 1. bvchroma.com [bvchroma.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 4. chromtech.com [chromtech.com]
- 5. moravek.com [moravek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. waters.com [waters.com]
- 9. mastelf.com [mastelf.com]
- 10. Applicability of a Monolithic Column for Separation of Isoquinoline Alkalodis from Chelidonium majus Extract - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Asymmetric Synthesis of the Erythristemine Core
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the asymmetric synthesis of the Erythristemine core. The information is targeted towards researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. How can I improve diastereoselectivity in N-acyliminium ion cyclizations?
Unexpected diastereoselectivity can be a significant hurdle. One critical factor that has been observed to influence the stereochemical outcome is the choice of protecting group on nearby functionalities.
-
Observation: A study on the synthesis of Erythrina systems starting from (L)-malic acid reported a dramatic shift in diastereocontrol in N-acyliminium ion cyclizations when the protecting group on an alcohol function was changed.[1][2]
-
Troubleshooting Tip: If you are observing poor or incorrect diastereoselectivity, consider screening different protecting groups for hydroxyl or other functional groups in your substrate. The steric and electronic properties of the protecting group can significantly influence the transition state of the cyclization.
2. What are the common challenges with Ring-Closing Metathesis (RCM) for the formation of the Erythrina alkaloid skeleton?
Ring-Closing Metathesis (RCM) is a powerful tool, but its application in complex systems like the this compound core can be problematic.
-
Issue: Screening of various RCM catalysts can often lead to a complex mixture of products, including starting material, ring-opened products, and oligomers, with only trace amounts of the desired bicyclic product.[3]
-
Troubleshooting Strategies:
-
Catalyst Screening: A thorough screening of different generations of Grubbs catalysts (e.g., Stewart-Grubbs catalyst) and other metathesis catalysts is crucial.[3]
-
Substrate Modification: If catalyst screening is unsuccessful, consider exploring alternative retrosynthetic disconnections that avoid the challenging RCM step.[3]
-
Protecting Group Manipulation: The nature of protecting groups on the substrate can influence the efficacy of the RCM reaction.
-
3. I am encountering difficulties with the removal of a vinyl side-chain after a key synthetic step. What can I do?
The completion of a synthetic route can be hindered by the inability to remove a seemingly simple functional group.[1][2]
-
Problem: In a synthetic approach utilizing a cyclobutene-fused imide and a ring-opening/ring-closing metathesis strategy, the removal of an unwanted vinylic side-chain proved to be a significant obstacle, preventing the completion of the synthesis.[1][2]
-
Potential Solutions:
-
Alternative Reagents: Explore a wide range of olefination or dealkylation reagents and conditions.
-
Functional Group Interconversion: Consider converting the vinyl group to another functional group that is more readily cleaved.
-
Retrosynthetic Redesign: If the side-chain proves intractable, a redesign of the synthetic route to avoid its introduction may be necessary.
-
4. My total synthesis is suffering from low overall yield. Which steps should I focus on for optimization?
Low overall yields are a common problem in multi-step syntheses. Identifying and optimizing the lowest-yielding steps is key.
-
Strategy: In one reported synthesis, the overall yield was significantly improved by targeting and optimizing the least efficient steps, which in that case were the conversion of an N-Boc-l-serine precursor to a tricyclic lactone.[4]
-
Troubleshooting Approach:
-
Identify Bottlenecks: Analyze your synthetic route to identify the steps with the lowest yields.
-
Condition Optimization: For these bottleneck reactions, perform a thorough optimization of reaction parameters, including catalyst, solvent, temperature, and reaction time.
-
Alternative Methodologies: If optimization is insufficient, investigate alternative synthetic methods for the problematic transformation.
-
Quantitative Data Summary
| Key Transformation | Catalyst/Reagent | Protecting Group | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| N-acyliminium ion cyclisation | Lewis Acid | Acetate | - | - | [1],[2] |
| N-acyliminium ion cyclisation | Lewis Acid | OTIPS | - | Dramatic change in diastereocontrol | [1],[2] |
| Rhodium-catalyzed tandem cyclization | Rhodium complex | - | 41 (overall yield for 7 steps) | - | [5] |
| Asymmetric Diels-Alder Reaction | - | - | - | - | [6] |
Data not always available in the provided search results.
Key Experimental Protocols
Rhodium-Catalyzed Tandem Cyclization for A/B Ring Formation
This protocol describes a key step in the concise total synthesis of 3-demethoxyerythratidinone, where the A and B rings of the tetracyclic erythrinane skeleton are constructed in a single step.[5]
Materials:
-
Requisite enyne precursor
-
Rhodium catalyst (specific catalyst not detailed in the abstract)
-
Anhydrous solvent
Procedure:
-
To a solution of the enyne precursor in an appropriate anhydrous solvent, add the rhodium catalyst under an inert atmosphere.
-
Stir the reaction mixture at the optimized temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by column chromatography to afford the tetracyclic product containing the fused A and B rings.
Visualizations
Caption: Synthetic strategy for (+)-Erysotramidine.
Caption: Troubleshooting poor diastereoselectivity.
References
- 1. New approaches for the synthesis of erythrinan alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Total (Bio)Synthesis: Strategies of Nature and of Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Concise Synthesis of the Erythrina Alkaloid 3–Demethoxyerythratidinone via Combined Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Erythristemine stability issues and degradation product analysis
Erythristemine Stability & Degradation Technical Support Center
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing stability issues and analyzing degradation products of this compound. The following information is based on established principles of pharmaceutical stability testing, as specific degradation studies on this compound are not extensively available in public literature.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be stored at -20°C under an inert atmosphere.[1] For routine laboratory use, it is advisable to prepare fresh solutions and minimize exposure to light and elevated temperatures.
Q2: My this compound sample shows a new peak in the chromatogram after a few days at room temperature. What could be the cause?
A2: The appearance of a new peak likely indicates degradation. This compound, as an alkaloid, may be susceptible to hydrolysis, oxidation, or photodegradation. To identify the cause, you should conduct a systematic forced degradation study.[2][3] This involves intentionally exposing the compound to various stress conditions like acid, base, peroxide, heat, and light to observe the degradation profile.
Q3: What is a forced degradation study and why is it necessary for this compound?
A3: A forced degradation study is a process where a drug substance is intentionally exposed to stress conditions that are more severe than accelerated stability conditions.[2][4] This is done to:
-
Identify potential degradation products.
-
Understand the degradation pathways.
-
Develop and validate a stability-indicating analytical method that can separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[2][3]
-
Assess the intrinsic stability of the molecule.
Troubleshooting Guide
Issue 1: Rapid degradation of this compound in solution.
-
Possible Cause: The solvent system may be promoting degradation. For example, aqueous solutions at non-neutral pH can accelerate hydrolysis.
-
Troubleshooting Steps:
-
pH Profiling: Determine the pH of maximum stability by preparing this compound solutions in a range of pH buffers (e.g., pH 3 to 10) and monitoring the degradation over time.[5][6]
-
Solvent Selection: If possible, use aprotic or non-aqueous solvents for stock solutions.
-
Temperature Control: Keep solutions refrigerated or frozen when not in use.
-
Issue 2: Multiple degradation peaks are observed under oxidative stress.
-
Possible Cause: The this compound molecule likely has multiple sites susceptible to oxidation.
-
Troubleshooting Steps:
-
Controlled Oxidation: Use different concentrations of the oxidizing agent (e.g., H₂O₂) to control the extent of degradation and identify the primary and secondary degradation products.
-
Structural Elucidation: Use LC-MS/MS and NMR to identify the structure of the major degradation products. This will help in understanding the degradation pathway.[7]
-
Issue 3: The analytical method does not separate all degradation products from the parent peak.
-
Possible Cause: The current HPLC method lacks the necessary selectivity.
-
Troubleshooting Steps:
-
Method Development: Adjust the mobile phase composition (organic modifier, pH, buffer strength), column chemistry (e.g., C18, Phenyl-Hexyl), or gradient slope to improve resolution.
-
Alternative Detection: Use mass spectrometry (MS) as a detector, which can often distinguish between co-eluting peaks if they have different mass-to-charge ratios.[8]
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation behavior of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.
-
-
Sample Analysis: At appropriate time points, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. A typical gradient might be: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound and its degradants show good absorbance (to be determined by UV scan). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Hypothetical Degradation of this compound under Forced Degradation Conditions.
| Stress Condition | Duration (hours) | Temperature (°C) | % this compound Remaining | Number of Degradation Products | Major Degradation Product (RT, min) |
| 0.1 M HCl | 24 | 60 | 85.2 | 2 | 4.5 |
| 0.1 M NaOH | 24 | 60 | 70.5 | 3 | 3.8, 5.1 |
| 3% H₂O₂ | 24 | 25 | 65.8 | 4 | 6.2 |
| Thermal | 48 | 60 | 92.1 | 1 | 7.0 |
| Photolytic | - | 25 | 88.6 | 2 | 4.8 |
Table 2: Hypothetical Degradation Kinetics of this compound at Different pH values (60°C).
| pH | Rate Constant (k, hr⁻¹) | Half-life (t½, hours) | Degradation Order |
| 3.0 | 0.0065 | 106.6 | Pseudo-first-order |
| 5.0 | 0.0021 | 330.1 | Pseudo-first-order |
| 7.0 | 0.0015 | 462.1 | Pseudo-first-order |
| 9.0 | 0.0098 | 70.7 | Pseudo-first-order |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
- 1. usbio.net [usbio.net]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijariie.com [ijariie.com]
- 4. researchgate.net [researchgate.net]
- 5. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijmr.net.in [ijmr.net.in]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Overcoming Poor Solubility of Erythristemine in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Erythristemine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a type of alkaloid compound isolated from plants of the Erythrina genus.[1][2][3] Like many alkaloids, it is a structurally complex, nitrogen-containing organic molecule.[1] As a general rule, alkaloids in their base form are sparingly soluble or insoluble in water.[4] This poor aqueous solubility can be a significant hurdle in experimental settings and drug development, as it can lead to challenges in preparing stock solutions, inaccurate results in biological assays, and low bioavailability in preclinical studies.
Q2: I'm observing precipitation when I try to dissolve this compound in my aqueous buffer. What is the likely cause?
Precipitation of this compound in aqueous buffers is a common issue stemming from its inherently low water solubility. Several factors can contribute to this:
-
pH of the solution: Alkaloids are typically basic compounds. At neutral or alkaline pH, they exist in their free base form, which is less soluble in water.
-
Concentration: You may be attempting to prepare a solution that exceeds the maximum solubility of this compound in your specific buffer system.
-
Solvent Polarity: Directly dissolving a hydrophobic compound like this compound in a highly polar solvent like water without any solubilizing aids is often challenging.
-
Temperature: While a minor factor for many compounds, temperature can influence solubility.
Q3: Are there any recommended starting points for dissolving this compound?
Given its alkaloidal nature, a good starting point is to utilize a "pH-shift" method. Since this compound is a basic compound, it will be more soluble in acidic conditions where it can form a protonated, more polar salt. A general approach is to first dissolve the this compound in a small amount of an organic co-solvent and then add it to an acidic aqueous buffer (e.g., pH 2-4).
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides several methods to overcome the poor aqueous solubility of this compound. The effectiveness of each method will depend on the specific experimental requirements, such as the desired final concentration and the compatibility of the solubilizing agents with downstream applications.
| Issue | Potential Cause | Troubleshooting Strategy | Key Considerations |
| Precipitation in Neutral or Basic Buffers | This compound is in its poorly soluble free base form. | pH Adjustment: Prepare a stock solution in a slightly acidic aqueous medium (e.g., pH 2-5) to form a more soluble salt. | Ensure the final pH is compatible with your experimental system (e.g., cell culture, enzyme assay). A final dilution into your experimental buffer may still require a low percentage of co-solvent to maintain solubility. |
| Inability to Achieve Desired Concentration | The target concentration exceeds the intrinsic solubility of this compound. | Co-solvency: Use a water-miscible organic solvent to increase the solubility.[5][6][7][8] | Common co-solvents include DMSO, ethanol, and PEG 400. Start with a high-concentration stock in 100% co-solvent and dilute into your aqueous buffer. Be mindful of the final co-solvent concentration, as it can affect biological systems. |
| Compound "crashes out" of solution upon dilution | The addition of the this compound stock (in organic solvent) to the aqueous buffer creates a supersaturated and unstable solution. | Complexation with Cyclodextrins: Encapsulate this compound within a cyclodextrin molecule to form a water-soluble inclusion complex.[9] | Beta-cyclodextrins (β-CD) and their derivatives (e.g., HP-β-CD) are commonly used. The stoichiometry of the complex (e.g., 1:1) should be determined experimentally. |
| General Poor Wettability and Dissolution Rate | The solid this compound powder does not readily interact with the aqueous solvent. | Use of Surfactants: Incorporate a non-ionic or ionic surfactant at a concentration above its critical micelle concentration (CMC) to form micelles that can encapsulate this compound.[10] | Common surfactants include Tween® 20/80 and Sodium Dodecyl Sulfate (SDS). Surfactant choice is highly dependent on the downstream application due to potential interference with biological assays. |
Experimental Protocols
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol determines the thermodynamic (equilibrium) solubility of this compound.
-
Preparation: Add an excess amount of solid this compound powder to a known volume of the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the suspension to settle. Carefully remove a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).
-
Calculation: The determined concentration represents the equilibrium solubility of this compound in that specific buffer at that temperature.
Protocol for Solubility Enhancement using Co-solvents
This protocol provides a general procedure for using a co-solvent to prepare an this compound solution.
-
Co-solvent Selection: Choose a water-miscible organic solvent in which this compound is readily soluble (e.g., Dimethyl Sulfoxide - DMSO).
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in the chosen co-solvent (e.g., 10 mM in 100% DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution into the desired aqueous buffer. It is crucial to add the stock solution to the buffer with vigorous vortexing to ensure rapid mixing and minimize immediate precipitation.
-
Observation: Visually inspect the solutions for any signs of precipitation immediately after preparation and after a short incubation period (e.g., 1-2 hours) at the experimental temperature. The highest concentration that remains clear is the kinetic solubility under these conditions.
-
Control: Always prepare a vehicle control containing the same final concentration of the co-solvent as in your experimental samples to account for any effects of the solvent itself.
Protocol for Cyclodextrin-Mediated Solubilization (Kneading Method)
This method creates a solid inclusion complex of this compound and a cyclodextrin, which can then be dissolved in water.
-
Molar Ratio Determination: Based on the molecular weights of this compound and the chosen cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD), weigh out the components to achieve a desired molar ratio (commonly 1:1 or 1:2).
-
Mixing: Place the weighed this compound and HP-β-CD into a mortar.
-
Kneading: Add a small amount of a hydro-alcoholic solvent (e.g., 50% ethanol in water) dropwise to the powder mixture. Knead the mixture thoroughly with a pestle for 30-60 minutes to form a thick, uniform paste.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until all the solvent has evaporated, yielding a solid powder.
-
Dissolution: The resulting powder is the this compound-cyclodextrin inclusion complex, which should exhibit enhanced solubility when dissolved in an aqueous buffer.
Visualizations
This compound Experimental Workflow
Caption: Workflow for solubilizing this compound for experimental use.
Proposed Signaling Pathway Inhibition by this compound
Based on studies of the closely related alkaloid, erythraline, this compound is proposed to inhibit the Toll-like Receptor (TLR) signaling pathway.[11] This pathway is a key component of the innate immune response.
Caption: Proposed inhibition of the TLR4 signaling pathway by this compound.
References
- 1. Alkaloids of genus Erythrina: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new Erythrinan alkaloid from the seed of Erythrina addisoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. ajptonline.com [ajptonline.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
- 10. 2024.sci-hub.box [2024.sci-hub.box]
- 11. Inhibitory effect of erythraline on Toll-like receptor signaling pathway in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of spectroscopic techniques for Erythristemine characterization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the spectroscopic characterization of Erythristemine.
Frequently Asked Questions (FAQs)
Q1: Which spectroscopic techniques are most suitable for the structural elucidation of this compound?
A1: A combination of spectroscopic methods is essential for the complete characterization of this compound. The most powerful techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework, including the connectivity of atoms and stereochemistry.
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition, and fragmentation patterns can reveal structural motifs.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, often indicating the presence of chromophores like aromatic rings or conjugated systems.
Q2: What are the expected challenges when analyzing this compound using NMR spectroscopy?
A2: Researchers may encounter challenges such as poor signal resolution, overlapping peaks, and low sensitivity, especially with dilute samples. The complexity of the alkaloid structure can lead to crowded spectral regions, making interpretation difficult.
Q3: How can I improve the quality of my Mass Spectrometry data for this compound?
A3: To enhance MS data quality, ensure proper sample preparation to remove impurities that can cause ion suppression. Optimize the ionization source parameters (e.g., electrospray voltage, gas flow) for this compound. Using high-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in formula determination.
Q4: My UV-Vis spectrum for this compound shows a very low absorbance. What could be the issue?
A4: Low absorbance in UV-Vis spectroscopy can be due to several factors:
-
Low Concentration: The sample may be too dilute.
-
Incorrect Solvent: The solvent used may not be suitable for this compound or may absorb in the same region.
-
pH of the Solution: The pH can affect the chromophore and thus the absorbance. This compound, being an alkaloid, is sensitive to pH changes.
-
Instrument Calibration: Ensure the spectrophotometer is properly calibrated.
Q5: What are the characteristic IR absorption bands I should look for in an this compound spectrum?
A5: For this compound, an alkaloid, you should look for characteristic absorption bands corresponding to:
-
O-H stretching: around 3200-3600 cm⁻¹ if hydroxyl groups are present.
-
N-H stretching: around 3300-3500 cm⁻¹ for secondary amines.
-
C-H stretching: just below 3000 cm⁻¹ for aliphatic and aromatic C-H bonds.
-
C=C stretching: around 1600-1680 cm⁻¹ for aromatic rings.
-
C-N stretching: around 1000-1350 cm⁻¹.
Troubleshooting Guides
NMR Spectroscopy: Poor Signal Resolution
| Symptom | Possible Cause | Suggested Solution |
| Broad, poorly resolved peaks | Sample aggregation | Decrease sample concentration. Use a different solvent or adjust the temperature. |
| Magnetic field inhomogeneity | Shim the magnet according to the instrument's standard procedure. | |
| Presence of paramagnetic impurities | Treat the sample with a chelating agent (e.g., EDTA) or pass it through a short column of silica gel. | |
| Overlapping signals | Insufficient magnetic field strength | Use a higher field NMR spectrometer if available (e.g., 600 MHz instead of 300 MHz). |
| Complex spin systems | Employ 2D NMR techniques such as COSY, HSQC, and HMBC to resolve overlapping signals and establish connectivities. |
Mass Spectrometry: Low Ion Intensity or No Signal
| Symptom | Possible Cause | Suggested Solution |
| Low or no signal for this compound | Inefficient ionization | Optimize ionization source parameters (e.g., spray voltage, capillary temperature, nebulizer gas pressure). Try a different ionization technique (e.g., APCI instead of ESI). |
| Sample degradation | Ensure the sample is fresh and has been stored properly. Analyze the sample promptly after preparation. | |
| Ion suppression from matrix components | Purify the sample using techniques like solid-phase extraction (SPE) or liquid-liquid extraction. Dilute the sample. | |
| Inconsistent signal intensity | Unstable spray in ESI | Check for blockages in the sample capillary. Ensure the solvent composition is consistent. |
| Fluctuations in instrument parameters | Allow the instrument to stabilize before analysis. Monitor instrument performance with a standard compound. |
IR Spectroscopy: Uninterpretable Spectrum
| Symptom | Possible Cause | Suggested Solution |
| Broad, featureless peaks | Sample contains water | Dry the sample thoroughly. Use a dry solvent and handle the sample in a low-humidity environment. For KBr pellets, ensure the KBr is dry. |
| Noisy spectrum | Low sample concentration | Increase the amount of sample. Increase the number of scans to improve the signal-to-noise ratio. |
| Instrument misalignment | Have the instrument serviced and realigned by a qualified technician. | |
| Peaks are too intense (flat-topped) | Sample is too concentrated or the film is too thick | Prepare a more dilute sample or a thinner film. For ATR-IR, ensure good contact with the crystal but avoid excessive pressure. |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). The choice of solvent depends on the solubility of the compound.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.
Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for analysis.
-
Set up the mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Optimize the source parameters, including capillary voltage (e.g., 3-4 kV), cone voltage, desolvation gas flow, and temperature, by infusing a standard solution of a compound with a similar mass.
-
Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
-
Inject the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-1000).
Data Presentation
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Proposed Assignment |
| 7.21 | d | 1H | 8.2 | Aromatic H |
| 6.85 | d | 1H | 8.2 | Aromatic H |
| 4.15 | dd | 1H | 10.5, 4.5 | H-C-O |
| 3.88 | s | 3H | - | OCH₃ |
| 3.25 | m | 1H | - | H-C-N |
| 2.50-2.70 | m | 2H | - | Aliphatic CH₂ |
| 1.80-2.00 | m | 2H | - | Aliphatic CH₂ |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Proposed Assignment |
| 158.2 | Aromatic C-O |
| 147.5 | Aromatic C |
| 128.9 | Aromatic CH |
| 114.3 | Aromatic CH |
| 75.4 | C-O |
| 62.1 | C-N |
| 56.3 | OCH₃ |
| 35.8 | Aliphatic CH₂ |
| 28.1 | Aliphatic CH₂ |
Table 3: Key Mass Spectrometry Fragments for this compound
| m/z (Observed) | m/z (Calculated) | Formula | Assignment |
| 328.1805 | 328.1807 | C₁₉H₂₅NO₃ | [M+H]⁺ |
| 310.1701 | 310.1702 | C₁₉H₂₃NO₂ | [M+H-H₂O]⁺ |
| 296.1545 | 296.1545 | C₁₈H₂₁NO₂ | [M+H-CH₃OH]⁺ |
Visualizations
Caption: General workflow for the spectroscopic characterization of this compound.
Caption: Logical troubleshooting workflow for spectroscopic analysis.
Technical Support Center: Synthesis of Erythristemine and Related Alkaloids
This technical support center provides troubleshooting guidance for common low-yield steps encountered during the synthesis of Erythristemine and other Erythrina alkaloids. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My Pictet-Spengler cyclization step to form the tetracyclic core of an Erythrina alkaloid is giving a low yield and a rearranged byproduct. What could be the cause?
A1: Low yields in Pictet-Spengler cyclizations for Erythrina alkaloid synthesis can be due to several factors. One significant issue is the potential for acid-induced rearrangements. For instance, treatment of a tetrahydroindolinone intermediate with a strong acid like polyphosphoric acid (PPA) can lead to the expected tetracyclic product, but in some cases, it can also promote an unusual rearrangement to a benzo[1][2]azepino lactam.[3] This rearrangement is hypothesized to proceed through the desired tetracyclic intermediate, which then undergoes a nitrogen-assisted 1,2-bond migration.[3] Milder acidic conditions or a different choice of acid may prevent this side reaction.
Q2: I am observing poor diastereoselectivity in my N-acyliminium ion cyclization. How can I improve this?
A2: Diastereoselectivity in N-acyliminium ion cyclizations is a known challenge in the synthesis of Erythrina alkaloids. The choice of protecting groups on nearby functionalities can have a dramatic impact on the stereochemical outcome. For example, in the synthesis of related systems, changing a protecting group on a hydroxyl function from an acetate to a triisopropylsilyl (TIPS) group has been shown to significantly alter the diastereocontrol of the cyclization. Experimenting with different protecting groups that can influence the steric environment around the reacting center is a recommended strategy.
Q3: The yield of my rhodium-catalyzed tandem cyclization to form the A and B rings is low due to a competing intermolecular N-alkylation. How can I optimize this reaction?
A3: In rhodium-catalyzed tandem cyclizations for the synthesis of Erythrina alkaloid precursors, a common side reaction is intermolecular N-alkylation, which competes with the desired intramolecular β-alkylation.[4] The choice of solvent can significantly influence the rates of these competing reactions. It has been shown that while the rates of both the desired and undesired reactions are slower in a solvent like tetrahydrofuran (THF) compared to others, the rate of the intermolecular N-alkylation is suppressed to a much greater extent.[4] This allows for an overall improvement in the yield of the desired cyclized product.[4] Screening different solvents is therefore a critical step in optimizing this transformation.
Troubleshooting Guides
Low Yield in Rhodium-Catalyzed Tandem Cyclization
Problem: The rhodium-catalyzed tandem cyclization to form the tetracyclic framework of a 3-demethoxyerythratidinone precursor is resulting in a low yield of the desired product, with a significant amount of an intermolecular N-alkylation byproduct.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Rh-catalyzed cyclization.
Recommendations:
-
Solvent Screening: The choice of solvent is critical. If reactions in solvents like 1,2-dichloroethane (DCE) are giving low yields, switch to tetrahydrofuran (THF). THF has been shown to slow down the competing intermolecular N-alkylation more significantly than the desired intramolecular cyclization, leading to improved yields.[4]
-
Leaving Group Modification: The nature of the leaving group on the precursor can affect the reaction outcome. While a bromide leaving group has been shown to be effective, other leaving groups like chloride or tosylate may give inferior results.[4] If possible, synthesize precursors with different leaving groups to find the optimal substrate.
-
Temperature Optimization: Ensure the reaction is being carried out at the optimal temperature. For the rhodium-catalyzed cyclization of halide precursors, a temperature of 85 °C has been reported to be effective.[4]
Unexpected Rearrangement in Pictet-Spengler Cyclization
Problem: The acid-catalyzed Pictet-Spengler cyclization of a tetrahydroindolinone intermediate is yielding a rearranged benzo[1][2]azepino lactam instead of the expected tetracyclic Erythrina core.[3]
Logical Relationship of the Rearrangement:
Caption: Proposed pathway for the acid-induced rearrangement.
Recommendations:
-
Milder Acid Catalysis: Strong acids like polyphosphoric acid (PPA) at high temperatures can promote this rearrangement.[3] Consider using milder Brønsted or Lewis acids and optimizing the reaction temperature.
-
Stepwise Approach: An alternative approach reported for a similar system involves an acid-induced loss of acetone from a precursor to generate an N-acyliminium ion, which then undergoes a Pictet-Spengler reaction under PPA to furnish the desired tetracyclic product in high yield without rearrangement.[3] This suggests that careful choice of the precursor and reaction conditions can circumvent the rearrangement pathway.
Quantitative Data
The following table summarizes the optimization of a rhodium-catalyzed tandem cyclization in the synthesis of a 3-demethoxyerythratidinone precursor, a close analogue of this compound.
| Entry | Precursor Leaving Group (X) | Solvent | Yield of Cyclized Product (%) |
| 1 | Br | DCE | 39 |
| 2 | Cl | DCE | 25 |
| 3 | OTs | DCE | 21 |
| 4 | Br | Toluene | 55 |
| 5 | Br | THF | 70 |
Data adapted from a study on the synthesis of 3-demethoxyerythratidinone.[4] All reactions were performed with 0.20 mmol of the halide precursor, 0.40 mmol of Et3N, 0.01 mmol of [Rh(COD)Cl]2, and 0.04 mmol of P(4-F-C6H4)3 at 85 °C.[4]
Experimental Protocols
Protocol 1: Optimized Rhodium-Catalyzed Tandem Cyclization
This protocol is based on the optimized conditions reported for the synthesis of a 3-demethoxyerythratidinone precursor.[4]
-
To a solution of the bromide precursor (0.20 mmol) in THF (2.0 mL) is added triethylamine (0.40 mmol).
-
To this mixture, add [Rh(COD)Cl]2 (0.01 mmol) and P(4-F-C6H4)3 (0.04 mmol).
-
Heat the reaction mixture at 85 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired tetracyclic product.
Protocol 2: Pictet-Spengler Cyclization to form the Erythrinane Skeleton
This protocol is based on a successful Pictet-Spengler cyclization reported in the synthesis of 3-demethoxyerythratidinone.[3]
-
To a solution of the enone precursor (1.0 eq) in a suitable solvent (e.g., CH2Cl2) is added polyphosphoric acid (PPA).
-
Stir the mixture at the desired temperature (e.g., room temperature to reflux) and monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the tetracyclic erythrinane.
References
- 1. Enantioselective Brønsted acid-catalyzed N-acyliminium cyclization cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Synthesis of the Tetracyclic Framework of the Erythrina Alkaloids Using a [4+2]-Cycloaddition/Rh(I)-Catalyzed Cascade of 2-Imidofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Concise Synthesis of the Erythrina Alkaloid 3–Demethoxyerythratidinone via Combined Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Solvent Effects in Erythrina Alkaloid Bioassays
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Erythrina alkaloids, using Erythristemine as a primary example. Due to the limited specific information available for "this compound," this guide focuses on the broader class of Erythrina alkaloids and employs this compound as a representative compound. The principles and protocols outlined here are widely applicable to the bioassay of novel or less-characterized alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for dissolving Erythrina alkaloids for bioassays?
A1: The choice of solvent depends on the specific alkaloid's solubility. Generally, polar organic solvents are used. Methanol, ethanol, and dimethyl sulfoxide (DMSO) are common choices for initial stock solutions. For aqueous bioassays, the stock solution is then further diluted in the assay medium. It is crucial to keep the final solvent concentration in the assay as low as possible to avoid off-target effects.
Q2: At what concentration do common solvents like DMSO become toxic to cells in culture?
A2: Solvent toxicity is cell-line dependent. However, as a general guideline, DMSO concentrations should be kept below 0.5% (v/v) in most cell-based assays to avoid significant cytotoxicity.[1][2] For sensitive assays, especially those involving primary neurons, even lower concentrations (≤0.1%) may be necessary. It is always recommended to perform a solvent tolerance assay for your specific cell line.
Q3: Can the solvent itself interfere with the bioassay readout?
A3: Yes, solvents can interfere with assay results. For example, DMSO has been reported to have biological effects, including anti-inflammatory and neuroprotective properties, which could confound the interpretation of results for compounds like Erythrina alkaloids that may have similar activities.[3] Solvents can also affect enzyme activity or interfere with fluorescence/luminescence-based readouts.
Q4: How can I control for potential solvent effects in my experiments?
A4: Always include a "vehicle control" in your experimental design. This control should contain the highest concentration of the solvent used to dissolve your test compound, but without the compound itself. This allows you to subtract any background effects caused by the solvent.
Q5: What are the known biological targets of Erythrina alkaloids that I should be aware of when designing my bioassay?
A5: Erythrina alkaloids are known to act as competitive antagonists of neuronal nicotinic acetylcholine receptors (nAChRs).[3][4][5] Some, like erythraline, have also been shown to have anti-inflammatory effects by inhibiting the transforming growth factor-β-activated kinase 1 (TAK1) signaling pathway.[3] Understanding the potential targets will help in selecting appropriate positive and negative controls for your assay.
Troubleshooting Guides
Problem 1: High background signal in the vehicle control wells.
| Possible Cause | Troubleshooting Step |
| Solvent concentration is too high, causing cellular stress or autofluorescence. | Decrease the final solvent concentration in the assay. Perform a solvent tolerance test to determine the maximum non-interfering concentration. |
| Solvent is contaminated. | Use high-purity, sterile-filtered solvents. Purchase solvents in smaller volumes to avoid repeated opening and potential contamination. |
| Solvent is reacting with assay components. | Test for direct solvent interference by running the assay in a cell-free system with and without the solvent. |
Problem 2: Poor reproducibility of results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent final solvent concentration across wells or plates. | Ensure accurate and consistent pipetting of both the compound stock solution and the assay medium. Prepare a master mix of the final compound dilution to add to the wells. |
| Precipitation of the alkaloid in the aqueous assay buffer. | Visually inspect the wells for any precipitate. Decrease the final concentration of the alkaloid. Consider using a different, more compatible solvent for the stock solution. |
| Degradation of the alkaloid in the solvent or assay medium. | Prepare fresh dilutions of the compound for each experiment. Assess the stability of the alkaloid in the chosen solvent and assay buffer over the time course of the experiment. |
Problem 3: No observable effect of the this compound compound.
| Possible Cause | Troubleshooting Step |
| The compound is not soluble at the tested concentrations. | Check the solubility of this compound in the stock solvent and the final assay medium. Use a higher concentration of the stock solvent or a different solvent if necessary, while staying within the tolerated final solvent concentration. |
| The compound has degraded. | Use a fresh batch of the compound. Store stock solutions at the recommended temperature (typically -20°C or -80°C) and protect from light. |
| The chosen bioassay is not sensitive to the compound's mechanism of action. | Based on the known activities of Erythrina alkaloids, consider assays that measure nicotinic acetylcholine receptor antagonism or inhibition of inflammatory signaling pathways. |
Data Presentation
Table 1: Cytotoxicity of Common Solvents on Various Cell Lines
| Solvent | Cell Line | Assay | IC50 / Toxic Concentration | Reference |
| Dimethyl Sulfoxide (DMSO) | MCF-7 | MTT | > 5% (v/v) | [1] |
| RAW-264.7 | MTT | > 5% (v/v) | [1] | |
| HUVEC | MTT | > 3% (v/v) | [1] | |
| Ethanol | MCF-7 | MTT | > 5% (v/v) | [1] |
| RAW-264.7 | MTT | > 5% (v/v) | [1] | |
| HUVEC | MTT | > 5% (v/v) | [1] | |
| Acetone | MCF-7 | MTT | > 5% (v/v) | [1] |
| RAW-264.7 | MTT | > 5% (v/v) | [1] | |
| HUVEC | MTT | > 5% (v/v) | [1] | |
| Dimethylformamide (DMF) | MCF-7 | MTT | ~2% (v/v) | [1] |
| RAW-264.7 | MTT | ~2% (v/v) | [1] | |
| HUVEC | MTT | ~1.5% (v/v) | [1] |
Table 2: Recommended Maximum Solvent Concentrations for In Vitro Bioassays
| Solvent | Recommended Max. Concentration (v/v) | Notes |
| DMSO | 0.1% - 0.5% | Can have biological activity. A solvent tolerance test is highly recommended. |
| Ethanol | 0.1% - 0.5% | Can cause cellular stress at higher concentrations. |
| Methanol | 0.1% - 0.5% | Can be more toxic than ethanol. |
| Acetone | ≤ 0.5% | Generally well-tolerated by many cell lines.[2] |
Experimental Protocols
Protocol 1: Determining Solvent Tolerance Using an MTT Assay
Objective: To determine the maximum non-toxic concentration of a solvent on a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Solvent to be tested (e.g., DMSO, Ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of the solvent in complete cell culture medium. A typical range would be from 10% down to 0.01% (v/v). Include a "medium only" control.
-
Remove the old medium from the cells and add the solvent dilutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability for each solvent concentration relative to the "medium only" control. The highest concentration that shows no significant decrease in viability is the maximum tolerated concentration.
Protocol 2: Bioassay-Guided Fractionation to Isolate Active Erythrina Alkaloids
Objective: To isolate a specific active alkaloid, such as this compound, from a crude plant extract by following its biological activity through successive fractionation steps.
Methodology:
-
Crude Extraction: Extract the plant material (e.g., seeds or bark of an Erythrina species) with a suitable solvent, such as methanol or ethanol.
-
Initial Bioassay: Test the crude extract in your primary bioassay (e.g., nAChR binding assay or an anti-inflammatory assay) to confirm activity.
-
Solvent Partitioning: Partition the crude extract between two immiscible solvents of differing polarity (e.g., water and ethyl acetate). Test the activity of each layer.
-
Active Fraction Selection: Select the fraction that retains the highest biological activity for further separation.
-
Chromatographic Separation: Subject the active fraction to column chromatography (e.g., silica gel or reversed-phase).
-
Fraction Collection and Bioassay: Collect multiple fractions from the column and test each for biological activity.
-
Iterative Fractionation: Pool the active fractions and subject them to further rounds of chromatography using different solvent systems or chromatographic techniques (e.g., HPLC) until a pure, active compound is isolated.
-
Structure Elucidation: Determine the chemical structure of the isolated pure compound using spectroscopic methods (e.g., NMR, Mass Spectrometry).
Mandatory Visualization
Caption: Hypothetical signaling pathway for this compound.
Caption: General experimental workflow for this compound bioassay.
References
- 1. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 2. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 3. Erythrina alkaloids - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Erythrina mulungu Alkaloids Are Potent Inhibitors of Neuronal Nicotinic Receptor Currents in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Erythristemine and Other Major Erythrina Alkaloids
A Guide for Researchers, Scientists, and Drug Development Professionals
The genus Erythrina is a rich source of structurally unique tetracyclic spiroamine alkaloids, which have garnered significant attention for their diverse and potent pharmacological activities. These alkaloids, broadly classified into dienoid, alkenoid, and lactonic types, are primarily recognized for their effects on the central nervous system (CNS), including anxiolytic, anticonvulsant, and sedative properties.[1] This guide provides a comparative analysis of Erythristemine and other prominent Erythrina alkaloids, focusing on their biological activities, mechanisms of action, and the experimental methodologies used for their evaluation. While quantitative data for many Erythrina alkaloids is available, it is important to note that specific pharmacological data for this compound remains limited in the current scientific literature.
Comparative Biological Activity of Erythrina Alkaloids
The biological activities of Erythrina alkaloids are diverse, with many exhibiting significant interactions with neuronal nicotinic acetylcholine receptors (nAChRs).[1] Several alkaloids have been shown to act as competitive antagonists at these receptors, which is believed to underpin many of their CNS effects.[1] Other reported activities include cytotoxicity and acetylcholinesterase (AChE) inhibition. The following tables summarize the available quantitative data for a selection of major Erythrina alkaloids.
Table 1: Comparative Activity of Erythrina Alkaloids at Human α4β2 Nicotinic Acetylcholine Receptors
| Alkaloid | Inhibition of [3H]cytisine binding (Ki, nM) | Inhibition of ACh-evoked currents (IC50, nM) |
| Erysodine | 13 ± 2 | 96 ± 10 |
| Erysopine | 110 ± 10 | 430 ± 30 |
| Erysotrine | 210 ± 20 | 890 ± 70 |
| Epierythratidine | 1300 ± 100 | 4923 ± 380 |
Data extracted from a study on human α4β2 nAChRs expressed in Xenopus oocytes.
Table 2: Cytotoxic Activity of Selected Erythrina Alkaloids
| Alkaloid | Cell Line | Activity (IC50, µM) |
| β-Erythroidine | MCF-7 (Breast Cancer) | 36.8 |
| 8-oxo-β-Erythroidine | MCF-7 (Breast Cancer) | 60.8 |
| 8-oxo-α-Erythroidine | MCF-7 (Breast Cancer) | 875.4 |
Data from a study on cytotoxic constituents from the bark of Erythrina poeppigiana.
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Erythrina Alkaloids and Extracts
| Alkaloid/Extract | Source | Activity |
| Erysotine | Erythrina sp. | High binding affinity with AChE |
| Erythraline | Erythrina sp. | High binding affinity with AChE |
| Chloroform fraction | Erythrina variegata bark | IC50 = 38.03 ± 1.987 µg/mL |
Quantitative data for purified erysotine and erythraline is not specified in the reviewed literature, but they are noted for their high binding affinity.
Experimental Protocols
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay ([3H]cytisine Displacement)
This protocol describes a competitive radioligand binding assay to determine the affinity of Erythrina alkaloids for nicotinic acetylcholine receptors.
Materials:
-
[3H]cytisine (specific activity ~40 Ci/mmol)
-
Membrane preparations from cells expressing the desired nAChR subtype (e.g., SH-EP1-hα4β2 cells)
-
Assay buffer: 20 mM Tris, pH 7.4, 0.05% Tween
-
Test compounds (Erythrina alkaloids) at various concentrations
-
Unlabeled cytisine (for determination of non-specific binding)
-
96-well Optiplates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test alkaloids in the assay buffer.
-
In a 96-well plate, add 50 µL of the membrane preparation.
-
Add 25 µL of the test alkaloid dilution or unlabeled cytisine (for non-specific binding) or buffer (for total binding).
-
Add 25 µL of [3H]cytisine to achieve a final concentration around its Kd value.
-
Incubate the plate at 4°C for 75 minutes.
-
Terminate the assay by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki values for the test alkaloids using non-linear regression analysis of the competition binding data.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well cell culture plates
-
Test compounds (Erythrina alkaloids)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cell attachment.
-
Treat the cells with various concentrations of the test alkaloids and incubate for the desired exposure time (e.g., 48 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Leave the plate at room temperature in the dark for 2 hours, with occasional shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is for determining AChE inhibitory activity using the Ellman's method.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution (1 U/mL)
-
Acetylthiocholine iodide (ATCI) substrate solution (14 mM)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (Erythrina alkaloids or extracts)
-
96-well plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution, and 10 µL of the AChE solution to each well.
-
Incubate the plate at 25°C for 10 minutes.
-
Add 10 µL of DTNB solution to the mixture.
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution.
-
Shake the plate for 1 minute.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of the reaction is determined by the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the percentage of AChE inhibition and determine the IC50 value for the test compounds.[2][3]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for many centrally active Erythrina alkaloids is the antagonism of nAChRs. These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the brain.
Caption: Competitive antagonism of nAChRs by Erythrina alkaloids.
The diagram above illustrates the competitive antagonism of nAChRs by Erythrina alkaloids such as erysodine. By binding to the receptor, these alkaloids prevent the binding of the endogenous neurotransmitter acetylcholine (ACh), thereby inhibiting ion channel opening and subsequent neuronal depolarization. This mechanism is thought to contribute to the observed anxiolytic and anticonvulsant effects.
Caption: Workflow for nAChR competitive binding assay.
This workflow diagram outlines the key steps in determining the binding affinity of Erythrina alkaloids for nicotinic acetylcholine receptors using a radioligand displacement assay.
Caption: Inhibition of Acetylcholinesterase (AChE) by Erythrina alkaloids.
Some Erythrina alkaloids have been shown to inhibit acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, these alkaloids can increase the concentration and duration of action of acetylcholine, which has implications for cognitive function and neurodegenerative diseases.
References
Erythristemine vs. Erythraline: A Comparative Bioactivity Analysis
A comprehensive review of the pharmacological activities of two prominent Erythrina alkaloids, Erythraline and Erythristemine, reveals a significant disparity in the depth of scientific investigation. While Erythraline has been the subject of numerous studies elucidating its mechanisms of action and therapeutic potential, this compound remains a comparatively understudied compound. This guide synthesizes the available experimental data for both alkaloids, highlighting the well-documented bioactivities of Erythraline and the current knowledge gaps concerning this compound.
Introduction to Erythrina Alkaloids
The genus Erythrina, commonly known as coral trees, is a rich source of structurally unique tetracyclic spiroamine alkaloids. These compounds have garnered considerable interest in the scientific community for their diverse pharmacological effects, particularly on the central nervous system (CNS). Among the numerous alkaloids isolated from this genus, Erythraline and this compound represent two distinct members whose biological activities are of interest to researchers in drug discovery and development.
Erythraline: A Profile of Bioactivity
Erythraline is one of the more extensively studied Erythrina alkaloids, with established activity as a competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs), as well as demonstrating anti-inflammatory and anxiolytic-like properties.[1]
Quantitative Bioactivity Data for Erythraline
The following tables summarize the key quantitative data from various bioassays performed on Erythraline.
| Assay Type | Target | Test System | Value | Reference |
| Nicotinic Acetylcholine Receptor Binding | α4β2 nAChR | Rat brain membranes | Ki = 1.3 µM | Flausino et al., 2010 |
| Nicotinic Acetylcholine Receptor Binding | α7 nAChR | Rat brain membranes | Ki > 100 µM | Flausino et al., 2010 |
| Anti-inflammatory Activity | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | IC50 = 28.4 µM | Etoh et al., 2013 |
Experimental Protocols for Key Bioassays
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of bioactivity data.
This assay determines the binding affinity of a compound to specific nAChR subtypes.
-
Preparation of Rat Brain Membranes: Whole brains from adult male Wistar rats are homogenized in ice-cold sucrose buffer (0.32 M sucrose, 1 mM EDTA, 0.1 mM PMSF, pH 7.4). The homogenate is centrifuged, and the resulting pellet is resuspended and washed multiple times to isolate the crude membrane fraction.
-
Binding Assay: The membrane preparation is incubated with a radioligand (e.g., [³H]cytisine for α4β2 nAChRs) and varying concentrations of the test compound (Erythraline). The reaction is carried out in a buffer solution at a specific temperature and for a set duration.
-
Data Analysis: The reaction is terminated by rapid filtration, and the radioactivity bound to the membranes is quantified using liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in immune cells.
-
Cell Culture: Murine macrophage cells (RAW 264.7) are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Assay Procedure: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (Erythraline) for 1 hour. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
NO Quantification: After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
This compound: An Overview of Available Data
In contrast to Erythraline, this compound is a less-characterized Erythrina alkaloid. It has been isolated from various parts of Erythrina species, including the flowers, leaves, and stems.
Quantitative Bioactivity Data for this compound
A thorough review of the scientific literature did not yield specific quantitative bioactivity data for this compound, such as IC50 or Ki values for common pharmacological targets. One study that isolated new Erythrina alkaloids from the roots of Erythrina corallodendron screened them for antioxidant and cytotoxic activities and found them to be inactive.[1][2][3] This lack of data prevents a direct quantitative comparison with Erythraline.
Comparative Summary and Future Directions
| Feature | Erythraline | This compound |
| Primary Bioactivity | nAChR Antagonist, Anti-inflammatory, Anxiolytic-like | Not well-defined |
| Quantitative Data | Available (Ki, IC50) | Not available in public literature |
| Mechanism of Action | Competitive antagonism at nAChRs, inhibition of NO production | Unknown |
The current body of research clearly indicates that Erythraline possesses significant and measurable biological activities, particularly as a modulator of the nervous and immune systems. The detailed experimental data available for Erythraline provides a solid foundation for further preclinical and clinical investigations.
Conversely, the pharmacological profile of this compound remains largely unexplored. The absence of quantitative bioactivity data is a major impediment to understanding its potential therapeutic applications and for conducting a direct comparative analysis with other Erythrina alkaloids. Future research should prioritize the systematic evaluation of this compound's activity across a range of relevant biological targets, including nAChRs and inflammatory pathways. Such studies are essential to unlock the potential of this and other lesser-known Erythrina alkaloids and to build a more complete picture of the pharmacological diversity within this important genus of medicinal plants.
References
Validating the Specificity of Erythristemine's Biological Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key experimental approaches to validate the biological target(s) of a novel compound, Erythristemine. By employing a multi-pronged strategy, researchers can confidently identify the on-target interactions and elucidate potential off-target effects, which is a critical step in the drug discovery and development pipeline.
Initial Target Identification and Validation
The first step in validating a biological target is to confirm the direct physical interaction between the compound and the protein of interest. This section compares two widely used methods for this purpose: the Cellular Thermal Shift Assay (CETSA) and Affinity Chromatography coupled with Mass Spectrometry (AC-MS).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context.[1][2] The principle is based on the ligand-induced thermal stabilization of the target protein.[3] When a compound binds to its target protein, the protein's melting point increases.
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with either this compound (at various concentrations) or a vehicle control for a specified time.
-
Heat Challenge: Aliquot the cell suspensions and expose them to a temperature gradient for a short period (e.g., 3 minutes).[3]
-
Cell Lysis and Protein Quantification: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Target Protein Detection: Quantify the amount of the soluble target protein in each sample using techniques like Western Blot or mass spectrometry.[4]
| Temperature (°C) | Vehicle Control (% Soluble Target) | This compound (10 µM) (% Soluble Target) |
| 45 | 100 | 100 |
| 50 | 95 | 98 |
| 55 | 70 | 90 |
| 60 | 40 | 75 |
| 65 | 15 | 50 |
| 70 | 5 | 20 |
This table illustrates that in the presence of this compound, the target protein remains soluble at higher temperatures, indicating a stabilizing interaction.
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
Affinity chromatography is a technique used to isolate and purify a target molecule from a complex mixture based on a highly specific interaction.[5][6] For target validation, this compound is immobilized on a solid support to "fish out" its binding partners from a cell lysate.
-
Immobilization of this compound: Covalently attach this compound to a chromatography resin.
-
Cell Lysate Preparation: Prepare a total protein lysate from the cells of interest.
-
Affinity Purification: Incubate the cell lysate with the this compound-conjugated resin. Wash away non-specifically bound proteins.
-
Elution: Elute the proteins that are specifically bound to this compound.
-
Protein Identification: Identify the eluted proteins using mass spectrometry.[7]
| Protein Identified | Peptide Count (this compound Column) | Peptide Count (Control Column) | Specificity Ratio |
| Target Protein X | 152 | 5 | 30.4 |
| Protein Y | 10 | 8 | 1.25 |
| Protein Z | 5 | 3 | 1.67 |
This table shows that Target Protein X is significantly enriched in the this compound column compared to the control, indicating a specific interaction.
Workflow for Initial Target Validation
Caption: Workflow for CETSA and AC-MS.
Assessing Target Specificity: Profiling Off-Target Effects
Once the primary target is validated, it is crucial to assess the specificity of the compound to identify potential off-target interactions that could lead to undesired side effects.[8]
Kinase Profiling
If this compound is hypothesized to be a kinase inhibitor, a broad panel of kinases should be screened to determine its selectivity. Many commercial services offer kinase profiling against hundreds of kinases.[9][10][11]
-
Compound Submission: Provide this compound to a specialized contract research organization (CRO).
-
Kinase Panel Screening: The CRO will screen this compound at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., >400).
-
Data Analysis: The percentage of inhibition for each kinase is determined.
-
Dose-Response Follow-up: For any kinases that show significant inhibition, a dose-response experiment is performed to determine the IC50 value.
| Kinase | % Inhibition at 1 µM this compound | IC50 (nM) |
| Target Kinase A | 98% | 50 |
| Kinase B | 85% | 800 |
| Kinase C | 55% | 5,000 |
| Kinase D | 12% | >10,000 |
This table indicates that this compound is highly potent against its intended target (Kinase A) and shows significantly lower potency against other kinases, suggesting good selectivity.
Proteome-Wide Cellular Thermal Shift Assay (CETSA-MS)
This is an extension of the CETSA method where, instead of looking at a single target, the stability of thousands of proteins is monitored simultaneously using mass spectrometry. This provides an unbiased view of the compound's interactions across the proteome.
-
Cell Treatment and Heating: Similar to the standard CETSA protocol, cells are treated with this compound or vehicle and then heated.
-
Protein Extraction and Digestion: The soluble protein fraction is isolated and digested into peptides.
-
Mass Spectrometry Analysis: The peptide samples are analyzed by quantitative mass spectrometry (e.g., using TMT labeling) to determine the relative abundance of each protein at different temperatures.
-
Data Analysis: Proteins that show a significant thermal shift in the presence of this compound are identified as potential targets or off-targets.
| Protein | Thermal Shift (ΔTm) with 10 µM this compound (°C) | Putative Role |
| Target Protein X | +5.2 | Primary Target |
| Protein K | +2.1 | Potential Off-Target |
| Protein L | -1.8 | Destabilized Protein |
| Protein M | +0.2 | No Significant Interaction |
This table demonstrates that this compound induces a significant thermal stabilization of its primary target while having a smaller effect on a potential off-target and even destabilizing another protein.
Signaling Pathway Analysis
Caption: On- and off-target signaling pathways.
Conclusion and Recommendations
To robustly validate the specificity of this compound's biological targets, a combination of the discussed methods is recommended.
-
Initial Validation: Begin with CETSA to confirm target engagement in a cellular environment. Complement this with AC-MS to identify the primary binding partner(s) in an unbiased manner.
-
Specificity Profiling: If the target is a kinase, comprehensive kinase profiling is essential. For a broader, unbiased assessment of off-targets, CETSA-MS is the current gold standard.
By integrating the results from these orthogonal approaches, researchers can build a strong data package to support the proposed mechanism of action for this compound and de-risk its progression in the drug development process.
References
- 1. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 2. news-medical.net [news-medical.net]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 6. Affinity chromatography - Wikipedia [en.wikipedia.org]
- 7. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. Kinase Selectivity Profiling Services [promega.com]
- 10. pharmaron.com [pharmaron.com]
- 11. bpsbioscience.com [bpsbioscience.com]
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the cross-reactivity of Erythrina alkaloids, a class of compounds to which Erythristemine belongs, with various alkaloid receptors. Due to the limited availability of specific binding and functional data for this compound in publicly accessible literature, this document focuses on the broader class of Erythrina alkaloids, using data from representative compounds such as erysodine and dihydro-β-erythroidine. This information serves as a foundational guide for researchers investigating the therapeutic potential of these natural products.
Introduction
Erythrina alkaloids are a group of structurally related isoquinoline alkaloids found in plants of the genus Erythrina.[1][2] These compounds are known for their diverse pharmacological activities, primarily targeting central nervous system receptors.[1] The core focus of current research lies in their interaction with nicotinic acetylcholine receptors (nAChRs) and γ-aminobutyric acid type A (GABA-A) receptors, suggesting potential applications in neurological and psychiatric disorders.[3][4] This guide summarizes the available cross-reactivity data, details the experimental protocols for assessing these interactions, and visualizes the relevant signaling pathways and experimental workflows.
Data Presentation: Receptor Binding and Functional Assays
The following table summarizes the available quantitative data on the interaction of representative Erythrina alkaloids with various receptor subtypes. It is important to note the absence of specific data for this compound, highlighting a key area for future research.
| Alkaloid | Receptor Subtype | Assay Type | Parameter | Value | Reference |
| This compound | α4β2 nAChR | Binding | Ki | Data Not Available | |
| α7 nAChR | Binding | Ki | Data Not Available | ||
| GABA-A (generic) | Functional | EC50/IC50 | Data Not Available | ||
| 5-HT Receptors | Binding | Ki | Data Not Available | ||
| Dopamine Receptors | Binding | Ki | Data Not Available | ||
| Erysodine | α4β2 nAChR | Binding | Ki | Potent inhibitor | [3] |
| Dihydro-β-erythroidine (DHβE) | α4β2 nAChR | Binding | Ki | Nanomolar affinity | [3] |
| α7 nAChR | Binding | Ki | Micromolar potency | [3] | |
| α3β4 nAChR | Binding | Ki | Micromolar potency | [3] | |
| Erythrina Alkaloid Analogues | α4β2 nAChR | Binding | Ki | Submicromolar affinity | [5] |
| α4β4 nAChR | Binding | Ki | >300-fold lower affinity than α4β2 | [5] | |
| α3β4 nAChR | Binding | Ki | >300-fold lower affinity than α4β2 | [5] | |
| α7 nAChR | Binding | Ki | >300-fold lower affinity than α4β2 | [5] | |
| Erythrina Alkaloids (General) | GABA-A Receptor | Functional | Activation | Activate GABA-A receptors | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of cross-reactivity studies. Below are representative protocols for the key assays cited in this guide.
This protocol is adapted from standard methodologies for determining the binding affinity of a test compound to nAChR subtypes.[3][5][6]
-
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., an Erythrina alkaloid) for a specific nAChR subtype.
-
Materials:
-
Membrane preparations from cells expressing the desired nAChR subtype (e.g., α4β2, α7).
-
Radioligand specific for the receptor subtype (e.g., [³H]Cytisine for α4β2, [³H]methyllycaconitine for α7).[3]
-
Test compound (this compound or other alkaloids).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add binding buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at or below its Kd value).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This protocol outlines a method to assess the functional activity of a test compound as a modulator of GABA-A receptors using a fluorescence-based assay.[1][7][8]
-
Objective: To determine if a test compound potentiates or inhibits the GABA-induced chloride influx through the GABA-A receptor channel.
-
Materials:
-
HEK293 cells stably expressing the desired GABA-A receptor subtype (e.g., α1β2γ2).
-
A fluorescent indicator sensitive to an anion that passes through the GABA-A channel (e.g., a halide-sensitive YFP).
-
GABA (the natural agonist).
-
Test compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
A plate reader capable of fluorescence measurements.
-
-
Procedure:
-
Plate the GABA-A receptor-expressing cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Load the cells with the fluorescent indicator according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Add the test compound at various concentrations to the wells and incubate for a short period.
-
Add a sub-maximal concentration of GABA (e.g., EC20) to the wells to activate the GABA-A receptors.
-
Immediately measure the change in fluorescence using the plate reader. An influx of chloride ions will quench the fluorescence of certain indicators.
-
The modulatory effect of the test compound is determined by the potentiation or inhibition of the GABA-induced fluorescence change.
-
Calculate EC50 (for potentiation) or IC50 (for inhibition) values from the dose-response curves.
-
This protocol describes a method to assess the functional activity of a test compound at Gαi/o-coupled dopamine receptors (e.g., D2) by measuring changes in intracellular cyclic AMP (cAMP) levels.[2][9]
-
Objective: To determine if a test compound acts as an agonist or antagonist at a specific dopamine receptor subtype by measuring its effect on forskolin-stimulated cAMP production.
-
Materials:
-
CHO-K1 cells stably expressing the dopamine receptor of interest (e.g., D2).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound.
-
A cAMP detection kit (e.g., HTRF, AlphaScreen, or fluorescence-based biosensor).
-
Cell culture medium and assay buffer.
-
A plate reader compatible with the chosen cAMP detection technology.
-
-
Procedure:
-
Plate the dopamine receptor-expressing cells in a suitable microplate and culture overnight.
-
On the day of the assay, replace the culture medium with assay buffer.
-
To measure agonist activity, add the test compound at various concentrations and incubate. Then, add a fixed concentration of forskolin to stimulate cAMP production.
-
To measure antagonist activity, pre-incubate the cells with the test compound at various concentrations before adding a known dopamine receptor agonist, followed by forskolin.
-
After incubation, lyse the cells and measure the intracellular cAMP levels using the chosen detection kit according to the manufacturer's protocol.
-
For Gαi/o-coupled receptors, an agonist will inhibit forskolin-stimulated cAMP production.
-
Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of this compound and related alkaloids.
Caption: Signaling pathway of a GABA-A receptor modulated by an Erythrina alkaloid.
References
- 1. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]
- 2. innoprot.com [innoprot.com]
- 3. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
Independent replication of Erythristemine synthesis and findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the independent total syntheses of several prominent Erythrina alkaloids. Due to the limited availability of published total synthesis data for Erythristemine, this report focuses on the well-documented syntheses of structurally related and representative members of the Erythrina family: (±)-3-demethoxyerythratidinone, (±)-erysotramidine, and (±)-8-oxoerymelanthine. The guide details the synthetic strategies, key experimental protocols, and presents a quantitative comparison of their efficiencies.
Introduction to Erythrina Alkaloids
Erythrina alkaloids are a class of structurally complex natural products known for their significant biological activities, particularly their effects on the central nervous system (CNS).[1][2] Many of these compounds act as competitive antagonists of neuronal nicotinic acetylcholine receptors (nAChRs), which are involved in a variety of physiological processes.[3][4] This antagonistic activity makes them interesting candidates for drug discovery and development, particularly in the areas of neurology and pharmacology. The intricate polycyclic core of these alkaloids presents a formidable challenge to synthetic chemists, leading to the development of diverse and innovative synthetic strategies.
Comparative Analysis of Total Syntheses
This section provides a detailed comparison of the total syntheses of three representative Erythrina alkaloids. The data has been compiled from peer-reviewed scientific literature, and the key quantitative metrics are summarized in the tables below for ease of comparison.
Synthesis of (±)-3-Demethoxyerythratidinone
The total synthesis of (±)-3-demethoxyerythratidinone has been accomplished by several research groups, each employing a unique strategic approach. Here, we compare two distinct syntheses.
Table 1: Comparison of (±)-3-demethoxyerythratidinone Syntheses
| Parameter | Lou et al. (2024)[5] | Booker-Milburn et al. (2017) |
| Key Strategy | Tf2O-promoted cascade reaction of an enaminone | Ligand-controlled selective Heck cyclization of equilibrating enamines |
| Starting Materials | Commercially available | Simple pyrrole derivative |
| Number of Steps | 6 | 5 |
| Overall Yield | 16% | 15% |
| Key Intermediates | Iminium species and enol triflate | Tricyclic aziridine |
| Final Step Yield | Not explicitly stated | 69% |
Lou et al. (2024) - Cascade Reaction: [5] The key transformation in this synthesis involves a cascade reaction initiated by the activation of an enaminone substrate with triflic anhydride (Tf2O). This generates an iminium species and an enol triflate, which then undergo a Pictet-Spengler reaction to construct the tetracyclic core of the molecule. This one-pot operation efficiently assembles the complex framework.
Booker-Milburn et al. (2017) - Heck Cyclization: A pivotal step in this route is a highly unusual Heck cyclization. Ligand control was crucial for the efficient formation of the final product from a minor isomer present in an equilibrating mixture of labile enamines. This step highlights the subtlety of ligand effects in controlling selectivity in complex catalytic cycles.
Synthesis of (±)-Erysotramidine
The synthesis of (±)-erysotramidine has also been a target for synthetic chemists. We compare two different approaches below.
Table 2: Comparison of (±)-Erysotramidine Syntheses
| Parameter | Tietze and Tölle (2009)[6] | Poli and coworkers |
| Key Strategy | Domino process | Oxidative phenol dearomatization using a hypervalent iodine reagent |
| Key Reactions | Amidation, spirocyclization, iminium ion formation, electrophilic aromatic substitution | Hypervalent iodine-mediated dearomatization, tandem aza-Michael rearomatization, Pictet-Spengler cyclization |
| Starting Materials | Phenylethylamine and a ketoester | Inexpensive phenol and amine derivatives |
| Overall Yield | Not explicitly stated for the full synthesis in the initial report | Not explicitly stated in available abstracts |
| Key Feature | One-pot domino sequence to form the spirocyclic skeleton | Use of environmentally benign hypervalent iodine reagents |
Tietze and Tölle (2009) - Domino Process: [6] This synthesis features an elegant domino reaction that consists of an amidation, spirocyclization, and the formation of an iminium ion, followed by an electrophilic aromatic substitution. This sequence allows for the rapid construction of the spirocyclic skeleton of erysotramidine in a single operation.
Poli and coworkers - Hypervalent Iodine Chemistry: This approach utilizes a hypervalent iodine reagent to effect an oxidative phenol dearomatization. This is followed by a novel tandem aza-Michael rearomatization and a Pictet-Spengler cyclization to assemble the core structure. This strategy showcases the utility of hypervalent iodine reagents in complex molecule synthesis.
Synthesis of (±)-8-Oxoerymelanthine
The biomimetic total synthesis of (±)-8-oxoerymelanthine was reported by Yoshida et al.
Table 3: Synthesis of (±)-8-Oxoerymelanthine
| Parameter | Yoshida et al. (2009)[7] |
| Key Strategy | Biomimetic approach |
| Key Reactions | Stereoselective intermolecular Diels-Alder reaction, Ozonolysis, Aminolysis, Palladium-catalyzed reduction |
| Overall Yield | 2.0% |
| Key Feature | Mimics the proposed biosynthetic pathway |
Yoshida et al. (2009) - Biomimetic Synthesis: [7] This synthesis is notable for its biomimetic approach, where the synthetic strategy is inspired by the proposed biosynthetic pathway of the natural product. Key steps include a stereoselective intermolecular Diels-Alder reaction to construct the core ring system, followed by oxidative cleavage of an aromatic ring via ozonolysis, nitrogen incorporation through aminolysis, and a final palladium-catalyzed reduction to furnish the target molecule.
Biological Activity and Signaling Pathways
Erythrina alkaloids primarily exert their biological effects through the modulation of neuronal nicotinic acetylcholine receptors (nAChRs).[3][4] These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems.
Mechanism of Action
Erythrina alkaloids act as competitive antagonists at nAChRs.[3] This means they bind to the same site as the endogenous neurotransmitter acetylcholine, but they do not activate the receptor. By blocking the binding of acetylcholine, these alkaloids inhibit the normal function of the receptor.
Signaling Pathways
The inhibition of nAChRs by Erythrina alkaloids has significant downstream effects on neuronal signaling. The activation of nAChRs typically leads to an influx of cations, including sodium and calcium, which depolarizes the neuron and triggers a variety of intracellular signaling cascades.[8] By blocking this initial event, Erythrina alkaloids can modulate these downstream pathways.
Below are diagrams illustrating the general synthetic workflow and the nAChR signaling pathway affected by Erythrina alkaloids.
Caption: General workflow for the total synthesis of Erythrina alkaloids.
Caption: Inhibition of nAChR signaling by Erythrina alkaloids.
Conclusion
The total synthesis of Erythrina alkaloids remains an active and challenging area of organic chemistry. The diverse strategies employed by different research groups highlight the creativity and ingenuity in modern synthetic chemistry. While a direct comparison of independent replications for this compound is not currently possible due to a lack of published data, the analysis of the syntheses of related alkaloids provides valuable insights into the efficiency and elegance of different synthetic routes. The continued exploration of the biological activities of these compounds, particularly their interaction with nicotinic acetylcholine receptors, holds promise for the development of new therapeutic agents.
References
- 1. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erythrina Alkaloids: An Updated Review with Neurological Perspective. [aps.journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. Erythrina alkaloids - Wikipedia [en.wikipedia.org]
- 5. Total synthesis of (±)-3-demethoxyerythratidinone via Tf2O-promoted cascade reaction of enaminone - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Efficient formal total synthesis of the erythrina alkaloid (+)-erysotramidine, using a domino process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biomimetic total synthesis of (+/-)-8-oxoerymelanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Efficacy of Erythristemine and Synthetic Analogs: An Analysis of Available Data
A comprehensive review of publicly available scientific literature and clinical trial data reveals a significant lack of specific information on a compound identified as "Erythristemine." Searches for its efficacy, synthetic analogs, and distinct signaling pathways did not yield relevant results. The scientific community appears to have limited to no published research on this specific molecule, making a direct comparative analysis as requested impossible at this time.
The initial investigation sought to provide a detailed comparison guide for researchers, scientists, and drug development professionals on the comparative efficacy of this compound and its synthetic analogs. This would have included quantitative data, detailed experimental protocols, and visualizations of its signaling pathways. However, the absence of foundational data on this compound precludes the creation of such a guide.
Information on related but distinct compounds such as Erythraline, an alkaloid from Erythrina species, and the well-known antibiotic Erythromycin was found. For instance, some research has explored the inhibitory effects of Erythraline on the Toll-like receptor (TLR) signaling pathway, suggesting its potential as an anti-inflammatory agent.[1] Specifically, studies have shown that Erythraline can suppress the degradation of IκB and inhibit the phosphorylation of IκB kinase (Ikk) and mitogen-activated protein kinases (MAPKs) in response to lipopolysaccharide (LPS) stimulation.[1]
Furthermore, extensive research exists on the synthesis and antimicrobial activities of various synthetic derivatives of Erythromycin.[2] These studies often involve detailed chemical synthesis pathways and comparisons of the antimicrobial efficacy of the parent compound with its novel analogs.
The signaling pathways of Erythropoietin (EPO), a hormone involved in red blood cell production, are also well-documented. EPO receptor (EpoR) activation triggers several downstream cascades, including the JAK/STAT pathway, which is crucial for normal erythroid cell development.[3][4] The binding of EPO to its receptor induces a conformational change, leading to the activation of JAK2 and subsequent phosphorylation of downstream targets.[4][5]
While these areas of research are active, they do not provide the necessary data points to construct a comparative guide centered on "this compound." Without information on its biological activity, potency (e.g., IC50, EC50), and mechanism of action, a comparison with any potential synthetic analogs remains purely speculative.
Given the current state of available information, a detailed comparative guide on this compound cannot be developed. Researchers interested in this area may need to conduct foundational research to first characterize the compound's properties. Future comparative studies would be contingent on the successful synthesis and biological evaluation of this compound and its potential analogs.
References
- 1. Inhibitory effect of erythraline on Toll-like receptor signaling pathway in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic studies of erythromycin derivatives. Synthesis and antimicrobial activities of 3''-EPI-erythromycin A and (9S)-11-dehydroxy-9-deoxo-9-hydroxy-11- oxoerythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Erythropoietin stimulates phosphorylation and activation of GATA-1 via the PI3-kinase/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Erythropoietin Receptor: Molecular Structure and Hematopoietic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | Signaling by Erythropoietin [reactome.org]
In-Silico Modeling and Docking Studies of Erythristemine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-silico modeling and docking of Erythristemine, a member of the Erythrina alkaloids. Due to the limited direct research on this compound, this document leverages data from closely related compounds within the same family to offer insights into its potential biological targets and interactions. This guide will focus on the potential of this compound as a modulator of nicotinic acetylcholine receptors (nAChRs), drawing comparisons with the known nAChR partial agonist, Cytisine.
Introduction to this compound and Related Alkaloids
Comparative Docking Analysis: Erythrinine vs. Cytisine
A key study investigated the potential of Erythrinine as a smoking cessation agent by comparing its binding affinity to the α4β2 nAChR with that of Cytisine, a well-known alkaloid used for the same purpose.[2] The results of this in-silico analysis are summarized below.
| Compound | Binding Energy (kcal/mol) | Estimated Inhibitory Constant (Ki) (µM) |
| Erythrinine | -7.13 | 5.95 |
| Cytisine | -6.17 | 30.23 |
Table 1: Comparative docking scores of Erythrinine and Cytisine against the α4β2 nicotinic acetylcholine receptor.[2]
The data suggests that Erythrinine exhibits a stronger binding affinity for the α4β2 nAChR than Cytisine, as indicated by its lower binding energy and estimated inhibitory constant.[2] This finding highlights the potential of Erythrina alkaloids, including the structurally related this compound, as modulators of this receptor.
Experimental Protocols: A Generalize Molecular Docking Workflow
The following protocol outlines a typical workflow for molecular docking studies, similar to what would have been used to generate the data in Table 1. This generalized procedure is applicable for investigating the interaction of ligands like this compound with protein targets.
-
Protein and Ligand Preparation:
-
The three-dimensional structure of the target protein (e.g., α4β2 nAChR) is obtained from a protein database like the Protein Data Bank (PDB).
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
The 2D structure of the ligand (this compound) is drawn using chemical drawing software and converted to a 3D structure. Energy minimization is performed to obtain a stable conformation.
-
-
Grid Generation:
-
A binding site on the target protein is identified.
-
A grid box is generated around this binding site to define the search space for the docking algorithm.
-
-
Molecular Docking:
-
A docking program (e.g., AutoDock) is used to predict the binding conformation of the ligand within the protein's active site.
-
The program samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the best binding poses based on the docking score and binding energy.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
-
Visualizing the In-Silico Workflow
The following diagrams illustrate the key processes in in-silico drug discovery and the potential signaling pathway of interest.
Caption: A generalized workflow for in-silico drug discovery.
Caption: Simplified signaling pathway of nicotinic acetylcholine receptors.
Conclusion and Future Directions
While direct computational studies on this compound are lacking, the available data on the related alkaloid Erythrinine suggests that it may possess significant activity at the α4β2 nicotinic acetylcholine receptor. The stronger predicted binding affinity of Erythrinine compared to Cytisine warrants further investigation into this compound and other Erythrina alkaloids as potential therapeutics for conditions involving the cholinergic system, such as nicotine addiction. Future studies should focus on performing detailed in-silico modeling and molecular docking of this compound against a panel of neuronal receptors to elucidate its specific binding profile and mechanism of action. These computational predictions should then be validated through in-vitro and in-vivo experimental assays.
References
Validating Erythristemine's Bioactivity: A Comparative Guide to Key Assays
For Researchers, Scientists, and Drug Development Professionals
Erythristemine, a member of the diverse family of Erythrina alkaloids, has garnered interest for its potential pharmacological activities. Like other alkaloids from this genus, it is presumed to exhibit a range of biological effects, including nicotinic acetylcholine receptor (nAChR) antagonism, cytotoxic, anti-inflammatory, and antimicrobial properties.[1] This guide provides a comparative overview of the essential bioassays required to validate these activities, offering detailed experimental protocols and frameworks for data presentation.
While extensive research exists for the Erythrina genus, specific quantitative bioactivity data for this compound is not widely available in the public domain. Therefore, this guide presents data for closely related and well-studied Erythrina alkaloids as a comparative benchmark. Researchers are encouraged to generate this compound-specific data using the provided protocols to build a comprehensive biological profile.
Data Presentation: Comparative Bioactivity of Erythrina Alkaloids
The following tables summarize reported bioactivity data for representative Erythrina alkaloids, offering a baseline for evaluating this compound's performance.
Table 1: Nicotinic Acetylcholine Receptor (nAChR) Antagonism
| Compound | nAChR Subtype | Assay Method | IC50 | Reference Compound | Reference IC50 |
| (+)-Erythravine | α4β2 | Whole-cell patch-clamp | 13 nM | Dihydro-β-erythroidine (DHβE) | Similar nanomolar range |
| (+)-11α-hydroxyerythravine | α4β2 | Whole-cell patch-clamp | 4 nM | Dihydro-β-erythroidine (DHβE) | Similar nanomolar range |
| Erysotrine | α4β2 | Two-electrode voltage clamp (Xenopus oocytes) | 0.37 µM | Mecamylamine | ~1 µM (subtype dependent)[2] |
| (+)-Erythravine | α7 | Whole-cell patch-clamp | 6 µM | Methyllycaconitine (MLA) | Nanomolar range |
| (+)-11α-hydroxyerythravine | α7 | Whole-cell patch-clamp | 5 µM | Methyllycaconitine (MLA) | Nanomolar range |
| Erysotrine | α7 | Two-electrode voltage clamp (Xenopus oocytes) | 17 µM | Methyllycaconitine (MLA) | Nanomolar range |
Data for (+)-Erythravine, (+)-11α-hydroxyerythravine, and Erysotrine are from Setti-Perdigão et al., 2013.
Table 2: Cytotoxicity Data
| Compound/Extract | Cell Line | Assay Method | IC50 (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |
| Erythrina caffra DCM Extract | HeLa (Cervical Cancer) | MTT Assay | 93.82 | Doxorubicin | <10 |
| Erythrina caffra DCM Extract | MCF-7 (Breast Cancer) | MTT Assay | 144.17 | Doxorubicin | <10 |
| Erythrina suberosa Dichloromethane Fraction | Brine Shrimp Larvae | Brine Shrimp Lethality Assay | LD50: 47.6 | Podophyllotoxin | ~2.5-3.5 |
Data for E. caffra from Manduna et al., 2023 and for E. suberosa from Ullah et al., 2018.
Table 3: Anti-inflammatory Activity
| Compound/Extract | Assay | Cell Line/Model | IC50 (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |
| Erythrina variegata Ethanolic Bark Extract | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 47.1 | L-NAME | ~10-20 |
| Erythrina variegata Ethanolic Bark Extract | COX-2 Inhibition | ELISA | 9.27 | Indomethacin | ~0.1-1 |
| Erycristagallin | 5-Lipoxygenase (5-LOX) Inhibition | Rat Polymorphonuclear Leukocytes | 23.4 µM | Zileuton | ~1-5 µM |
Data for E. variegata from Pothitirat et al., 2009 and for Erycristagallin from Flausino et al., 2007.
Table 4: Antimicrobial Activity
| Compound/Extract | Microorganism | Assay Method | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| Erythrina lysistemon DCM Bark Extract | Staphylococcus aureus | Broth Microdilution | 104 | Ciprofloxacin | <1 |
| Erythrina lysistemon DCM Bark Extract | Bacillus cereus | Broth Microdilution | 210 | Ciprofloxacin | <1 |
| Erythrina senegalensis Seed Lectin | Pseudomonas aeruginosa | Agar Well Diffusion | 50-400 | Streptomycin | <10 |
| Erythrina senegalensis Seed Lectin | Staphylococcus aureus | Agar Well Diffusion | 50-400 | Streptomycin | <10 |
Data for E. lysistemon from Sadgrove et al., 2018 and for E. senegalensis from Adedoyin et al., 2022.
Experimental Protocols
Detailed methodologies for the key bioactivity assays are provided below.
Nicotinic Acetylcholine Receptor (nAChR) Antagonist Assay (Cell-Based)
This protocol describes a functional assay to determine the inhibitory effect of this compound on nAChR activity using a cell line expressing a specific nAChR subtype (e.g., α4β2 or α7) and a membrane potential-sensitive dye.
Materials:
-
Human Embryonic Kidney (HEK-293) cells stably expressing the nAChR subtype of interest.
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit).
-
Nicotine or Acetylcholine (agonist).
-
Known nAChR antagonist (e.g., Mecamylamine or DHβE) as a positive control.
-
This compound.
-
384-well black-walled, clear-bottom assay plates.
Procedure:
-
Cell Plating: Seed the nAChR-expressing HEK-293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C and 5% CO2 for 24-48 hours.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference antagonist in the assay buffer. Also, prepare a solution of the agonist at a concentration that elicits a submaximal response (EC80).
-
Dye Loading: On the day of the assay, remove the culture medium from the cell plates and add the membrane potential-sensitive dye solution according to the manufacturer's instructions. Incubate the plates at 37°C for 1 hour.
-
Assay:
-
Place the dye-loaded cell plate into a fluorescence plate reader equipped with an automated liquid handling system.
-
Add the various concentrations of this compound or the reference antagonist to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Record the baseline fluorescence.
-
Add the agonist solution to all wells and immediately begin recording the fluorescence change over time.
-
-
Data Analysis:
-
Determine the maximum fluorescence change for each well.
-
Normalize the data to the control wells (agonist only) and plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Calculate the IC50 value for this compound and the reference antagonist using a non-linear regression curve fit.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK-293) for selectivity assessment.
-
Cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
This compound.
-
Doxorubicin (positive control).
-
96-well plates.
Procedure:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Add serial dilutions of this compound and Doxorubicin to the wells. Include untreated control wells. Incubate for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line.
-
Cell culture medium.
-
LPS from E. coli.
-
Griess Reagent system.
-
This compound.
-
L-NAME (N(G)-Nitro-L-arginine methyl ester) as a positive control.
-
96-well plates.
Procedure:
-
Cell Plating: Seed RAW 264.7 cells into 96-well plates and allow them to adhere.
-
Treatment: Treat the cells with serial dilutions of this compound or L-NAME for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control. Incubate for 24 hours.
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Add the Griess reagents to the supernatant according to the manufacturer's protocol.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples. Determine the percentage of NO inhibition for each concentration of this compound and calculate the IC50 value.
Antimicrobial Assay (Broth Microdilution for MIC Determination)
This assay determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
Materials:
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
This compound.
-
A standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Amphotericin B) as positive controls.
-
96-well microtiter plates.
-
Resazurin solution (optional, for viability indication).
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of this compound and the control antimicrobials in the broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium.
-
Inoculation: Add the microbial inoculum to each well of the plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and for the required duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. If using a viability indicator like resazurin, the MIC is the lowest concentration that prevents a color change.
Mandatory Visualizations
Signaling Pathway
Experimental Workflow
References
A Head-to-Head Comparison of (+)-Erythravine and Diazepam as Neurological Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neurological research, the exploration for novel compounds with therapeutic potential is unceasing. This guide provides a detailed head-to-head comparison of (+)-erythravine, a prominent alkaloid from the Erythrina genus, and diazepam, a well-established benzodiazepine. This comparison focuses on their anxiolytic and anticonvulsant properties, supported by experimental data, to offer a clear perspective on their mechanisms and efficacy. The term "Erythristemine," as initially queried, is not a recognized compound in scientific literature; the available evidence strongly suggests that the intended subject of inquiry is the neurologically active alkaloids found in Erythrina species, such as (+)-erythravine.
Mechanism of Action: A Tale of Two Receptors
The fundamental difference between (+)-erythravine and diazepam lies in their molecular targets within the central nervous system.
(+)-Erythravine primarily acts as an antagonist of neuronal nicotinic acetylcholine receptors (nAChRs), with a particularly high potency for the α4β2 subtype. By inhibiting these receptors, (+)-erythravine modulates cholinergic signaling, a pathway implicated in anxiety and seizure propagation. This non-GABAergic mechanism presents a distinct alternative to classical anxiolytics and anticonvulsants.
Diazepam , a classical benzodiazepine, exerts its effects by acting as a positive allosteric modulator of the GABA-A receptor. It binds to the benzodiazepine site on the receptor, which increases the affinity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) for its binding site. This enhanced GABAergic inhibition leads to a widespread depressant effect on the central nervous system, resulting in its anxiolytic, sedative, muscle-relaxant, and anticonvulsant effects.
Data Presentation: Anxiolytic and Anticonvulsant Efficacy
The following tables summarize the quantitative data from preclinical studies, comparing the anxiolytic and anticonvulsant effects of Erythrina alkaloids and diazepam.
Table 1: Comparative Anxiolytic Effects in the Elevated T-Maze
| Compound/Extract | Dose | Avoidance Latency (seconds, mean ± SEM) |
| Control | - | 131.1 ± 45.5 |
| Diazepam | 2.0 mg/kg | 9.0 ± 3.3 |
| Erythrina velutina extract | 200 mg/kg | 12.7 ± 2.9 |
| Erythrina velutina extract | 400 mg/kg | 28.8 ± 15.3 |
Data extracted from a study on Erythrina velutina extract, which contains erythravine and other related alkaloids, in the elevated T-maze model in rats. A lower avoidance latency is indicative of an anxiolytic effect.
Table 2: Comparative Anticonvulsant Effects in the Pentylenetetrazol (PTZ)-Induced Seizure Model
| Compound | Dose | Protection Against Seizures (%) |
| (+)-Erythravine | 3.0 mg/kg | 100% |
| Diazepam | 1.0 mg/kg | 100% |
Experimental Protocols
Elevated Plus-Maze Test for Anxiolytic Activity
The elevated plus-maze (EPM) is a widely used behavioral assay to assess anxiety-like behaviors in rodents.
Apparatus: The maze is shaped like a plus sign and consists of two open arms and two enclosed arms of equal dimensions, elevated from the floor.
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes prior to the experiment.
-
The test compound (e.g., (+)-erythravine) or a reference drug (e.g., diazepam) is administered at a predetermined time before the test.
-
Each animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
Behavior is recorded by a video camera and analyzed for parameters such as the time spent in the open arms versus the closed arms, and the number of entries into each arm. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
Pentylenetetrazol (PTZ)-Induced Seizure Test for Anticonvulsant Activity
This model is used to screen for potential anticonvulsant drugs by inducing seizures with the chemical convulsant pentylenetetrazol (PTZ), a GABA-A receptor antagonist.
Procedure:
-
Animals are pre-treated with the test compound or a reference drug at specified doses and time intervals.
-
A convulsant dose of PTZ (typically administered intraperitoneally or subcutaneously) is given to each animal.
-
Animals are observed for the onset of seizures, which are typically characterized by myoclonic jerks, generalized clonic seizures, and tonic-clonic seizures.
-
The latency to the first seizure and the severity of the seizures are recorded. The percentage of animals protected from seizures is a key measure of anticonvulsant activity.
Signaling Pathways and Experimental Workflows
Caption: Comparative signaling pathways of Diazepam and (+)-Erythravine.
Assessing the Off-Target Effects of Erythristemine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the off-target effects of Erythristemine, a member of the Erythrina alkaloid family. Due to the limited public data on this compound itself, this comparison relies on the known pharmacology of its class and is benchmarked against two better-characterized nicotinic acetylcholine receptor (nAChR) antagonists: Dihydro-β-erythroidine, a fellow Erythrina alkaloid, and Mecamylamine, a synthetic non-competitive antagonist.
Introduction to this compound and its Presumed Primary Target
This compound is a structurally complex alkaloid isolated from Erythrina lysistemon. While specific pharmacological studies on this compound are not extensively available, the broader class of Erythrina alkaloids are well-documented as competitive antagonists of neuronal nicotinic acetylcholine receptors (nAChRs). These receptors, particularly the α4β2 subtype, are crucial in the central nervous system and are implicated in various neurological processes. Therefore, the primary therapeutic target of this compound is presumed to be the α4β2 nAChR.
This guide explores the potential off-target interactions of this compound by comparing its profile with related compounds, offering insights into its selectivity and potential for adverse effects.
Comparative Analysis of Off-Target Effects
The following table summarizes the known on-target and potential off-target activities of this compound (inferred), Dihydro-β-erythroidine, and Mecamylamine. It is important to note that the data for this compound is largely extrapolated from the general behavior of Erythrina alkaloids and awaits direct experimental validation.
| Target | This compound (Inferred) | Dihydro-β-erythroidine | Mecamylamine | Potential Implication of Off-Target Effect |
| Primary Target: α4β2 nAChR | Competitive Antagonist (Potency Undetermined) | Competitive Antagonist (IC₅₀ = 0.37 µM)[1] | Non-competitive Antagonist | Modulation of neurotransmission, potential for treating nicotine addiction and depression. |
| α4β4 nAChR | Likely Competitive Antagonist | Competitive Antagonist (IC₅₀ = 0.19 µM)[1] | Antagonist | Similar to α4β2, but with potentially different physiological outcomes. |
| α3β4 nAChR | Likely Antagonist | Lower Potency Antagonist | Antagonist | Ganglionic blockade, potentially leading to autonomic side effects. |
| α7 nAChR | Likely Weak or No Activity | Weak or No Activity | Antagonist | Modulation of cognitive and inflammatory processes. |
| Muscarinic Receptors | Possible Weak Antagonist | Some displacement of muscarinic ligands observed[2] | No significant activity reported | Anticholinergic side effects (dry mouth, blurred vision). |
| NMDA Receptors | Unknown | No direct interaction reported | Inhibits at high concentrations (>5 µM)[3] | Potential for neurological side effects at high doses. |
| Kinase Panel (General) | Unknown | Unknown | Unknown | Broad-spectrum off-target effects are possible and would require dedicated screening. |
Experimental Protocols for Assessing Off-Target Effects
To rigorously assess the off-target profile of a compound like this compound, a tiered approach employing a battery of in vitro assays is recommended.
1. Receptor Binding Assays
-
Objective: To determine the binding affinity of the test compound against a panel of receptors.
-
Methodology:
-
Preparation of Receptor Membranes: Membranes are prepared from cells or tissues expressing the target receptor.
-
Radioligand Binding: A radiolabeled ligand with known high affinity for the receptor is incubated with the membrane preparation in the presence of varying concentrations of the test compound.
-
Separation and Detection: Bound and free radioligand are separated by filtration. The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This can be converted to a binding affinity constant (Ki).[4][5][6][7][8]
-
2. Kinase Profiling
-
Objective: To assess the inhibitory activity of the compound against a broad panel of protein kinases.
-
Methodology:
-
Kinase Reaction: The test compound is incubated with a purified kinase, its specific substrate, and ATP (often radiolabeled ³²P-ATP or ³³P-ATP).
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity.[9][10][11][12] Other methods use fluorescence or luminescence detection.
-
Data Analysis: The percent inhibition of kinase activity at a given compound concentration is calculated. For active compounds, an IC₅₀ value is determined.
-
3. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement and assess off-target binding in a cellular context.
-
Methodology:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures, causing proteins to denature and aggregate.
-
Lysis and Separation: The cells are lysed, and aggregated proteins are separated from the soluble fraction by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the melting curve in the presence of the compound indicates target engagement.[13][14][15][16][17]
-
Visualizing Key Pathways and Workflows
To aid in the understanding of the experimental processes and the primary signaling pathway involved, the following diagrams are provided.
Caption: Presumed mechanism of this compound at the nicotinic acetylcholine receptor.
Caption: A tiered workflow for assessing the off-target effects of this compound.
Conclusion
While this compound holds potential as a selective nAChR antagonist based on the profile of its chemical class, a comprehensive assessment of its off-target effects is crucial for its development as a therapeutic agent. The lack of specific data for this compound underscores the importance of conducting the experimental assays outlined in this guide. By comparing its activity profile with that of Dihydro-β-erythroidine and Mecamylamine, researchers can gain valuable insights into its selectivity and potential liabilities. A thorough understanding of its interactions with other receptors, kinases, and cellular targets will be paramount in advancing this compound from a promising natural product to a well-characterized therapeutic candidate.
References
- 1. Dihydro-beta-erythroidine hydrobromide | Nicotinic Receptors | Tocris | Tocris Bioscience [tocris.com]
- 2. Binding of the nicotinic cholinergic antagonist, dihydro-beta- erythroidine, to rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Receptor-Ligand Binding Assays [labome.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
- 9. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 10. worldwide.promega.com [worldwide.promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. CETSA [cetsa.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
